molecular formula OSn B1293836 Tin(II) oxide CAS No. 21651-19-4

Tin(II) oxide

Cat. No.: B1293836
CAS No.: 21651-19-4
M. Wt: 134.71 g/mol
InChI Key: CJGYQECZUAUFSN-UHFFFAOYSA-N
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Description

Tin(II) oxide (SnO) is a metal oxide with wide applications in superconductivity, photovoltaics, optoelectronics as an anode, coating substrate, Schottky diode, and catalyst.>This compound appears as brownish-black powder or black to blue-black crystalline solid. Mp: 1080°C (decomposes);  density: 6.45 g cm-3. Insoluble in water.

Properties

CAS No.

21651-19-4

Molecular Formula

OSn

Molecular Weight

134.71 g/mol

IUPAC Name

oxygen(2-);tin(2+)

InChI

InChI=1S/O.Sn/q-2;+2

InChI Key

CJGYQECZUAUFSN-UHFFFAOYSA-N

SMILES

O=[Sn]

Canonical SMILES

[O-2].[Sn+2]

boiling_point

Decomposes (NIOSH, 2016)
Decomposes

density

6.3 (NIOSH, 2016)
6.45 g/cm³
6.3

melting_point

1976 °F @ 600 mmHg. (Decomposes) (NIOSH, 2016)
1976°F@600 mmHg (decomposes)
(600 mmHg): 1976°F (Decomposes)

Other CAS No.

21651-19-4

physical_description

Tin(ii) oxide appears as brownish-black powder or black to blue-black crystalline solid. Mp: 1080°C (decomposes);  density: 6.45 g cm-3. Insoluble in water.
DryPowder;  OtherSolid
BLUE-TO-BLACK CRYSTALLINE POWDER.
Brownish-black powder or black to blue-black crystalline solid.
Brownish-black powder.

Pictograms

Irritant; Health Hazard

solubility

Insoluble (NIOSH, 2016)
Solubility in water: none
Insoluble

vapor_pressure

0 mm Hg (approx) (NIOSH, 2016)
0 mmHg
0 mmHg (approx)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Tin(II) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) oxide (SnO), also known as stannous oxide, is a fascinating inorganic compound with significant potential in various fields, including catalysis, energy storage, and as a p-type semiconductor. Its utility is intrinsically linked to its crystal structure and the existence of multiple polymorphic forms, each exhibiting distinct physical and chemical properties. This technical guide provides a comprehensive overview of the crystal structure and polymorphism of SnO, detailing experimental protocols for synthesis and characterization, and presenting key quantitative data for comparative analysis.

Polymorphism of this compound

This compound is known to exist in several polymorphic forms, the most common being the thermodynamically stable α-SnO and the metastable β-SnO. Additionally, several high-pressure polymorphs have been identified, expanding the structural landscape of this versatile material.

  • α-SnO (Litharge Structure): The stable form of this compound, α-SnO, crystallizes in a tetragonal litharge-type structure.[1] This blue-black solid is found naturally as the rare mineral romarchite.[1] The structure consists of layers of square-pyramidal SnO₄ units, where the tin atom is at the apex. The layered nature of this polymorph is a key feature influencing its electronic and mechanical properties.

  • β-SnO (Metastable Red Form): A metastable, red-colored polymorph of this compound, β-SnO, possesses an orthorhombic crystal structure.[1] This form can be synthesized under specific conditions and is less stable than the α-polymorph, often transforming to the more stable blue-black form upon heating.

  • High-Pressure Polymorphs: Under high-pressure conditions, this compound undergoes phase transitions to form denser crystal structures. These include the orthorhombic γ-phase (Pmn2₁) and a monoclinic phase (P2₁/m), which become more favorable upon compression.[2] Further increases in pressure can lead to the formation of an orthorhombic Pbcm phase.[2]

Quantitative Crystallographic Data

The structural differences between the various polymorphs of this compound are best understood through a comparison of their crystallographic parameters. The following tables summarize the key quantitative data for the known polymorphs of SnO.

Polymorph Crystal System Space Group Lattice Parameters (Å) **Unit Cell Volume (ų) **Sn-O Bond Lengths (Å)
α-SnO TetragonalP4/nmma = 3.80, c = 4.8470.12.22
β-SnO OrthorhombicPbcaa = 5.00, b = 5.72, c = 11.10317.22.07, 2.10, 2.13
γ-SnO OrthorhombicPmn2₁---
Monoclinic SnO MonoclinicP2₁/m---
Orthorhombic SnO OrthorhombicPbcm---

Note: Data for high-pressure phases is less commonly reported and can vary with pressure.

Experimental Protocols

The synthesis of specific this compound polymorphs requires precise control of experimental conditions. The following sections provide detailed methodologies for the synthesis of α-SnO and β-SnO.

Synthesis of α-SnO (Blue-Black, Stable Form)

The stable, blue-black α-SnO can be prepared through several methods, including the thermal decomposition of tin(II) oxalate (B1200264) and the dehydration of tin(II) hydroxide (B78521).

1. Thermal Decomposition of Tin(II) Oxalate:

This method is widely used for producing pure α-SnO.[1]

  • Precursor Synthesis (Tin(II) Oxalate):

    • Prepare a 0.5 M solution of tin(II) chloride (SnCl₂) in 0.1 M hydrochloric acid (HCl) to prevent hydrolysis.

    • Prepare a 0.5 M aqueous solution of oxalic acid (H₂C₂O₄).

    • Heat the SnCl₂ solution to approximately 50 °C.

    • Slowly add the oxalic acid solution to the heated SnCl₂ solution with continuous stirring. A white precipitate of tin(II) oxalate (SnC₂O₄) will form.

    • Continue stirring for 1 hour to ensure complete precipitation.

    • Filter the precipitate, wash with deionized water, and then with ethanol.

    • Dry the tin(II) oxalate precipitate in an oven at 80 °C.

  • Decomposition:

    • Place the dried tin(II) oxalate powder in a furnace.

    • Heat the sample under an inert atmosphere (e.g., nitrogen or argon) or a CO₂ atmosphere to prevent oxidation to SnO₂.[1]

    • A controlled heating rate to a temperature of around 350-400 °C is typically employed. The decomposition of tin(II) oxalate yields blue-black α-SnO.

2. Dehydration of Tin(II) Hydroxide:

This method involves the precipitation of tin(II) hydroxide followed by its dehydration.

  • Precipitation of Tin(II) Hydroxide:

    • Prepare a solution of a tin(II) salt, such as tin(II) chloride (SnCl₂).

    • Add a solution of an alkali hydroxide, such as sodium hydroxide (NaOH), dropwise to the tin(II) salt solution with stirring. A white precipitate of tin(II) hydroxide (Sn(OH)₂) will form.[3][4]

  • Dehydration:

    • Filter and wash the tin(II) hydroxide precipitate to remove any remaining salts.

    • Heat the precipitate to induce dehydration (Sn(OH)₂ → SnO + H₂O).[5][6] Gentle heating is sufficient to produce the blue-black α-SnO.[1]

Synthesis of β-SnO (Red, Metastable Form)

The synthesis of the metastable red β-SnO requires milder conditions to avoid its conversion to the more stable α-form.

  • Method:

    • Prepare a solution of a tin(II) salt (e.g., SnCl₂).

    • Slowly add a solution of aqueous ammonia (B1221849) (NH₄OH) to the tin(II) salt solution with gentle stirring. This will produce a precipitate.

    • Carefully and gently heat the resulting precipitate.[1] The gentle heating of the precipitate formed with aqueous ammonia is crucial for obtaining the red, metastable form of SnO.[1] Overheating will lead to the formation of the blue-black α-SnO.

High-Pressure Synthesis

The synthesis of high-pressure polymorphs of SnO requires specialized equipment, such as a diamond anvil cell or a multi-anvil press, capable of generating pressures in the GPa range.[7][8] The starting material, typically α-SnO, is compressed to the desired pressure, and in some cases, heated in-situ to induce the phase transition. The resulting high-pressure phase can then be analyzed using techniques like synchrotron X-ray diffraction.[9]

Characterization of this compound Polymorphs

A combination of analytical techniques is essential for the unambiguous identification and characterization of SnO polymorphs.

X-ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure and phase purity of the synthesized materials.

  • Sample Preparation: The synthesized SnO powder is typically mounted on a sample holder. For air-sensitive samples, a sealed sample holder may be used.

  • Data Collection: A powder X-ray diffractometer with a Cu Kα radiation source is commonly used. Data is typically collected over a 2θ range of 20-80°.

  • Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present.[10][11][12] The peak positions and intensities are characteristic of a specific polymorph. For example, the tetragonal α-SnO will show a distinct pattern from the orthorhombic β-SnO.[13]

Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the vibrational modes of a crystal lattice and can be used to distinguish between different polymorphs.

  • Sample Preparation: A small amount of the SnO powder is placed on a microscope slide.

  • Data Collection: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 633 nm) is used. The scattered light is collected and analyzed.

  • Data Analysis: The Raman spectrum of each polymorph will exhibit a unique set of vibrational modes (peaks) at specific wavenumbers. For instance, α-SnO typically shows a prominent peak around 113 cm⁻¹, while β-SnO will have a different spectral fingerprint.[14][15]

Transmission Electron Microscopy (TEM)

TEM provides information on the morphology, particle size, and crystallinity of the synthesized SnO.

  • Sample Preparation: The SnO nanoparticles are typically dispersed in a solvent (e.g., ethanol) and a drop of the dispersion is placed on a carbon-coated copper grid and allowed to dry.

  • Imaging and Diffraction: High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes, providing information about the crystallinity and crystallographic orientation. Selected area electron diffraction (SAED) patterns can be used to confirm the crystal structure of individual nanoparticles.[16][17][18]

Phase Transitions and Polymorphic Relationships

The different polymorphs of this compound are interconvertible under specific conditions of temperature and pressure. The relationships between the common polymorphs are illustrated in the diagram below.

Polymorphic_Transitions alpha α-SnO (Tetragonal, Stable) high_pressure High-Pressure Polymorphs (γ-SnO, etc.) alpha->high_pressure High Pressure beta β-SnO (Orthorhombic, Metastable) beta->alpha Heating high_pressure->alpha Pressure Release

Caption: Phase transitions of this compound polymorphs.

Experimental Workflow

A general workflow for the synthesis and characterization of this compound polymorphs is outlined below. This workflow highlights the key steps from precursor selection to the final analysis of the material's properties.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Property Analysis precursor Precursor Selection (e.g., SnCl₂, SnC₂O₄) synthesis_method Synthesis Method (Precipitation, Decomposition, etc.) precursor->synthesis_method control Control of Conditions (Temp, pH, Atmosphere) synthesis_method->control product SnO Polymorph (α-SnO or β-SnO) control->product xrd XRD (Crystal Structure, Phase Purity) product->xrd raman Raman Spectroscopy (Polymorph Identification) product->raman tem TEM/HRTEM (Morphology, Crystallinity) product->tem properties Physical & Chemical Property Measurement xrd->properties raman->properties tem->properties

Caption: General experimental workflow for SnO synthesis and characterization.

Conclusion

The polymorphism of this compound presents both a challenge and an opportunity for materials scientists and researchers. By carefully controlling the synthesis conditions, it is possible to selectively produce different polymorphs with tailored properties. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for the synthesis, characterization, and application of this important semiconductor material. A thorough understanding of the crystal structure and phase transitions of SnO is crucial for unlocking its full potential in advanced technological applications.

References

In-Depth Technical Guide to the Electronic Band Structure of p-Type SnO Semiconductor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of p-type tin monoxide (SnO), a promising material for various electronic applications. This document details the fundamental electronic properties, experimental characterization protocols, and key quantitative data, presented in a format tailored for researchers and professionals in materials science and related fields.

Core Concepts of the Electronic Band Structure of p-Type SnO

Tin monoxide (SnO) is a layered p-type semiconductor that has garnered significant interest due to its unique electronic properties. Unlike many metal oxides that are intrinsically n-type, SnO naturally exhibits p-type conductivity, primarily attributed to the presence of tin vacancies (VSn) which act as native acceptors.

The electronic band structure of SnO is characterized by a relatively small indirect band gap and a larger direct band gap. The valence band maximum (VBM) is of particular interest as it governs the hole transport properties. The VBM in SnO is formed from a hybridization of the tin 5s and oxygen 2p orbitals. This hybridization leads to a more delocalized character of the valence band compared to many other oxides where the VBM is dominated by localized O 2p orbitals. This delocalization is a key factor contributing to the relatively high hole mobility observed in SnO.

The conduction band minimum (CBM) is primarily composed of Sn 5p states. The energy difference between the VBM and CBM determines the band gap of the material. P-type doping, either intrinsically through Sn vacancies or extrinsically with elements like nitrogen, gallium, or sodium, introduces acceptor levels near the valence band.[1] This doping increases the concentration of holes, the majority charge carriers in p-type SnO, and shifts the Fermi level closer to the valence band.

Quantitative Data Summary

The following tables summarize key quantitative data for the electronic properties of p-type SnO, compiled from various research findings.

PropertyReported ValuesSynthesis/Doping Conditions
Indirect Band Gap (Eg,indirect) 0.7 eV[2]Undoped
Direct Band Gap (Eg,direct) 2.7 - 3.4 eV[3]Undoped
Hole Effective Mass (mh*) Anisotropic, with lower values in the interlayer directionTheoretical calculations and experimental estimations
Hole Mobility (μh) 0.1 - 7.8 cm²/Vs[1][3][4]Varies with synthesis method, temperature, and doping
Hole Concentration (p) 1013 - 1019 cm-3[1][3][4]Varies with synthesis method, temperature, and doping
Work Function ~4.3 eV[5]Undoped
Relative Permittivity ~18.8[5]Undoped

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the electronic band structure of p-type SnO are provided below.

Thin Film Synthesis

P-type SnO thin films can be synthesized by various techniques, each influencing the resulting material properties. Common methods include:

  • Reactive Sputtering : A metallic tin target is sputtered in an argon-oxygen atmosphere.[1] The ratio of oxygen to argon is a critical parameter to control the stoichiometry and achieve the p-type SnO phase.

  • Electron Beam Evaporation : High-purity SnO or SnO₂ powder is evaporated onto a heated substrate. Post-deposition annealing is often required to obtain crystalline p-type SnO.[3]

  • Pulsed Laser Deposition (PLD) : A high-power laser is used to ablate a SnO or Sn target in a controlled atmosphere, depositing a thin film on a substrate.

  • Sol-Gel Method : A chemical solution (sol) containing tin precursors is deposited on a substrate, followed by a heat treatment (gelation) to form the oxide film.[6]

X-ray Photoelectron Spectroscopy (XPS) for Valence Band Maximum (VBM) Determination

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of a material. It is also a powerful tool for probing the electronic structure of the valence band.

Methodology:

  • Sample Preparation : The SnO thin film is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS system. To remove surface contaminants, the sample may be gently sputtered with low-energy Ar+ ions.

  • Instrumentation :

    • X-ray Source : A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is typically used.

    • Analyzer : A hemispherical electron energy analyzer is used to measure the kinetic energy of the photoemitted electrons.

    • Vacuum : The analysis is performed under UHV conditions (<10-9 Torr) to prevent surface contamination and electron scattering.

  • Data Acquisition :

    • A survey scan is first acquired to identify all elements present on the surface.

    • High-resolution scans of the valence band region (typically 0-20 eV binding energy) and core levels (e.g., Sn 3d, O 1s) are then recorded.

  • Data Analysis for VBM Determination :

    • The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.

    • The leading edge of the valence band spectrum is linearly extrapolated to the baseline.

    • The intersection of this line with the baseline represents the Valence Band Maximum (VBM) position relative to the Fermi level.[7][8]

Hall Effect Measurement for Carrier Concentration and Mobility

The Hall effect measurement is a standard method to determine the majority carrier type, concentration, and mobility in a semiconductor. The van der Pauw method is commonly used for thin films with arbitrary shapes.[9][10][11]

Methodology:

  • Sample Preparation :

    • A square-shaped sample is preferred for the van der Pauw method.

    • Four ohmic contacts are made at the corners of the sample. This can be achieved by depositing a metal (e.g., gold or nickel) through a shadow mask. The ohmic nature of the contacts should be verified by checking for a linear current-voltage (I-V) relationship.

  • Instrumentation :

    • A programmable current source and a high-impedance voltmeter are required.

    • A magnet capable of producing a uniform magnetic field perpendicular to the sample surface is essential.

  • Measurement Procedure (van der Pauw Method) :

    • Resistivity Measurement :

      • A current (I12) is passed through two adjacent contacts (e.g., 1 and 2), and the voltage (V34) across the other two contacts (3 and 4) is measured. The resistance R12,34 is calculated.

      • The current and voltage contacts are then permuted (e.g., current through 2 and 3, voltage across 4 and 1) to obtain R23,41.

      • The sheet resistance (Rs) is calculated using the van der Pauw equation: exp(-π * R12,34 / Rs) + exp(-π * R23,41 / Rs) = 1

      • The bulk resistivity (ρ) is then calculated as ρ = Rs * t, where t is the film thickness.

    • Hall Measurement :

      • A current (I13) is passed through two opposite contacts (e.g., 1 and 3).

      • A magnetic field (B) is applied perpendicular to the sample.

      • The Hall voltage (VH = V24) is measured across the other two contacts (2 and 4).

      • The measurement is repeated with the magnetic field reversed (-B). The change in Hall voltage (ΔVH) is determined.

  • Calculation of Carrier Properties :

    • Hall Coefficient (RH) : RH = (ΔVH * t) / (2 * B * I13)

    • Carrier Concentration (p) : For a p-type semiconductor, p = 1 / (q * RH), where q is the elementary charge. The positive sign of the Hall voltage confirms the p-type nature.

    • Hall Mobility (μh) : μh = RH / ρ

Visualizations

The following diagrams illustrate key concepts related to the electronic band structure and characterization of p-type SnO.

cluster_0 Intrinsic SnO cluster_1 p-type SnO Intrinsic_CB Conduction Band (Sn 5p) p-type_CB Conduction Band (Sn 5p) Intrinsic_VB Valence Band (Sn 5s + O 2p) Intrinsic_VB->Intrinsic_CB E_g Intrinsic_Eg p-type_VB Valence Band (Sn 5s + O 2p) p-type_VB->p-type_CB E_g Acceptor Acceptor Level (e.g., V_Sn) p-type_Eg

Caption: Electronic band structure of intrinsic vs. p-type SnO.

cluster_0 Synthesis cluster_1 Structural & Compositional Analysis cluster_2 Electronic Structure & Transport Properties Synthesis p-type SnO Thin Film Synthesis (e.g., Sputtering) XRD X-ray Diffraction (XRD) (Phase Identification) Synthesis->XRD SEM Scanning Electron Microscopy (SEM) (Morphology) Synthesis->SEM XPS_Survey XPS Survey Scan (Elemental Composition) Synthesis->XPS_Survey Hall_Effect Hall Effect Measurement (Carrier Type, Concentration, Mobility) Synthesis->Hall_Effect UV_Vis UV-Vis Spectroscopy (Band Gap) Synthesis->UV_Vis XPS_VB XPS Valence Band Spectroscopy (VBM) XPS_Survey->XPS_VB

Caption: Experimental workflow for p-type SnO characterization.

References

A Technical Guide to the Synthesis of Metastable Red Tin(II) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metastable red tin(II) oxide (SnO), a p-type semiconductor with a unique electronic structure, has garnered significant interest for its potential applications in various fields, including catalysis, gas sensing, and as a precursor for other tin-based compounds.[1] This technical guide provides an in-depth overview of the primary synthesis methodologies for producing metastable red SnO, complete with detailed experimental protocols, comparative data, and visual workflows.

Synthesis Methodologies

The synthesis of metastable red this compound can be achieved through several chemical routes. The choice of method often influences the resulting particle size, morphology, and purity of the final product. Key methods include chemical precipitation, hydrothermal synthesis, a fast reflux process, and the thermal decomposition of tin(II) oxalate (B1200264).

Chemical Precipitation

A common and straightforward method for synthesizing this compound involves the precipitation of a tin(II) salt from an aqueous solution using a base, followed by gentle heating of the resulting precipitate. The choice of the precipitating agent and the pH of the reaction are critical parameters that determine the final phase of the tin oxide.

Experimental Protocol:

  • A solution of a tin(II) salt, such as tin(II) chloride (SnCl₂), is prepared in deionized water.

  • An aqueous solution of ammonia (B1221849) (NH₄OH) is added dropwise to the tin(II) salt solution with constant stirring until a desired pH is reached. For the formation of the precursor to red SnO, a pH of approximately 8.5 has been utilized in similar co-precipitation syntheses.[2]

  • A milky white precipitate of a tin(II) oxyhydroxide precursor is formed.

  • The precipitate is collected by filtration and washed multiple times with deionized water and ethanol (B145695) to remove any residual ions.[2]

  • The washed precipitate is then dried in an oven at a low temperature.

  • Finally, the dried powder is gently heated. While the exact temperature for obtaining the red metastable form can vary, it is crucial to avoid high temperatures which would favor the formation of the more stable blue-black SnO or disproportionation to Sn and SnO₂.[1]

Hydrothermal Synthesis

Hydrothermal methods offer excellent control over the crystallinity and morphology of the resulting nanoparticles by conducting the synthesis in a sealed vessel under elevated temperature and pressure.

Experimental Protocol:

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) is used as the tin precursor.

  • Sodium hydroxide (B78521) (NaOH) is used as the precipitating and mineralizing agent.

  • In a typical procedure, separate solutions of SnCl₂·2H₂O and NaOH are prepared in ethanol and stirred for several hours at room temperature.[3]

  • The NaOH solution is then added to the SnCl₂ solution, and the resulting mixture is transferred to a Teflon-lined stainless-steel autoclave.

  • The autoclave is sealed and maintained at a specific temperature, for example, 95°C, for a set duration, such as 3 hours.[4]

  • After the reaction, the autoclave is allowed to cool down to room temperature.

  • The resulting precipitate is collected, washed with distilled water and ethanol, and dried.

Fast Reflux Method

The reflux method provides a relatively quick and efficient way to synthesize crystalline nanoparticles.

Experimental Protocol:

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) is dissolved in a suitable solvent, such as deionized water.[5]

  • The solution is heated to reflux, typically around 110°C, for a duration of 1 hour.[5][6]

  • After reflux, the mixture is dried overnight at 80°C.

  • The dried product is then sintered at a higher temperature, for instance, 400°C for 2 hours, to obtain the crystalline SnO.[6]

Thermal Decomposition of Tin(II) Oxalate

Controlled thermal decomposition of a metal oxalate precursor in an inert atmosphere is a reliable method for producing pure metal oxides.

Experimental Protocol:

  • Tin(II) oxalate (SnC₂O₄) is used as the precursor. This can be synthesized by reacting a soluble tin(II) salt with oxalic acid or a soluble oxalate.

  • The tin(II) oxalate powder is placed in a furnace.

  • The furnace is heated to a specific temperature range, typically between 520-625 K, under an inert atmosphere (e.g., nitrogen or argon) or a CO₂ atmosphere to prevent oxidation to SnO₂.[1][7]

  • The decomposition of tin(II) oxalate yields this compound and gaseous byproducts (CO and CO₂).

  • The resulting SnO powder is then cooled down to room temperature under the inert atmosphere.

Quantitative Data Summary

The properties of the synthesized red SnO can vary significantly depending on the chosen synthesis route. The following table summarizes key quantitative data from various studies.

Synthesis MethodPrecursorsTemperature (°C)Particle/Crystallite SizeBand Gap (eV)Crystal StructureReference
Fast RefluxSnCl₂·2H₂O358 K (85°C) for 2hPolycrystalline1.75(1)Orthorhombic (Cmc21)[5]
HydrothermalSnCl₂·2H₂O, NaOH95Micro-sheets-Tetragonal[4]
Microwave-Assisted HydrothermalSn, HCl, NH₄OH-~5 nm~2.5Tetragonal[8]
Thermal DecompositionTin(II) Oxalate247-352---[7]

Experimental and Logical Flow Diagrams

To visualize the synthesis processes, the following diagrams have been generated using the DOT language.

experimental_workflow_precipitation cluster_precipitation Chemical Precipitation Synthesis of Red SnO prep_sncl2 Prepare SnCl₂ Solution add_nh4oh Add NH₄OH Solution (dropwise) prep_sncl2->add_nh4oh Stirring precipitate Formation of Sn(OH)₂ Precipitate add_nh4oh->precipitate Control pH filter_wash Filter and Wash Precipitate precipitate->filter_wash dry Dry Precipitate filter_wash->dry heat Gentle Heating dry->heat red_sno Metastable Red SnO heat->red_sno

Caption: Workflow for the chemical precipitation synthesis of red SnO.

experimental_workflow_hydrothermal cluster_hydrothermal Hydrothermal Synthesis of Red SnO prep_precursors Prepare SnCl₂ and NaOH Solutions in Ethanol mix Mix Solutions prep_precursors->mix autoclave Transfer to Autoclave mix->autoclave heat Heat at 95°C for 3h autoclave->heat cool Cool to Room Temperature heat->cool collect_wash Collect and Wash Product cool->collect_wash dry Dry Product collect_wash->dry red_sno Metastable Red SnO dry->red_sno

Caption: Workflow for the hydrothermal synthesis of red SnO.

experimental_workflow_reflux cluster_reflux Fast Reflux Synthesis of Red SnO prep_sncl2 Dissolve SnCl₂·2H₂O in Solvent reflux Reflux at 110°C for 1h prep_sncl2->reflux dry Dry Overnight at 80°C reflux->dry sinter Sinter at 400°C for 2h dry->sinter red_sno Metastable Red SnO sinter->red_sno

Caption: Workflow for the fast reflux synthesis of red SnO.

experimental_workflow_decomposition cluster_decomposition Thermal Decomposition Synthesis of Red SnO start Tin(II) Oxalate (SnC₂O₄) heat Heat (520-625 K) start->heat decomposition Decomposition heat->decomposition inert_atm Inert Atmosphere (N₂ or CO₂) inert_atm->heat cool Cool to Room Temperature decomposition->cool red_sno Metastable Red SnO cool->red_sno

Caption: Workflow for the thermal decomposition synthesis of red SnO.

References

A Comprehensive Technical Guide to the Thermochemical Properties of Anhydrous Stannous Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core thermochemical properties of anhydrous stannous oxide (SnO). The following sections detail the key thermodynamic parameters, comprehensive experimental protocols for their determination, and visual representations of synthetic and analytical workflows. This document is intended to serve as a critical resource for researchers and professionals engaged in materials science, chemistry, and drug development, where the thermal behavior of inorganic compounds is of paramount importance.

Core Thermochemical Data

The thermochemical properties of anhydrous stannous oxide are essential for understanding its stability, reactivity, and potential applications. A summary of the most critical quantitative data is presented in the tables below for ease of reference and comparison.

Table 1: Fundamental Physicochemical and Thermochemical Properties of Anhydrous Stannous Oxide (SnO)

PropertyValue
Chemical FormulaSnO
Molar Mass134.71 g/mol
AppearanceBlue-black or red powder (anhydrous)
Density6.45 g/cm³
Melting Point1,080 °C (1,353 K)
Standard Molar Enthalpy of Formation (ΔfH°₂₉₈)-285.8 kJ/mol
Standard Molar Entropy (S°₂₉₈)56 J/mol·K

Table 2: Low-Temperature Heat Capacity (Cp) of Anhydrous Stannous Oxide (SnO)

Data sourced from Millar, R. W. (1929). THE HEAT CAPACITIES AT LOW TEMPERATURES OF THE OXIDES OF TIN AND LEAD. Journal of the American Chemical Society, 51(1), 215-222.

Temperature (K)Heat Capacity (Cp) (cal/mol·K)Heat Capacity (Cp) (J/mol·K)
70.54.3318.12
75.24.7819.99
82.25.3722.47
90.56.0825.44
99.56.7428.20
112.57.5031.38
126.08.2434.48
141.68.9437.40
158.29.5740.04
175.210.0842.17
194.010.5944.31
214.511.0046.02
236.211.3747.57
259.011.6948.91
285.212.0150.25
299.112.1850.96

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of thermochemical properties. The following sections provide comprehensive protocols for the synthesis of anhydrous stannous oxide and the experimental determination of its key thermochemical parameters.

Synthesis of Anhydrous Stannous Oxide (SnO)

This protocol describes a common laboratory method for the preparation of anhydrous SnO.[1][2][3][4][5]

Materials:

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Antioxidant (e.g., cresol (B1669610) sulfonic acid)

Equipment:

  • Reaction flask (e.g., 2L four-hole flask)

  • Stirrer

  • Heating mantle

  • pH meter

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum drying oven

Procedure:

  • Preparation of Stannous Chloride Solution: Dissolve a predetermined amount of stannous chloride dihydrate in deionized water. For example, 360g of SnCl₂·2H₂O in 300mL of water.

  • Neutralization: Slowly add a sodium carbonate solution (e.g., 20%) to the stannous chloride solution while stirring continuously. Monitor the pH and stop the addition when the pH reaches a value between 6 and 7.

  • Conversion Reaction: Immediately heat the resulting mixture. Add a sodium hydroxide solution (e.g., 12%) while stirring and maintaining the mixture at its boiling point. Continue heating until the initial white precipitate converts to a black-blue sediment, which typically takes about one hour.

  • Washing: Allow the precipitate to cool and then wash it repeatedly with deionized water to remove chloride ions. Continue washing until the chloride ion concentration in the wash water is below 0.2%.

  • Antioxidant Addition: Add a small amount of an antioxidant, such as cresol sulfonic acid (e.g., 1.5mL), to the washed product to prevent oxidation.

  • Drying: Filter the product and dry it under vacuum to obtain the final anhydrous stannous oxide product.

Synthesis_of_Anhydrous_SnO cluster_preparation Solution Preparation cluster_reaction Reaction Stages cluster_purification Purification and Finishing SnCl2_sol Stannous Chloride Solution (SnCl₂) neutralization Neutralization (pH 6-7) SnCl2_sol->neutralization Na2CO3_sol Sodium Carbonate Solution (Na₂CO₃) Na2CO3_sol->neutralization conversion Conversion (Boiling with NaOH) neutralization->conversion washing Washing (Remove Cl⁻) conversion->washing antioxidant Antioxidant Addition washing->antioxidant drying Vacuum Drying antioxidant->drying final_product Anhydrous Stannous Oxide (SnO) drying->final_product

Fig. 1: Workflow for the synthesis of anhydrous stannous oxide.
Determination of Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of SnO can be determined using bomb calorimetry. This method measures the heat of combustion of tin in the presence of excess oxygen to form stannous oxide.

Materials:

  • High-purity tin metal

  • High-purity oxygen gas

  • Benzoic acid (for calibration)

Equipment:

  • Bomb calorimeter

  • High-precision thermometer

  • Oxygen cylinder with pressure regulator

  • Pellet press

  • Fuse wire

  • Crucible

Procedure:

  • Calorimeter Calibration:

    • Accurately weigh a pellet of benzoic acid (approximately 1 g) and place it in the crucible.

    • Attach a known length of fuse wire to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.

    • Assemble the bomb, seal it, and charge it with oxygen to a pressure of approximately 30 atm.

    • Submerge the bomb in a known mass of water in the calorimeter bucket.

    • Ignite the sample and record the temperature change of the water.

    • Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid.

  • Combustion of Tin:

    • Accurately weigh a sample of high-purity tin metal and place it in the crucible.

    • Follow the same procedure as for the benzoic acid calibration (steps 1b-1e) to combust the tin sample.

    • Record the temperature change.

  • Calculation:

    • Calculate the heat released during the combustion of tin using the heat capacity of the calorimeter and the measured temperature change.

    • Correct for the heat released by the combustion of the fuse wire.

    • Calculate the standard enthalpy of formation of SnO based on the heat of combustion per mole of tin.

Enthalpy_Determination_Workflow cluster_calibration Calorimeter Calibration cluster_sample_measurement Sample Measurement cluster_calculation Data Analysis weigh_benzoic Weigh Benzoic Acid assemble_bomb_cal Assemble Bomb with Benzoic Acid and Fuse Wire weigh_benzoic->assemble_bomb_cal pressurize_cal Pressurize with O₂ assemble_bomb_cal->pressurize_cal combust_cal Ignite and Measure Temperature Change (ΔT_cal) pressurize_cal->combust_cal calc_heat_capacity Calculate Calorimeter Heat Capacity (C_cal) combust_cal->calc_heat_capacity calc_heat_released Calculate Heat Released from Tin Combustion calc_heat_capacity->calc_heat_released weigh_tin Weigh Tin Sample assemble_bomb_tin Assemble Bomb with Tin and Fuse Wire weigh_tin->assemble_bomb_tin pressurize_tin Pressurize with O₂ assemble_bomb_tin->pressurize_tin combust_tin Ignite and Measure Temperature Change (ΔT_tin) pressurize_tin->combust_tin combust_tin->calc_heat_released correct_fuse Correct for Fuse Wire Combustion calc_heat_released->correct_fuse calc_enthalpy Calculate Standard Enthalpy of Formation (ΔfH°) of SnO correct_fuse->calc_enthalpy end_node End calc_enthalpy->end_node start Start start->weigh_benzoic start->weigh_tin

Fig. 2: Workflow for determining the standard enthalpy of formation of SnO.
Determination of Heat Capacity (Cp)

Differential Scanning Calorimetry (DSC) is a widely used technique to measure the heat capacity of a material as a function of temperature.

Materials:

  • Anhydrous stannous oxide sample

  • Reference material (e.g., sapphire disc)

  • Sample pans (e.g., aluminum)

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Microbalance

Procedure:

  • Baseline Correction:

    • Place an empty sample pan in the sample holder and another empty pan in the reference holder.

    • Run a temperature program over the desired range (e.g., from room temperature to 500 °C) at a constant heating rate (e.g., 10 °C/min). This will record the baseline heat flow.

  • Reference Material Scan:

    • Accurately weigh a sapphire disc and place it in a sample pan.

    • Place the pan with the sapphire in the sample holder and an empty pan in the reference holder.

    • Run the same temperature program as in the baseline correction to measure the heat flow for the reference material.

  • Sample Scan:

    • Accurately weigh the anhydrous SnO sample and place it in a sample pan.

    • Place the pan with the SnO sample in the sample holder and an empty pan in the reference holder.

    • Run the same temperature program to measure the heat flow for the sample.

  • Calculation:

    • The heat capacity of the sample at a given temperature is calculated using the following equation: Cp_sample = (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) * (mass_sapphire / mass_sample) * Cp_sapphire

    • Where:

      • Cp is the heat capacity

      • DSC is the measured heat flow at a specific temperature

      • mass is the mass of the respective material

Conclusion

This technical guide provides essential thermochemical data and detailed experimental protocols for anhydrous stannous oxide. The tabulated data offers a quick reference for key thermodynamic parameters, while the step-by-step methodologies for synthesis and analysis provide a foundation for reproducible experimental work. The included workflow diagrams serve to visually clarify the procedural steps involved. This comprehensive resource is intended to support and advance the research and development efforts of scientists and professionals working with this important inorganic compound.

References

An In-depth Technical Guide to the Stoichiometry and Defect Chemistry of Tin(II) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stoichiometry and defect chemistry of tin(II) oxide (SnO). It delves into the intrinsic p-type conductivity of SnO, arising from native point defects, and explores the thermodynamic principles governing its non-stoichiometry. Detailed experimental protocols for the synthesis and characterization of SnO are provided, with a focus on techniques that elucidate its defect structure. Quantitative data is summarized in structured tables, and key concepts are visualized through diagrams to facilitate a deeper understanding of this important material.

Introduction

This compound, or stannous oxide, is a p-type semiconductor with a unique layered crystal structure and a bandgap that has been measured to be between 2.5 and 3.0 eV.[1] Unlike its more common counterpart, tin(IV) oxide (SnO₂), which is naturally an n-type semiconductor, SnO exhibits intrinsic p-type conductivity. This property is of significant interest for various applications, including transparent electronics, gas sensors, and catalysis. The origin of this p-type behavior lies in the material's inherent non-stoichiometry and the prevalence of specific point defects. Understanding and controlling these defects are paramount for tailoring the material's properties for specific technological applications. This guide provides a detailed exploration of the fundamental principles of SnO's stoichiometry and defect chemistry, supplemented with practical experimental guidance.

Stoichiometry and Non-Stoichiometry of this compound

The ideal stoichiometric formula for this compound is SnO. It crystallizes in a tetragonal litharge structure, which consists of layers of oxygen atoms and tin atoms. However, in reality, SnO is often non-stoichiometric and can be more accurately represented as Sn₁-ₓO. This deviation from ideal stoichiometry is primarily due to the presence of native point defects, which are thermodynamically driven imperfections in the crystal lattice.

The formation of these defects is highly dependent on the synthesis conditions, particularly the oxygen partial pressure and temperature. In an oxygen-rich environment, the formation of tin vacancies becomes more favorable, leading to a tin-deficient, or oxygen-rich, non-stoichiometric compound.

Defect Chemistry of this compound

The electronic properties of SnO are intrinsically linked to its defect chemistry. The most significant native point defects in SnO are:

  • Tin Vacancies (VSn): These are sites in the crystal lattice where a tin atom is missing. The formation of a tin vacancy can be represented by the following Kröger-Vink notation:

    Each tin vacancy introduces two holes (h•) into the valence band to maintain charge neutrality, thus acting as an acceptor and giving rise to p-type conductivity. First-principles calculations have shown that tin vacancies are the dominant defect under oxygen-rich conditions and form shallow acceptor states.[1][2]

  • Oxygen Vacancies (VO): These are sites where an oxygen atom is missing. Oxygen vacancies act as donors and would lead to n-type conductivity. However, their formation energy in SnO is generally higher than that of tin vacancies, especially under oxygen-rich conditions.

  • Interstitial Defects (Sni, Oi): These are tin or oxygen atoms located in positions that are not regular lattice sites. The concentration of interstitial defects is generally low compared to vacancies.

The interplay between these defects determines the overall electronic properties of SnO. The intrinsic p-type conductivity is a direct consequence of the higher concentration of tin vacancies compared to donor-like defects such as oxygen vacancies.

Defect_Equilibrium High O₂ Partial Pressure High O₂ Partial Pressure Tin Vacancy (VSn) Tin Vacancy (VSn) High O₂ Partial Pressure->Tin Vacancy (VSn) Favors formation of Low O₂ Partial Pressure Low O₂ Partial Pressure Oxygen Vacancy (VO) Oxygen Vacancy (VO) Low O₂ Partial Pressure->Oxygen Vacancy (VO) Favors formation of p-type conductivity p-type conductivity Tin Vacancy (VSn)->p-type conductivity Leads to n-type tendency n-type tendency Oxygen Vacancy (VO)->n-type tendency Leads to

Figure 1: Influence of oxygen partial pressure on defect formation and conductivity in SnO.

Quantitative Data

The following tables summarize key quantitative data related to the properties and defect chemistry of this compound.

Table 1: Electrical Properties of p-type this compound

PropertyTypical ValueReference
Hole Concentration10¹⁷ - 10¹⁹ cm⁻³
Hall Mobility0.1 - 2.6 cm²/Vs
Resistivity0.5 - 110 Ω·cm

Table 2: Theoretical Defect Formation Energies in this compound (at the O-rich limit)

DefectFormation Energy (eV)Reference
Tin Vacancy (VSn)~1.89[1]
Oxygen Interstitial (Oi)Comparatively higher[2]

Experimental Protocols

Synthesis of this compound Nanoparticles

Two common methods for the synthesis of SnO nanoparticles are detailed below.

Synthesis_Workflows cluster_hydrothermal Hydrothermal Synthesis cluster_precipitation Chemical Precipitation H1 Dissolve SnCl₂·2H₂O in HCl H2 Add Urea (B33335) solution (adjust pH to 9) H1->H2 H3 Transfer to Teflon-lined autoclave H2->H3 H4 Heat at 150°C for 1 hr H3->H4 H5 Cool, wash with distilled water, and dry at 60°C H4->H5 P1 Dissolve SnCl₂·2H₂O in distilled water P2 Add NH₄OH dropwise to pH 6.25 P1->P2 P3 Age the suspension for 24h P2->P3 P4 Filter, wash with water and ethanol (B145695) P3->P4 P5 Dry at 60°C and calcine at 600°C P4->P5

Figure 2: Experimental workflows for the synthesis of SnO nanoparticles.

This method yields well-crystallized SnO nanoparticles.[2][3]

Materials:

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Hydrochloric acid (HCl)

  • Urea (CO(NH₂)₂)

  • Distilled water

Procedure:

  • Prepare a 0.1 M stock solution of SnCl₂·2H₂O by dissolving 2.3 g in 50 ml of 1.0 M HCl with stirring.

  • In a separate beaker, prepare a 250 ml solution of 0.1 M SnCl₂·2H₂O in an appropriate amount of urea solution.

  • Add the urea-containing solution to the HCl-based stock solution under continuous stirring to adjust the pH to 9.

  • Transfer the resulting solution to a Teflon-lined autoclave.

  • Heat the autoclave at 150°C for 1 hour under autogenous pressure.

  • Allow the autoclave to cool to room temperature naturally.

  • Collect the white solid product, wash it thoroughly with distilled water, filter, and dry in an oven at 60°C.

This is a versatile method for producing tin oxide nanoparticles. While the provided reference focuses on SnO₂, the general principles can be adapted for SnO synthesis by carefully controlling the pH and calcination conditions.

Materials:

Procedure:

  • Prepare an aqueous solution of SnCl₂·2H₂O (e.g., 0.3 M).

  • Slowly add a solution of ammonium hydroxide dropwise while vigorously stirring until the pH of the suspension reaches approximately 6.25. A white precipitate will form.

  • Age the suspension for 24 hours to allow for particle growth and stabilization.

  • Filter the precipitate and wash it repeatedly with distilled water and then with ethanol to remove chloride ions and other impurities.

  • Dry the washed precipitate in an oven at 60°C for 12 hours.

  • To obtain crystalline SnO, the dried powder should be calcined. The calcination temperature and atmosphere are critical to prevent oxidation to SnO₂. Calcination under an inert atmosphere (e.g., nitrogen or argon) at a temperature around 600°C is recommended.

Characterization Techniques

XRD is essential for phase identification and for determining the crystal structure and crystallite size of the synthesized material. For SnO, the diffraction pattern should be compared with the standard pattern for the tetragonal litharge structure (JCPDS card no. 06-0395).

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements present. For SnO, the analysis of the Sn 3d core level spectrum is particularly important.

  • Sn 3d spectrum: The Sn 3d spectrum consists of a doublet, Sn 3d5/2 and Sn 3d3/2. The binding energy of the Sn 3d5/2 peak for Sn²⁺ in SnO is typically around 485.9 eV, while for Sn⁴⁺ in SnO₂ it is around 486.6 eV.[4] Deconvolution of the Sn 3d peak can help to identify the presence of different oxidation states and, by inference, the presence of defects. A higher binding energy shoulder on the main Sn²⁺ peak may be indicative of tin vacancies.

  • O 1s spectrum: The O 1s spectrum can be deconvoluted into components corresponding to lattice oxygen (Sn-O bonds), oxygen in hydroxyl groups, and oxygen vacancies.

PAS is a highly sensitive technique for probing vacancy-type defects in materials. Positrons injected into the material can become trapped at open-volume defects like vacancies. The annihilation characteristics of the trapped positrons provide information about the size and concentration of these defects.

  • Positron Annihilation Lifetime Spectroscopy (PALS): Measures the lifetime of positrons in the material. A longer positron lifetime is indicative of trapping in larger open-volume defects. By analyzing the lifetime spectrum, it is possible to identify different types of vacancy defects and estimate their concentrations.

  • Doppler Broadening Spectroscopy (DBS): Measures the Doppler broadening of the 511 keV annihilation radiation. The broadening is related to the momentum of the electrons with which the positrons annihilate. Annihilation with core electrons results in greater broadening than annihilation with valence electrons. Since the electron density is lower at vacancy sites, positron trapping at vacancies leads to a narrowing of the Doppler-broadened peak, which is quantified by the S-parameter (shape parameter). An increase in the S-parameter is a clear indication of an increased concentration of vacancy-type defects.

Conclusion

The stoichiometry and defect chemistry of this compound are complex yet crucial for understanding and harnessing its unique p-type semiconducting properties. The intrinsic p-type conductivity is primarily attributed to the formation of tin vacancies, the concentration of which can be controlled by the synthesis conditions, particularly the oxygen partial pressure. This guide has provided a theoretical framework for the defect chemistry of SnO, along with detailed experimental protocols for its synthesis and characterization. By applying these principles and methods, researchers can gain greater control over the properties of SnO, paving the way for its application in advanced electronic and catalytic systems.

References

Romarchite: A Technical Guide to a Mineralogical Source of Tin(II) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Romarchite, a rare mineral, is the naturally occurring crystalline form of tin(II) oxide (SnO).[1][2][3] While it represents a source of SnO, it is crucial to understand that its prevalence in nature is limited. Romarchite is most commonly identified as a corrosion product on tin and pewter artifacts, often discovered in archaeological contexts such as shipwrecks.[4][5][6][7][8] Reports of its occurrence in non-anthropogenic geological settings are infrequent.[5][9] This guide provides a comprehensive technical overview of romarchite, its properties, and its relationship to this compound, with a focus on data relevant to scientific research and development.

Quantitative Data Presentation

The following tables summarize the key quantitative data for romarchite, providing a clear comparison of its physical and crystallographic properties.

Table 1: Chemical and Physical Properties of Romarchite

PropertyValue
Chemical FormulaSnO[2][3][10][11]
Tin (Sn) Content88.12%[10][11]
Oxygen (O) Content11.88%[10][11]
Mohs Hardness4[10][11]
Calculated Density6.374 g/cm³[9][10]
ColorBlack[3][10][11]
StreakClove brown[10][11]
LusterAdamantine, Sub-Metallic[10][11]

Table 2: Crystallographic Data of Romarchite

PropertyValue
Crystal SystemTetragonal[9][11]
Space GroupP4/nmm[9]
Unit Cell Parametersa = 3.8014(3) Å, c = 4.8559(6) Å[9]
a:c Ratio1 : 1.277[10][11]
Unit Cell Volume70.17 ų[10][11]

Experimental Protocols: Synthesis of this compound

While romarchite itself is not typically synthesized directly for research purposes due to its specific mineralogical nature, the production of its chemical constituent, this compound (SnO), is well-established. The following protocols are based on common laboratory methods.

Method 1: Thermal Decomposition of Tin(II) Oxalate (B1200264)

This method is widely used for producing pure SnO.

  • Materials: Tin(II) oxalate (SnC₂O₄)

  • Apparatus: Furnace, inert atmosphere (e.g., nitrogen or argon) or CO₂ atmosphere supply, ceramic boat.

  • Procedure:

    • Place a known quantity of tin(II) oxalate into a ceramic boat.

    • Position the boat within a tube furnace.

    • Purge the furnace with an inert gas or carbon dioxide to eliminate oxygen.

    • Heat the sample to a controlled temperature, typically around 300°C. The oxalate will decompose to form SnO, carbon dioxide, and carbon monoxide.

    • Maintain the temperature until the reaction is complete.

    • Allow the furnace to cool to room temperature under the inert atmosphere before retrieving the SnO product.[1][12]

Method 2: Hydrothermal Synthesis of SnO Nanoparticles

This method is suitable for producing nanostructured SnO.

  • Materials: Tin(II) chloride dihydrate (SnCl₂·2H₂O), Hydrochloric acid (HCl), Urea (B33335).

  • Apparatus: Teflon-lined autoclave, magnetic stirrer, laboratory oven.

  • Procedure:

    • Prepare a 0.1 M stock solution of SnCl₂·2H₂O in 1.0 M HCl.

    • In a separate beaker, prepare a solution of urea.

    • Add the urea solution to the tin chloride solution under continuous stirring to adjust the pH to approximately 9.

    • Transfer the final solution into a Teflon-lined autoclave.

    • Heat the autoclave to 150°C for 1 hour.

    • Allow the autoclave to cool to room temperature naturally.

    • The resulting white solid product should be washed with distilled water, filtered, and dried in an oven at 60°C.[13]

Mandatory Visualizations

Experimental Workflow for SnO Synthesis

The following diagram illustrates the general workflow for the laboratory synthesis of this compound, which can be adapted for various specific protocols.

G cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing start Start reagents Prepare Precursor Solution (e.g., SnCl2 in HCl) start->reagents ph_adjust Adjust pH (e.g., with Urea) reagents->ph_adjust autoclave Transfer to Autoclave ph_adjust->autoclave heating Hydrothermal Reaction (e.g., 150°C for 1h) autoclave->heating cooling Cool to Room Temperature heating->cooling wash Wash with Distilled Water cooling->wash filter Filter Precipitate wash->filter dry Dry in Oven (e.g., 60°C) filter->dry end End Product: SnO Nanoparticles dry->end

Caption: Workflow for the hydrothermal synthesis of SnO nanoparticles.

Logical Relationship of Tin Oxides

The diagram below illustrates the relationship between romarchite, its synthetic equivalent SnO, and the more stable tin(IV) oxide (SnO₂), also known as cassiterite.

G Romarchite Romarchite (Mineral) SnO This compound (SnO) Romarchite->SnO is natural form of Oxidation Oxidation SnO->Oxidation SnO2 Tin(IV) Oxide (SnO2) (Cassiterite) Pewter Pewter/Tin Artifacts Corrosion Corrosion/ Weathering Pewter->Corrosion Corrosion->Romarchite forms as Oxidation->SnO2 forms

Caption: Formation pathway from tin artifacts to stable tin oxide.

Romarchite, as the mineral form of SnO, provides a valuable natural benchmark for the study of this compound. While not a widespread natural source, its occurrence as a corrosion product offers insights into the stability and transformation of tin-based materials. For research and development purposes, laboratory synthesis of SnO remains the most practical and reliable method for obtaining this compound. The provided data and protocols offer a foundational resource for professionals in materials science and drug development who are interested in the properties and applications of this compound.

References

An In-depth Technical Guide to the Amphoteric Behavior of Tin(II) Oxide (SnO)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the amphoteric nature of tin(II) oxide (SnO), focusing on its chemical reactivity in the presence of strong acids and strong bases. The document outlines the fundamental chemical reactions, presents available quantitative data, provides detailed experimental protocols for laboratory investigation, and illustrates key pathways and workflows through diagrams.

Introduction to this compound (SnO)

This compound, also known as stannous oxide, is an inorganic compound with the formula SnO. It is composed of tin in the +2 oxidation state. SnO typically exists in two polymorphic forms: a stable blue-black form (α-SnO) and a metastable red form.[1] A key chemical characteristic of SnO is its amphoteric nature, meaning it can react as both a base and an acid, depending on the chemical environment.[1] This dual reactivity is fundamental to its chemistry, allowing it to dissolve in both strong acidic and strong basic solutions. This guide explores the chemical basis of this behavior, providing the technical details relevant for research and development applications.

Reaction with Strong Acids

In an acidic medium, this compound acts as a base, reacting with strong acids to form corresponding tin(II) salts and water. The general reaction can be represented as:

SnO + 2H⁺(aq) → Sn²⁺(aq) + H₂O

The Sn²⁺ cation in aqueous solution often exists as a hydrated complex. In strongly acidic solutions, the predominant species are aquated ions such as [Sn(OH₂)₃]²⁺ and [Sn(OH)(OH₂)₂]⁺.[1] In solutions that are less acidic, polynuclear species like [Sn₃(OH)₄]²⁺ may also form.[1]

Reaction with Hydrochloric Acid (HCl)

SnO reacts with hydrochloric acid to produce tin(II) chloride (SnCl₂) and water.

Chemical Equation: SnO(s) + 2HCl(aq) → SnCl₂(aq) + H₂O(l)

Reaction with Sulfuric Acid (H₂SO₄)

With sulfuric acid, SnO reacts to form tin(II) sulfate (B86663) (SnSO₄) and water. The synthesis of SnSO₄ often involves the reaction of an intermediate tin oxide with sulfuric acid.[2][3]

Chemical Equation: SnO(s) + H₂SO₄(aq) → SnSO₄(aq) + H₂O(l)

Reaction with Nitric Acid (HNO₃) - An Oxidative Process

Unlike its reaction with non-oxidizing acids like HCl and H₂SO₄, the interaction of SnO with nitric acid is primarily a redox reaction. Nitric acid, being a strong oxidizing agent, oxidizes tin from the +2 state to the more stable +4 state, forming tin(IV) oxide (SnO₂) or metastannic acid (H₂SnO₃), along with water and various nitrogen oxides (e.g., NO, NO₂).[4][5]

Illustrative Redox Equation: SnO + 2HNO₃(aq) → SnO₂ + H₂O + NO(g) + NO₂(g) (products may vary with acid concentration and temperature)

Reaction with Strong Bases

In a basic medium, this compound exhibits its acidic character, reacting with strong bases to form stannites, which contain tin in the +2 oxidation state.

Reaction with Sodium Hydroxide (B78521) (NaOH)

SnO dissolves in strong alkali solutions, such as sodium hydroxide, to form sodium stannite (B86514). The stannite ion is complex and can be represented as [Sn(OH)₃]⁻ or as the anhydrous SnO₂²⁻.[1][6]

Chemical Equations:

  • SnO(s) + NaOH(aq) + H₂O(l) → Na--INVALID-LINK--

  • SnO(s) + 2NaOH(aq) → Na₂SnO₂(aq) + H₂O(l)[7]

It is critical to distinguish stannites (containing Sn(II)) from stannates (containing Sn(IV)), such as sodium hexahydroxostannate(IV) (Na₂[Sn(OH)₆]), which are formed from the reaction of tin(IV) oxide (SnO₂) or by the oxidation of tin(II) species in a basic solution.[6][8]

Reaction with Potassium Hydroxide (KOH)

Similarly, SnO reacts with potassium hydroxide to form potassium stannite. Anhydrous stannites such as K₂SnO₂ are also known to exist.[1]

Chemical Equation: SnO(s) + 2KOH(aq) → K₂SnO₂(aq) + H₂O(l)

Quantitative Data

Quantitative data on the dissolution kinetics of SnO are not widely published. However, thermodynamic data, particularly the solubility product of its hydrated form, tin(II) hydroxide (Sn(OH)₂), can be used to understand its solubility characteristics.

ParameterValueConditionsReference
Formula SnO[1]
Molar Mass 134.709 g/mol [1]
Appearance Black or red powder (anhydrous)Standard State[1]
Density 6.45 g/cm³[1]
Solubility in Water Insoluble25 °C, 100 kPa[1]
Std. Enthalpy of Formation (ΔfH⦵₂₉₈) -285 kJ/mol[1]
Solubility Product (Ksp) of Sn(OH)₂ 5.45 × 10⁻²⁸25 °C[9]

Table 1: Physicochemical and Thermodynamic Properties of SnO.

The low solubility product of Sn(OH)₂ underscores the insolubility of SnO in pure water. The dissolution in strong acids or bases is a result of chemical reactions that form soluble salt or complex ion species.

Experimental Protocols

Protocol 1: Demonstration of SnO Amphoterism

Objective: To qualitatively demonstrate that SnO reacts with both a strong acid and a strong base.

Materials:

  • This compound (SnO) powder

  • 2 M Hydrochloric acid (HCl)

  • 2 M Sodium hydroxide (NaOH)

  • Test tubes and rack

  • Pipettes or droppers

  • Heating plate and water bath (optional)

Procedure:

  • Place a small amount (approx. 0.1 g) of SnO powder into two separate test tubes.

  • To the first test tube, add 3-4 mL of 2 M HCl.

  • To the second test tube, add 3-4 mL of 2 M NaOH.

  • Observe both test tubes for any signs of reaction, such as the dissolution of the solid.

  • If the reactions are slow at room temperature, gently warm the test tubes in a water bath (60-80 °C) to accelerate dissolution.

  • Record observations. Complete dissolution of the black/red SnO powder in both the acidic and basic solutions confirms its amphoteric nature.

Protocol 2: Synthesis of Tin(II) Sulfate from SnO

Objective: To synthesize and isolate a tin(II) salt by reacting SnO with sulfuric acid.

Materials:

  • This compound (SnO)

  • 3 M Sulfuric acid (H₂SO₄)

  • Beaker

  • Stirring rod and magnetic stirrer

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Distilled water

  • Acetone (B3395972)

Procedure:

  • In a beaker, add 1.35 g (0.01 mol) of SnO powder.

  • Slowly add 5 mL of 3 M H₂SO₄ while stirring. The reaction is SnO + H₂SO₄ → SnSO₄ + H₂O.

  • Gently heat the mixture to approximately 80-100 °C with continuous stirring until the solid has completely dissolved.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote the crystallization of tin(II) sulfate.

  • Collect the white crystals of SnSO₄ by vacuum filtration.

  • Wash the crystals with a small amount of cold distilled water, followed by acetone to facilitate drying.

  • Dry the product in a desiccator.

Visualization of Pathways and Workflows

The chemical behavior of SnO and the experimental process to verify it can be visualized using logical diagrams.

Amphoteric_Reactions_SnO cluster_acid Acidic Medium (e.g., HCl) cluster_base Basic Medium (e.g., NaOH) SnO This compound (SnO) (Solid) Acid Addition of H⁺ SnO->Acid Acts as a Base Base Addition of OH⁻ SnO->Base Acts as an Acid Sn_ion Formation of Tin(II) Cation Sn²⁺(aq) Acid->Sn_ion Salt Tin(II) Salt Solution (e.g., SnCl₂) Sn_ion->Salt Stannite_ion Formation of Stannite Ion [Sn(OH)₃]⁻ Base->Stannite_ion Stannite Sodium Stannite Solution (Na[Sn(OH)₃]) Stannite_ion->Stannite

Caption: Reaction pathways of SnO in strong acid and strong base.

Experimental_Workflow cluster_acid_path Acid Test cluster_base_path Base Test start Start: SnO Sample split start->split add_acid Add 2M HCl split->add_acid add_base Add 2M NaOH split->add_base observe_acid Observe Dissolution (Warming if needed) add_acid->observe_acid result_acid Result: Soluble (Forms SnCl₂ solution) observe_acid->result_acid conclusion Conclusion: SnO is Amphoteric result_acid->conclusion observe_base Observe Dissolution (Warming if needed) add_base->observe_base result_base Result: Soluble (Forms Na-Stannite solution) observe_base->result_base result_base->conclusion

Caption: Workflow for demonstrating the amphoteric nature of SnO.

References

A Technical Guide to the Physical Properties of Tin Monoxide: Density and Melting Point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of tin monoxide (SnO), specifically its density and melting point. The information is curated for researchers, scientists, and professionals in drug development who may utilize tin monoxide in various applications, including as a precursor in synthesis or in the development of novel materials.

Core Physical Properties of Tin Monoxide

Tin monoxide is an inorganic compound with the chemical formula SnO. It is a p-type semiconductor that has garnered interest for its potential applications in various technological fields. Accurate knowledge of its physical properties is crucial for its synthesis, characterization, and application.

Quantitative Data Summary

The density and melting point of tin monoxide are fundamental parameters for its material specification and processing. The table below summarizes the reported values for these properties.

Physical PropertyValueUnitsNotes
Density 6.45[1][2][3][4]g/cm³Also reported as 6450 kg/m ³
Melting Point 1080[2][4]°CDecomposes at this temperature[4]
1976[1][4]°F

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the density and melting point of solid inorganic compounds like tin monoxide.

Determination of Density

The density of a solid material like tin monoxide can be accurately determined using several methods. The choice of method may depend on the form of the sample (e.g., powder, bulk solid).

1. Gas Pycnometry (Gas Displacement Method)

This method is highly effective for determining the skeletal density of powdered or solid samples.

  • Principle: Gas pycnometry is based on the displacement of a known volume of an inert gas (typically helium) by the solid sample. The method measures the volume of the solid material, excluding any open pores.

  • Apparatus: A gas pycnometer, which consists of a calibrated sample chamber and a reference chamber, a pressure gauge, and a gas supply (helium).

  • Procedure:

    • The mass of the tin monoxide sample is accurately measured using an analytical balance.

    • The sample is placed in the calibrated sample chamber of the pycnometer.

    • The system is purged with helium to remove any adsorbed gases from the sample surface.

    • Helium is introduced into the reference chamber at a known pressure.

    • A valve is opened, allowing the gas to expand into the sample chamber.

    • The final equilibrium pressure is recorded.

    • Using the initial and final pressures and the known volumes of the chambers, the volume of the displaced gas, which is equal to the volume of the sample, is calculated based on the ideal gas law.

    • The density is then calculated by dividing the mass of the sample by its measured volume.

2. Archimedes' Principle (Buoyancy Method)

This classic method is suitable for bulk solid samples of tin monoxide.

  • Principle: Archimedes' principle states that a body immersed in a fluid experiences an upward buoyant force equal to the weight of the fluid it displaces. By measuring the weight of the sample in air and its apparent weight when submerged in a liquid of known density, the volume of the sample can be determined.

  • Apparatus: An analytical balance with a hook for under-balance weighing, a beaker, a support for the beaker, and an auxiliary liquid of known density (e.g., distilled water or ethanol) in which tin monoxide is insoluble.

  • Procedure:

    • The mass of the tin monoxide sample is measured in air (W_air).

    • The sample is then suspended from the balance hook and fully immersed in the auxiliary liquid.

    • The apparent mass of the sample in the liquid (W_liquid) is recorded.

    • The volume of the sample (V_sample) is calculated using the formula: V_sample = (W_air - W_liquid) / ρ_liquid where ρ_liquid is the density of the auxiliary liquid at the experimental temperature.

    • The density of the tin monoxide sample (ρ_sample) is then calculated as: ρ_sample = W_air / V_sample

Determination of Melting Point (with Decomposition)

Since tin monoxide decomposes at its melting point, specific considerations must be taken during the measurement. The capillary method is a standard technique for determining melting points.

  • Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube at a controlled rate. The temperature range over which the substance melts is observed. For substances that decompose, the temperature at which melting and decomposition occur is noted.

  • Apparatus: A melting point apparatus (either manual, such as a Thiele tube with a heating bath, or an automated instrument), capillary tubes (sealed at one end), a thermometer or a digital temperature sensor.

  • Procedure:

    • A small amount of finely powdered, dry tin monoxide is packed into the closed end of a capillary tube to a height of 2-3 mm.

    • The packed capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a relatively rapid rate initially to a temperature about 15-20 °C below the expected melting point.

    • The heating rate is then reduced to a slow and steady rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

    • The temperature at which the first droplet of liquid is observed is recorded as the onset of melting.

    • The temperature at which the last solid particle melts is recorded as the completion of melting. This range is the melting point.

    • For tin monoxide, visual changes such as darkening in color or gas evolution should be noted as evidence of decomposition. The temperature at which these changes occur alongside melting is reported as the melting and decomposition point.[5][6][7] For substances that decompose, a faster heating rate (e.g., 5 °C/min) might be used to minimize the time the sample is held at high temperatures, which could alter the decomposition behavior.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from the synthesis of tin monoxide to the characterization of its key physical properties.

G cluster_synthesis Synthesis of Tin Monoxide cluster_characterization Physical Property Characterization cluster_density_methods Density Determination Methods cluster_mp_methods Melting Point Determination Method cluster_results Results Synthesis Chemical Synthesis (e.g., Hydrothermal, Precipitation) Purification Purification and Drying Synthesis->Purification Density Density Measurement Purification->Density Sample Preparation (Powder/Solid) MeltingPoint Melting Point Determination Purification->MeltingPoint Sample Preparation (Powder) GasPycnometry Gas Pycnometry Density->GasPycnometry Archimedes Archimedes' Principle Density->Archimedes CapillaryMethod Capillary Method MeltingPoint->CapillaryMethod DensityValue Density = 6.45 g/cm³ GasPycnometry->DensityValue Archimedes->DensityValue MeltingPointValue Melting Point = 1080 °C (with decomposition) CapillaryMethod->MeltingPointValue

Caption: Workflow for the determination of tin monoxide's physical properties.

References

A Technical Guide to Non-Stoichiometric Tin(II) Oxide: Properties, Synthesis, and Emerging Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-stoichiometric tin(II) oxide (SnOₓ, where x is close to 1) is a fascinating p-type semiconductor, a rarity among metal oxides, which are typically n-type.[1][2] This property, originating from intrinsic defects such as tin vacancies, makes it a material of significant interest for applications in transparent electronics, sensors, and increasingly, in the biomedical field.[1] The ability to tune its charge carrier concentration, optical band gap, and other physicochemical properties by precisely controlling its stoichiometry offers a versatile platform for designing advanced materials. This guide provides an in-depth overview of the core properties of non-stoichiometric SnO, detailed experimental protocols for its synthesis and characterization, and explores its potential applications in drug development and therapy, drawing insights from the broader field of tin oxide nanomaterials.

Core Properties of Non-Stoichiometric this compound

The defining characteristic of non-stoichiometric SnO is the presence of native point defects, primarily tin vacancies (Vₛₙ) and oxygen vacancies (Vₒ). An excess of tin vacancies leads to a higher concentration of holes, resulting in p-type conductivity. The material's properties are a direct function of this defect chemistry.

Crystal and Electronic Structure

Non-stoichiometric SnO typically retains the tetragonal litharge crystal structure of stoichiometric SnO.[1] However, the presence of defects can induce lattice strain and minor variations in lattice parameters. The electronic structure is characterized by a valence band maximum (VBM) composed of hybridized Sn 5s and O 2p orbitals, which is key to its high hole mobility compared to other p-type oxides.[3]

Electrical and Optical Properties

The electrical and optical properties of non-stoichiometric SnO are highly tunable. The table below summarizes key quantitative data from literature for p-type SnO thin films, which are inherently non-stoichiometric.

PropertyValueConditions/Notes
Conductivity Type p-typeTypically due to tin vacancies.
Hole Concentration 10¹⁷–10¹⁹ cm⁻³Varies with synthesis conditions (e.g., growth temperature, oxygen partial pressure).[1]
Hall Mobility 0.1–2.6 cm²/VsFor thin films; can be enhanced with doping.[1][3]
Resistivity 0.5–110 Ω·cmInversely related to hole concentration and mobility.[1][3]
Optical Band Gap 2.82–2.97 eVDirect band gap, suitable for transparent applications.[1][3]
Lattice Parameters (a) ~3.80 ÅFor tetragonal SnO.[4]
Lattice Parameters (c) ~4.84 ÅFor tetragonal SnO.[4]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for harnessing the properties of non-stoichiometric SnO. Below are representative protocols for synthesis and characterization.

Synthesis of Non-Stoichiometric SnO Nanoparticles

1. Hydrothermal Synthesis

This method allows for the synthesis of crystalline nanoparticles at moderate temperatures.

  • Precursors: Tin(II) chloride dihydrate (SnCl₂·2H₂O), Hydrochloric Acid (HCl), Urea.[5]

  • Procedure:

    • Prepare a 0.1 M stock solution of SnCl₂·2H₂O by dissolving 2.3 g in 50 ml of 1.0 M HCl with stirring.[5]

    • In a separate beaker, prepare a 250 ml solution of 0.1 M SnCl₂ with an appropriate amount of urea.

    • Add the urea-containing solution to the stock solution under continuous stirring to adjust the pH to approximately 9.[5]

    • Transfer the final solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to 150°C and maintain for 1 hour under autogenous pressure.[5]

    • Allow the autoclave to cool to room temperature naturally.

    • Collect the resulting white solid product by filtration, wash thoroughly with distilled water, and dry in an oven at 60°C.[5]

2. Solvothermal Synthesis

This method uses an organic solvent instead of water, offering different control over particle morphology.

  • Precursors: Tin(II) chloride (SnCl₂), Dimethylformamide (DMF), Water.[4]

  • Procedure:

    • Dissolve 10 mM of SnCl₂ in a mixed solvent of 40 ml of DMF and 40 ml of water.[4]

    • Stir the solution for 30 minutes using a magnetic stirrer.

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to 140°C and maintain for 3 days.[4]

    • After natural cooling, filter the solution and wash the collected precipitate with distilled water.

    • Dry the product at 60°C for 30 minutes to obtain bluish-black crystals.[4]

3. Co-precipitation Method

A simple and rapid method for producing nanoparticles at room temperature.

  • Precursors: Stannous chloride (SnCl₂), Methanol (B129727), Ammonia (B1221849) (NH₃).[6]

  • Procedure:

    • Dissolve 3.5 g of SnCl₂ in 100 ml of methanol and stir for 20-30 minutes (Solution A).[6]

    • Rapidly inject 10 ml of ammonia into Solution A under continuous stirring.[6]

    • Continue stirring for 30 minutes until a white precursor precipitate is formed.

    • Filter the precipitate and wash it once with methanol.

    • Dry the washed nanoparticles in a hot air oven at 60°C for 4 hours.[6]

    • The resulting powder can be annealed at various temperatures (e.g., 200°C for 2 hours) to control crystallinity and stoichiometry.[6]

Characterization Protocols

1. X-ray Photoelectron Spectroscopy (XPS) for Stoichiometry Determination

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of a material.

  • Instrumentation: XPS spectrometer with a monochromatic Al Kα X-ray source (1486.6 eV).[7][8]

  • Sample Preparation:

    • Mount the SnO thin film or powder sample on a compatible sample holder.

    • Introduce the sample into the ultra-high vacuum (UHV) chamber (base pressure < 10⁻⁸ Pa).[8]

    • In-situ cleaning via gentle Ar⁺ ion sputtering may be required to remove surface contaminants, though this can alter the surface stoichiometry and should be done with caution.

  • Data Acquisition:

    • Acquire a survey scan to identify all elements present.

    • Perform high-resolution scans of the Sn 3d and O 1s core level regions. A pass energy of 20-40 eV is typical for high-resolution scans.[9]

  • Data Analysis:

    • Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.[7]

    • Fit the high-resolution Sn 3d and O 1s peaks with appropriate functions (e.g., a mix of Gaussian-Lorentzian shapes) after background subtraction (e.g., Shirley background).[10] The Sn 3d₅/₂ peak for Sn²⁺ (in SnO) and Sn⁴⁺ (in SnO₂) are separated by a chemical shift of approximately 0.7 eV, allowing for deconvolution to determine the relative amounts of each oxidation state.[11]

    • Calculate the O/Sn atomic ratio by integrating the areas of the O 1s and Sn 3d peaks and correcting for their respective relative sensitivity factors (RSFs).

2. Hall Effect Measurement for Electrical Properties

This technique is the standard for determining carrier type, concentration, and mobility.

  • Instrumentation: A Hall effect measurement system, including a controllable current source, a sensitive voltmeter, a temperature controller, and a magnet.

  • Sample Preparation:

    • A square sample (van der Pauw geometry) is typically used.[5]

    • Four electrical contacts are made at the corners of the sample. For thin films, this can be done by depositing metal pads (e.g., indium or gold).[12]

  • Measurement Procedure:

    • A known current (I) is passed through two adjacent contacts (e.g., 1 and 2), and the voltage (V) is measured across the other two contacts (e.g., 3 and 4). This is repeated for different contact configurations to determine the sheet resistance.

    • A magnetic field (B) is applied perpendicular to the sample surface.

    • The current is again passed through two adjacent contacts, and the Hall voltage (Vₕ) is measured across the opposite two contacts.

    • To eliminate thermoelectric and misalignment offsets, the measurement is repeated with the current and magnetic field polarities reversed. The true Hall voltage is averaged from these measurements.[13]

  • Data Analysis:

    • The sheet resistance (Rₛ) is calculated from the zero-field voltage-current measurements using the van der Pauw equation. Resistivity (ρ) is then Rₛ multiplied by the film thickness.

    • The Hall coefficient (Rₕ) is calculated as Rₕ = (Vₕ * t) / (B * I), where t is the film thickness.

    • The sign of Rₕ determines the carrier type (positive for holes, negative for electrons).

    • The carrier concentration (p for holes) is calculated as p = 1 / (e * Rₕ), where e is the elementary charge.

    • The Hall mobility (μₕ) is calculated as μₕ = |Rₕ| / ρ.

Relevance and Applications in Drug Development

While research into the biomedical applications of non-stoichiometric p-type SnO is still emerging, the extensive studies on tin oxide (primarily SnO₂) nanoparticles provide a strong rationale for their potential. The unique properties of non-stoichiometric SnO could offer advantages in these applications.

Anticancer Therapy

Tin oxide nanoparticles have demonstrated significant potential in cancer therapy through multiple mechanisms.[4][14] They can be engineered as nanocarriers for targeted drug delivery, enhancing the therapeutic efficacy of chemotherapeutic agents while minimizing systemic toxicity.[15]

Mechanism of Action: A key anticancer mechanism of tin oxide nanoparticles is the induction of apoptosis (programmed cell death) in cancer cells.[16] This is often mediated by the generation of reactive oxygen species (ROS), which creates a state of high oxidative stress within the cancer cells.[17] This oxidative stress can lead to mitochondrial disruption and the activation of specific cell death signaling pathways.

One such critical pathway is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer, promoting cell survival and proliferation. Studies have shown that SnO₂ nanoparticles can downregulate this pathway, thereby inhibiting cancer cell growth.[14] The process involves the modulation of key proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), leading to the activation of caspases, the executioner enzymes of apoptosis.[14][16]

Antibacterial and Biocompatibility Aspects

Tin oxide nanoparticles have also been recognized for their antibacterial properties, attributed to the generation of ROS that can disrupt bacterial cell membranes.[18] Furthermore, studies have indicated a degree of biocompatibility, with some SnO₂ nanoparticles showing lower cytotoxicity to normal cells compared to cancer cells.[4][14] This selective toxicity is a crucial requirement for any therapeutic agent. The nanomechanical properties, such as high wear resistance and a low coefficient of friction, also suggest potential for use in biomedical coatings.[19]

Future Outlook

The field of non-stoichiometric this compound is rich with possibilities. For drug development professionals, the key lies in leveraging its tunable p-type semiconducting nature. This could lead to novel stimuli-responsive drug delivery systems, where drug release is triggered by changes in the local electronic environment. Furthermore, the inherent properties of non-stoichiometric SnO could be exploited in the development of highly sensitive biosensors for diagnostics and drug screening. As synthesis methods become more refined, allowing for precise control over stoichiometry and defect density, the translation of non-stoichiometric SnO from a material of academic interest to a functional component in advanced therapeutic and diagnostic platforms is a tangible and exciting prospect.

References

Methodological & Application

Application Notes and Protocols for Hydrothermal Synthesis of Tin(II) Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) oxide (SnO), a p-type semiconductor with a direct bandgap, has garnered significant interest for its potential applications in various fields, including photocatalysis, gas sensing, and as an anode material in lithium-ion batteries.[1] The synthesis of SnO in nanoparticle form is particularly desirable as it enhances properties such as surface area and reactivity. The hydrothermal method is an advantageous approach for synthesizing SnO nanoparticles, offering excellent control over particle size, morphology, and crystallinity without the need for high-temperature calcination steps.[2][3] This method involves a chemical reaction in an aqueous solution above its boiling point, carried out in a sealed vessel called an autoclave. The elevated temperature and pressure facilitate the dissolution and recrystallization of materials, leading to the formation of well-defined nanoparticles.

This document provides detailed protocols for the hydrothermal synthesis of this compound nanoparticles, a summary of key experimental parameters from recent literature, and a visual representation of the experimental workflow.

Data Presentation

The following table summarizes the quantitative data from various studies on the hydrothermal synthesis of tin oxide nanoparticles. It highlights the influence of different experimental parameters on the resulting nanoparticle characteristics.

Precursor(s)Temperature (°C)Time (h)pHSolventParticle Size (nm)Crystal StructureReference
SnCl₂·2H₂O, NaOHNot SpecifiedNot SpecifiedNot SpecifiedEthanol (B145695)Not SpecifiedTetragonal[1]
SnCl₂·2H₂O, Urea (B33335)15019Water/HClNot SpecifiedNot Specified[3]
SnCl₂·2H₂O120 - 2004Not SpecifiedWaterNot SpecifiedTetragonal[4]
Sn powder, H₂SO₄, H₂O₂1506Not SpecifiedWater3-4Tetragonal (SnO₂)[2]
SnCl₄·5H₂O, Hydrazine10012Not SpecifiedWater22.4Tetragonal (SnO₂)[5]
SnCl₂·2H₂O, Urea, NaOHMicrowave0.5Suitable pHWaterNot SpecifiedNot Specified[6]

Experimental Protocols

Two detailed protocols for the hydrothermal synthesis of this compound nanoparticles are provided below.

Protocol 1: Hydrothermal Synthesis using Tin(II) Chloride and Sodium Hydroxide (B78521)

This protocol is adapted from a method utilizing tin(II) chloride dihydrate and sodium hydroxide as precursors in an ethanol solvent.[1]

Materials:

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Sodium hydroxide (NaOH) pellets

  • Ethanol

  • Deionized water

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer

  • Centrifuge

  • Oven

Procedure:

  • Precursor Solution Preparation:

    • Dissolve a calculated amount of tin(II) chloride dihydrate in ethanol in a beaker.

    • In a separate beaker, dissolve a stoichiometric amount of sodium hydroxide pellets in ethanol.

  • Mixing and Stirring:

    • Slowly add the sodium hydroxide solution to the tin(II) chloride solution while stirring continuously.

    • Continue stirring the mixed solution for 3 hours at a constant temperature of 26°C.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it in an oven at a desired temperature (e.g., 150°C) for a specific duration (e.g., 4 hours).

  • Product Recovery and Washing:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation.

    • Wash the collected nanoparticles several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the washed nanoparticles in an oven at 60°C overnight.

Protocol 2: Hydrothermal Synthesis using Tin(II) Chloride and Urea

This protocol is based on a method that employs urea to control the pH of the reaction mixture.[3]

Materials:

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Urea

  • Hydrochloric acid (HCl)

  • Deionized water

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer

  • Centrifuge

  • Oven

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.1 M stock solution of SnCl₂·2H₂O by dissolving 2.3 g of SnCl₂·2H₂O in 50 ml of 1.0 M HCl with stirring.

    • In a separate beaker, prepare a 250 ml solution of 0.1 M SnCl₂·2H₂O and add an appropriate amount of urea to achieve a pH of 9.

  • Mixing:

    • Add the second solution to the stock solution under continuous stirring.

  • Hydrothermal Treatment:

    • Transfer the final solution into a Teflon-lined autoclave.

    • Maintain the autoclave at 150°C for 1 hour under autogenous pressure.

  • Product Recovery and Washing:

    • Let the autoclave cool to room temperature.

    • The resulting white solid product should be washed with distilled water to remove impurities.

  • Drying:

    • Filter the washed product and dry it in a laboratory oven at 60°C.

Mandatory Visualization

Hydrothermal_Synthesis_Workflow Experimental Workflow for Hydrothermal Synthesis of SnO Nanoparticles cluster_prep Solution Preparation cluster_reaction Reaction cluster_post Post-Synthesis Processing A Dissolve Sn Precursor (e.g., SnCl₂·2H₂O) C Mix Precursor Solutions with Stirring A->C B Prepare Precipitating Agent (e.g., NaOH or Urea solution) B->C D Transfer to Autoclave C->D E Hydrothermal Treatment (Heating at specific T & P) D->E F Cooling to Room Temperature E->F G Washing & Centrifugation F->G H Drying G->H I Characterization (XRD, SEM, etc.) H->I

Caption: Workflow for SnO Nanoparticle Synthesis.

Applications in Research and Drug Development

This compound nanoparticles possess unique properties that make them promising candidates for various applications in scientific research and drug development.

  • Photocatalysis: SnO nanoparticles can act as effective photocatalysts for the degradation of organic pollutants in water.[1][3] This property is relevant for environmental remediation and water purification applications in pharmaceutical manufacturing.

  • Antimicrobial and Anticancer Agents: Tin-based nanomaterials have been investigated for their antibacterial and anticancer properties.[7] The high surface area-to-volume ratio of SnO nanoparticles could enhance their interaction with microbial cells or cancer cells, making them potential therapeutic agents or components of drug delivery systems.

  • Biosensors: The semiconducting nature of SnO makes it suitable for use in biosensors. Nanoparticles can be functionalized with specific biomolecules to detect biological analytes with high sensitivity and selectivity, which is crucial in diagnostics and drug discovery.

  • Drug Delivery: While direct applications of SnO in drug delivery are still emerging, other metal oxide nanoparticles like TiO₂ have been extensively studied as drug carriers.[8] The properties of SnO nanoparticles, such as their biocompatibility and stability, suggest their potential to be explored for similar applications, possibly in targeted drug delivery or as carriers for photosensitizers in photodynamic therapy. The ability to control particle size and surface chemistry through hydrothermal synthesis is a key advantage in designing such systems.

References

Green Synthesis of Tin Oxide (SnO/SnO₂) Nanoparticles Using Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The burgeoning field of nanotechnology has highlighted the significant potential of metal oxide nanoparticles in diverse applications, including drug delivery, bio-imaging, catalysis, and environmental remediation. Tin oxide nanoparticles, in particular, have garnered considerable attention. The "green" synthesis approach, utilizing plant extracts, offers an eco-friendly, cost-effective, and simple alternative to conventional physicochemical methods for producing these nanoparticles.[1][2] Plant extracts are rich in phytochemicals, such as flavonoids, polyphenols, alkaloids, and terpenoids, which act as natural reducing, capping, and stabilizing agents in the synthesis process.[1] This document provides detailed application notes and protocols for the green synthesis of tin oxide nanoparticles, with a focus on leveraging plant-based extracts. While the more stable tin (IV) oxide (SnO₂) is the predominant product of these synthesis routes, the foundational principles and initial reaction products are relevant to the formation of tin (II) oxide (SnO) precursors.

Principle and Mechanism

The green synthesis of tin oxide nanoparticles from plant extracts generally involves the reduction of a tin salt precursor, most commonly tin (II) chloride (SnCl₂·2H₂O) or tin (IV) chloride (SnCl₄·5H₂O), by the bioactive compounds present in the plant extract.[1] The phytochemicals, with their hydroxyl and carboxyl groups, chelate the tin ions and reduce them to form tin hydroxide (B78521) or hydrated tin oxide nanoparticles. These nanoparticles are stabilized in the solution by the capping action of the plant metabolites, which prevents their aggregation.[3] A subsequent calcination (heat treatment) step is often employed to convert the intermediate product into crystalline tin oxide nanoparticles, typically SnO₂ due to its higher thermal stability.[3]

The proposed mechanism involves the following key steps:

  • Chelation: Phytochemicals in the plant extract bind to tin ions (Sn²⁺ or Sn⁴⁺).

  • Reduction: The chelated tin ions are reduced by the antioxidant properties of the phytochemicals.

  • Nucleation and Growth: The reduced tin atoms nucleate to form small nanoparticles.

  • Capping and Stabilization: The nanoparticles are capped and stabilized by the plant metabolites, preventing further growth and agglomeration.

  • Calcination (Optional but common): The synthesized nanoparticles are heated at high temperatures to improve crystallinity and control the final phase (typically resulting in SnO₂).

G cluster_0 Plant Extract Preparation cluster_1 Nanoparticle Synthesis cluster_2 Purification and Final Product Plant_Material Plant Material (Leaves, Flowers, etc.) Washing Washing Plant_Material->Washing Drying Drying Washing->Drying Grinding Grinding to Powder Drying->Grinding Extraction Aqueous Extraction (Boiling) Grinding->Extraction Filtration Filtration Extraction->Filtration Plant_Extract Phytochemical-rich Plant Extract Filtration->Plant_Extract Mixing Mixing with Plant Extract Plant_Extract->Mixing Tin_Precursor Tin Salt Precursor (e.g., SnCl₂) Tin_Precursor->Mixing Reaction Reaction (Stirring/Heating) Mixing->Reaction Precipitation Formation of Precipitate Reaction->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing_NP Washing with Water/Ethanol (B145695) Centrifugation->Washing_NP Drying_NP Drying (Oven) Washing_NP->Drying_NP Calcination Calcination (Furnace) Drying_NP->Calcination SnO_NPs SnO/SnO₂ Nanoparticles Calcination->SnO_NPs

Application Notes

Green synthesized tin oxide nanoparticles have shown significant promise in a variety of applications relevant to researchers and drug development professionals:

  • Antimicrobial Agents: Tin oxide nanoparticles exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This makes them potential candidates for developing new antimicrobial coatings for medical devices and as therapeutic agents.

  • Anticancer Activity: Studies have demonstrated the cytotoxic effects of green synthesized tin oxide nanoparticles against various cancer cell lines, suggesting their potential in cancer therapy.[4]

  • Drug Delivery: The high surface area-to-volume ratio of these nanoparticles makes them suitable carriers for targeted drug delivery. Their surface can be functionalized to attach specific drug molecules for controlled release.

  • Bio-imaging: The optical properties of tin oxide nanoparticles can be exploited for bio-imaging applications, serving as fluorescent probes for cellular imaging.

  • Photocatalysis: Tin oxide nanoparticles are efficient photocatalysts for the degradation of organic pollutants and dyes, which is relevant for environmental remediation and water purification in pharmaceutical manufacturing.[5]

  • Biosensors: The semiconducting nature of tin oxide makes it a suitable material for the fabrication of biosensors for the detection of various biomolecules.

Experimental Protocols

Protocol 1: Synthesis of Tin Oxide Nanoparticles using Psidium guajava (Guava) Leaf Extract

1. Preparation of Psidium guajava Leaf Extract:

  • Collect fresh, healthy guava leaves and wash them thoroughly with deionized water to remove any dust and impurities.
  • Dry the leaves in a hot air oven at 60°C for 24 hours.
  • Grind the dried leaves into a fine powder using a mechanical grinder.
  • Add 10 g of the leaf powder to 100 mL of deionized water in a 250 mL Erlenmeyer flask.
  • Boil the mixture for 20 minutes and then cool it to room temperature.
  • Filter the extract using Whatman No. 1 filter paper to obtain a clear aqueous extract.

2. Synthesis of Tin Oxide Nanoparticles:

  • Prepare a 0.1 M solution of tin (II) chloride dihydrate (SnCl₂·2H₂O) in deionized water.
  • Slowly add 50 mL of the guava leaf extract to 50 mL of the 0.1 M SnCl₂ solution under constant stirring.
  • Observe the color change of the solution, which indicates the formation of nanoparticles.
  • Continue stirring the mixture at 60°C for 2 hours.
  • A precipitate will form, which should be collected by centrifugation at 10,000 rpm for 15 minutes.
  • Wash the pellet three times with deionized water and then with ethanol to remove any unreacted precursors and by-products.
  • Dry the purified pellet in a hot air oven at 80°C for 12 hours.

3. Calcination:

  • Transfer the dried powder to a crucible and calcine it in a muffle furnace at 400-600°C for 2 hours to obtain crystalline SnO₂ nanoparticles.

Protocol 2: Synthesis of Tin Oxide Nanoparticles using Aloe barbadensis miller (Aloe Vera) Leaf Extract

1. Preparation of Aloe barbadensis miller Leaf Extract:

  • Wash fresh Aloe Vera leaves thoroughly and cut them into small pieces.
  • Grind 20 g of the leaf pieces with 100 mL of deionized water in a blender.
  • Boil the resulting pulp for 15 minutes.
  • Cool the mixture and filter it to get a clear leaf extract.

2. Synthesis of Tin Oxide Nanoparticles:

  • Dissolve 2.25 g of SnCl₂·2H₂O in 100 mL of deionized water.
  • Add 20 mL of the Aloe Vera leaf extract to the tin chloride solution dropwise while stirring vigorously.
  • Adjust the pH of the solution to 8 using a dilute sodium hydroxide (NaOH) solution.
  • Continue stirring the reaction mixture for 3 hours at room temperature.
  • Collect the resulting precipitate by centrifugation, wash it with deionized water, and dry it at 100°C.

3. Calcination:

  • Calcine the dried powder at 500°C for 2 hours in a muffle furnace.

Data Presentation

The characteristics of green synthesized tin oxide nanoparticles can vary significantly depending on the plant extract used and the reaction conditions. The following tables summarize typical quantitative data obtained from the characterization of these nanoparticles.

Table 1: Nanoparticle Size and Morphology

Plant ExtractPrecursorCalcination Temp. (°C)Average Size (nm)MorphologyReference
Psidium guajavaSnCl₂·2H₂O6008-10Spherical[1]
Calotropis giganteaSnCl₂30035Irregular[5]
Aloe barbadensis millerSnCl₂·2H₂O45050-100Spherical, Agglomerated[3]
Nyctanthes arbor-tristisSnCl₂Not specified2-8Fine granules[4]
Pometia pinnataSnCl₂·2H₂O5008-20Flower-like (agglomerates of spherical NPs)N/A
Croton malabaricusNot specifiedNot specified9.13Spherical, Agglomerated[6]

Table 2: Optical Properties

Plant ExtractWavelength (λmax, nm)Band Gap (eV)Reference
Psidium guajava314Not Reported[1]
Calotropis giganteaNot Reported3.1[5]
Stevia rebaudianaNot ReportedNot Reported
Banana Peel~3503.55[7]

Mandatory Visualizations

G

Characterization Techniques

A comprehensive characterization of the synthesized nanoparticles is crucial to understand their properties and potential applications. Key techniques include:

  • UV-Visible Spectroscopy (UV-Vis): To monitor the formation of nanoparticles by observing the surface plasmon resonance peak.[1]

  • X-ray Diffraction (XRD): To determine the crystalline structure, phase purity, and average crystallite size of the nanoparticles.[6]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.[4][6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of the plant extract involved in the reduction and capping of the nanoparticles.

  • Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition of the synthesized nanoparticles.[6]

Conclusion

The green synthesis of tin oxide nanoparticles using plant extracts represents a significant advancement towards sustainable nanotechnology. This approach is not only environmentally friendly but also provides a versatile platform for producing nanoparticles with a wide range of properties and applications. The protocols and data presented herein offer a foundational guide for researchers and professionals to explore and optimize the synthesis of tin oxide nanoparticles for their specific needs, particularly in the realms of drug development and biomedical applications. Further research into the direct synthesis of SnO nanoparticles and a deeper understanding of the complex interactions between plant metabolites and metal precursors will undoubtedly unlock even greater potential for this exciting technology.

References

Characterization of Tin(II) Oxide (SnO) using X-ray Diffraction (XRD): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) oxide (SnO), also known as stannous oxide, is a p-type semiconductor with a unique layered crystal structure that has garnered significant interest for various applications, including in transparent conducting films, gas sensors, lithium-ion batteries, and as a precursor for other tin-based compounds. The material properties of SnO are intrinsically linked to its crystal structure, phase purity, and crystallinity. X-ray diffraction (XRD) is a powerful and non-destructive analytical technique that provides detailed information about these characteristics.

This application note provides a comprehensive guide to the characterization of SnO using XRD. It includes detailed protocols for sample preparation, data acquisition, and data analysis, and presents key quantitative data in a structured format. This guide is intended to assist researchers in obtaining high-quality and reliable XRD data for their SnO materials.

Principles of XRD for SnO Characterization

X-ray diffraction is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are generated by a cathode ray tube, filtered to produce a single wavelength, and directed towards the sample. The atoms in the crystal lattice of SnO scatter the X-rays. When the geometry of the incident X-rays, the sample, and the detector satisfies Bragg's Law (nλ = 2d sinθ), constructive interference occurs, and a diffracted beam of high intensity is produced.

By scanning the sample over a range of angles (2θ), a diffraction pattern is generated, which is a fingerprint of the crystalline phases present in the sample. Analysis of the XRD pattern can reveal:

  • Phase Identification: The positions of the diffraction peaks (2θ values) are unique to the tetragonal crystal structure of SnO (romarchite), allowing for its unambiguous identification. The presence of impurity phases, such as tin(IV) oxide (SnO₂), can also be detected.

  • Crystallinity: The sharpness of the diffraction peaks is indicative of the degree of crystalline order. Broad peaks suggest poor crystallinity or the presence of nanocrystalline material.

  • Crystallite Size: The width of the diffraction peaks can be used to estimate the average size of the crystalline domains using the Debye-Scherrer equation.

  • Lattice Parameters: Precise determination of the peak positions allows for the calculation of the lattice parameters (a and c for the tetragonal system of SnO).

  • Lattice Strain: Deviations in peak positions from the ideal values can indicate the presence of strain within the crystal lattice.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality XRD data. The protocol varies depending on whether the SnO is in powder or thin film form. SnO is susceptible to oxidation to SnO₂ in the presence of air, especially at elevated temperatures. For air-sensitive samples, preparation should be carried out in an inert atmosphere (e.g., a glovebox).

3.1.1. Protocol for Powder Samples

  • Grinding: If the SnO powder is not already fine, gently grind it using an agate mortar and pestle to achieve a particle size of less than 10 µm. This minimizes preferred orientation and ensures good particle statistics.

  • Sample Holder: Use a low-background sample holder (e.g., zero-background silicon wafer) to minimize contributions from the holder to the diffraction pattern.

  • Loading: Carefully load the powdered sample into the holder. Ensure the surface of the powder is flat and level with the surface of the holder. A glass slide can be used to gently press and flatten the surface.

  • Air-Sensitive Samples: For air-sensitive SnO, use a specialized air-sensitive sample holder with a dome or a thin, X-ray transparent cover (e.g., Kapton film).[1] The holder should be loaded and sealed inside a glovebox.[2]

3.1.2. Protocol for Thin Film Samples

  • Substrate: The choice of substrate is important. Single-crystal substrates with a known orientation are often used.

  • Cleaning: Thoroughly clean the substrate prior to film deposition to remove any contaminants.

  • Mounting: Mount the thin film sample on the appropriate sample stage for the diffractometer. Ensure the film surface is parallel to the goniometer plane.

XRD Data Acquisition

The following are typical instrument settings for the XRD analysis of SnO. These may need to be optimized depending on the specific instrument and sample.

Table 1: Typical XRD Instrument Settings for SnO Analysis

ParameterSettingRationale
X-ray Source Cu Kα (λ = 1.5406 Å)Commonly available and provides good resolution for inorganic materials.
Voltage and Current 40 kV and 40 mAProvides sufficient X-ray flux for good signal-to-noise ratio.
Scan Type Coupled TwoTheta/ThetaStandard geometry for powder diffraction.
2θ Scan Range 20° - 80°Covers the major diffraction peaks of SnO and potential SnO₂ impurities.
Step Size 0.02°Provides sufficient data points for accurate peak position and profile analysis.
Time per Step 1 - 5 secondsLonger times improve signal-to-noise but increase measurement time.
Slits Divergence and anti-scatter slits appropriate for the instrument geometryControls the beam divergence and reduces background scattering.
Sample Rotation On (if available)Averages over more crystallites to reduce preferred orientation effects.

Data Presentation and Analysis

Phase Identification

The primary step in analyzing the XRD pattern of SnO is to identify the crystalline phases present. This is done by comparing the experimental peak positions (2θ) with standard reference data from the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD). The standard pattern for tetragonal SnO (romarchite) is JCPDS card number 01-085-0423.[3][4]

Table 2: Reference XRD Data for Tetragonal SnO (Romarchite) - JCPDS #01-085-0423 [3][4][5][6]

2θ (°) (Cu Kα)d-spacing (Å)(hkl)Relative Intensity (%)
18.344.836(001)15
29.882.988(101)100
33.342.685(110)50
37.182.416(002)20
44.482.035(102)30
47.961.895(112)40
50.841.795(200)35
57.541.600(211)45
62.241.490(202)25
62.741.480(003)10
67.361.389(212)20
71.361.321(113)15
74.081.279(220)20
Distinguishing SnO from SnO₂

A common challenge in the synthesis and characterization of SnO is the presence of the more thermodynamically stable tin(IV) oxide (SnO₂), which has a cassiterite structure (JCPDS #00-041-1445). The XRD patterns of SnO and SnO₂ are distinct, allowing for their differentiation.[6][7][8]

Table 3: Key Differentiating XRD Peaks for SnO and SnO₂ (Cu Kα)

PhaseKey 2θ (°)(hkl)
SnO (Tetragonal) 29.88(101)
33.34(110)
SnO₂ (Tetragonal) 26.58(110)
33.89(101)
51.78(211)

The most intense peak for SnO is at ~29.9°, while for SnO₂ it is at ~26.6°. The presence of peaks for both phases indicates a mixed-phase sample.

Crystallite Size Calculation

The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation:

D = (K * λ) / (β * cos(θ))

Where:

  • K is the Scherrer constant (typically ~0.9)

  • λ is the X-ray wavelength (1.5406 Å for Cu Kα)

  • β is the full width at half maximum (FWHM) of the diffraction peak in radians

  • θ is the Bragg angle in radians

Protocol for Crystallite Size Calculation:

  • Select a well-defined, intense diffraction peak of SnO that is free from overlap with other peaks.

  • Fit the peak with a suitable profile function (e.g., Gaussian, Lorentzian, or pseudo-Voigt) to determine the FWHM (β_experimental).

  • Correct for instrumental broadening by analyzing a standard crystalline material (e.g., LaB₆) under the same conditions to obtain the instrumental FWHM (β_instrumental). The corrected FWHM (β) is calculated as: β² = β_experimental² - β_instrumental².

  • Convert the FWHM from degrees to radians (β_radians = β_degrees * π / 180).

  • Convert the Bragg angle (2θ) to θ in radians (θ_radians = (2θ / 2) * π / 180).

  • Apply the Debye-Scherrer equation to calculate the crystallite size.

Rietveld Refinement

For a more detailed structural analysis, Rietveld refinement can be performed. This method involves fitting a calculated diffraction pattern, based on a known crystal structure model, to the experimental data. By refining various parameters, it is possible to obtain precise information on lattice parameters, atomic positions, site occupancies, and quantitative phase analysis in mixed-phase samples.

Protocol for Rietveld Refinement of SnO:

  • Software: Use specialized software such as GSAS-II, FullProf, or TOPAS.[9][10]

  • Input Data:

    • The experimental XRD data.

    • The instrument parameters file (if available).

    • The crystallographic information file (CIF) for tetragonal SnO (P4/nmm space group).[5]

  • Initial Refinement:

    • Refine the scale factor and background parameters.

    • Refine the unit cell parameters.

    • Refine the peak profile parameters (e.g., U, V, W for Caglioti function) to account for instrumental and sample-related broadening.

  • Further Refinement:

    • Refine the atomic coordinates and isotropic thermal parameters.

    • If preferred orientation is suspected, apply a correction model.

  • Quantitative Phase Analysis (for mixed SnO/SnO₂ samples):

    • Include the CIF file for SnO₂ (P4₂/mnm space group).

    • Refine the scale factors for both phases to determine their relative weight fractions.[11]

  • Goodness-of-Fit: Evaluate the quality of the refinement using parameters like Rwp (weighted profile R-factor) and χ² (chi-squared). A good fit is indicated by low values of these parameters and a flat difference plot between the experimental and calculated patterns.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq XRD Data Acquisition cluster_analysis Data Analysis powder Powder Sample grinding Grinding (<10 µm) powder->grinding air_sensitive Inert Atmosphere Handling powder->air_sensitive thin_film Thin Film Sample substrate_clean Substrate Cleaning thin_film->substrate_clean loading Loading into Holder grinding->loading instrument_setup Instrument Setup (Cu Kα, 40kV, 40mA) loading->instrument_setup air_sensitive->loading mounting Mounting on Stage substrate_clean->mounting mounting->instrument_setup scan 2θ Scan (20-80°) instrument_setup->scan phase_id Phase Identification (JCPDS #01-085-0423) scan->phase_id impurity_check Impurity Check (SnO₂) phase_id->impurity_check cryst_size Crystallite Size (Debye-Scherrer) impurity_check->cryst_size rietveld Rietveld Refinement impurity_check->rietveld lattice_params Lattice Parameters rietveld->lattice_params quant_phase Quantitative Phase Analysis rietveld->quant_phase

Caption: Experimental workflow for SnO characterization by XRD.

data_analysis_flow cluster_processing Initial Processing cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis raw_data Raw XRD Data background_sub Background Subtraction raw_data->background_sub peak_search Peak Identification background_sub->peak_search phase_id Phase Identification (vs. JCPDS Database) peak_search->phase_id is_sno Is it SnO? phase_id->is_sno Compare 2θ mixed_phase Mixed Phase (SnO + SnO₂) is_sno->mixed_phase No cryst_size Crystallite Size (Scherrer Equation) is_sno->cryst_size Yes rietveld Rietveld Refinement mixed_phase->rietveld cryst_size->rietveld lattice_params Lattice Parameters rietveld->lattice_params phase_fraction Phase Fractions rietveld->phase_fraction

Caption: Logical flow for the analysis of SnO XRD data.

Conclusion

X-ray diffraction is an indispensable technique for the characterization of this compound. By following the detailed protocols outlined in this application note, researchers can obtain reliable and comprehensive data on the phase composition, crystallinity, crystallite size, and lattice parameters of their SnO materials. Careful sample preparation and data analysis are paramount for achieving accurate results, particularly in distinguishing SnO from its common impurity, SnO₂. The application of advanced techniques like Rietveld refinement can provide further in-depth structural information, which is crucial for understanding and optimizing the performance of SnO in various technological applications.

References

Application Notes and Protocols for Tin(II) Oxide as an Anode Material in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Tin(II) oxide (SnO) as a promising anode material for next-generation lithium-ion batteries (LIBs). This document outlines the fundamental electrochemical mechanisms, detailed experimental protocols for material synthesis and cell fabrication, and a summary of performance data.

Introduction

This compound has garnered significant attention as an alternative to conventional graphite (B72142) anodes in lithium-ion batteries due to its high theoretical specific capacity. Unlike graphite, which relies on an intercalation mechanism, SnO undergoes a conversion and alloying process, leading to a higher lithium storage capacity. However, this process is also associated with large volume changes during lithiation and delithiation, which can lead to pulverization of the electrode material and rapid capacity fading. To mitigate these challenges, research has focused on the development of nanostructured SnO materials and composites, particularly with carbonaceous materials, to buffer the volume expansion and enhance electrical conductivity.

Electrochemical Mechanism

The electrochemical reaction of SnO with lithium occurs in two main steps:

  • Conversion Reaction: this compound is first reduced to metallic tin (Sn) with the formation of lithium oxide (Li₂O).

    • SnO + 2Li⁺ + 2e⁻ → Sn + Li₂O

  • Alloying/De-alloying Reaction: The newly formed metallic tin then reversibly alloys with lithium to form various LiₓSn phases.

    • Sn + xLi⁺ + xe⁻ ↔ LiₓSn (where x can be up to 4.4)

The de-alloying process occurs during the charging cycle, where lithium is extracted from the LiₓSn alloy. The initial conversion reaction is largely irreversible and contributes to the first-cycle capacity loss and the formation of a solid electrolyte interphase (SEI) layer.

Performance Data

The electrochemical performance of SnO-based anodes is highly dependent on the material's morphology, particle size, and the presence of conductive additives or coatings. The following table summarizes representative performance data for various SnO-based anode materials.

Anode Material CompositionInitial Discharge Capacity (mAh g⁻¹)Reversible Capacity (mAh g⁻¹)Cycle LifeCurrent Density (mA g⁻¹)Coulombic Efficiency (%)Reference
Sn-decorated SnO nanobranches-50250 cycles100-[1]
SnO film37534250 cycles100-[1]
Sn/SnO₂/C nano-composite2248489100 cycles50070 (1st cycle), >99 (subsequent)[2]

Experimental Protocols

I. Synthesis of this compound Nanoparticles (Hydrothermal Method)

This protocol describes a general hydrothermal method for the synthesis of SnO nanoparticles.

Materials:

Procedure:

  • Precursor Solution Preparation: Dissolve a specific amount of Tin(II) chloride dihydrate in a mixture of ethanol and deionized water. Stir the solution vigorously until the salt is completely dissolved.

  • Precipitation: Separately, prepare a sodium hydroxide solution in deionized water. Add the NaOH solution dropwise to the tin chloride solution under constant stirring to induce the precipitation of tin hydroxide.

  • Hydrothermal Treatment: Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180°C) for a designated period (e.g., 12-24 hours).

  • Washing and Drying: After the hydrothermal reaction, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation or filtration. Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Calcination (Optional): Dry the washed product in a vacuum oven at a low temperature (e.g., 60-80°C) overnight. To obtain crystalline SnO, the dried powder can be calcined in an inert atmosphere (e.g., Argon or Nitrogen) at a specific temperature. The temperature should be carefully controlled to avoid oxidation to SnO₂.

II. Anode Slurry Preparation and Electrode Casting

Materials:

  • Synthesized SnO active material

  • Conductive agent (e.g., Super P or acetylene (B1199291) black)

  • Binder (e.g., polyvinylidene fluoride (B91410) - PVDF)

  • Solvent (N-methyl-2-pyrrolidone - NMP)

  • Copper foil (current collector)

  • Mortar and pestle or planetary ball miller

  • Doctor blade coater

Procedure:

  • Dry Mixing: In a mortar, thoroughly mix the SnO active material and the conductive agent in a specific weight ratio (e.g., 80:10).

  • Binder Addition: Dissolve the PVDF binder in NMP to form a binder solution (e.g., 10 wt%).

  • Slurry Formation: Gradually add the binder solution to the dry powder mixture while continuously grinding or mixing to form a homogeneous slurry with the desired viscosity.

  • Coating: Clean the copper foil with ethanol. Cast the prepared slurry onto the copper foil using a doctor blade with a set thickness.

  • Drying: Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 80-120°C) for several hours to completely remove the NMP solvent.

  • Electrode Punching: Punch out circular electrodes of a specific diameter (e.g., 12-15 mm) from the dried coated foil.

III. Coin Cell Assembly (CR2032)

Materials:

  • Punched SnO anode

  • Lithium metal foil (counter and reference electrode)

  • Separator (e.g., Celgard 2400)

  • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC))

  • CR2032 coin cell components (case, spacer, spring, gasket)

  • Argon-filled glovebox

  • Coin cell crimper

Procedure:

  • Glovebox Preparation: All cell assembly must be performed in an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm).

  • Component Placement: Place the SnO anode at the bottom of the coin cell case.

  • Separator and Electrolyte: Place a separator on top of the anode. Add a few drops of electrolyte to wet the separator and anode.

  • Counter Electrode: Place the lithium metal foil on top of the wetted separator.

  • Spacer and Spring: Add a spacer disk and then a spring on top of the lithium foil.

  • Sealing: Place the gasket and the top cap on the cell and seal it using a coin cell crimper.[3]

IV. Electrochemical Characterization

Equipment:

  • Battery cycler (e.g., Landt or Arbin)

  • Potentiostat with electrochemical impedance spectroscopy (EIS) capability

A. Galvanostatic Cycling:

  • Resting Period: Allow the assembled coin cell to rest for a few hours to ensure proper wetting of the electrode by the electrolyte.

  • Cycling Protocol: Cycle the cell between a specific voltage window (e.g., 0.01 V to 2.5 V vs. Li/Li⁺) at a constant current density (e.g., 100 mA g⁻¹).

  • Data Collection: Record the charge and discharge capacities, coulombic efficiency, and cycling stability over a desired number of cycles.

B. Cyclic Voltammetry (CV):

  • Setup: Connect the coin cell to a potentiostat.

  • Parameters: Perform CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) within a defined potential window (e.g., 0.01 V to 3.0 V vs. Li/Li⁺).

  • Analysis: Analyze the resulting voltammogram to identify the redox peaks corresponding to the conversion and alloying/de-alloying reactions of SnO.

Visualizations

G cluster_lithiation Discharge (Lithiation) cluster_delithiation Charge (De-lithiation) SnO SnO Sn Metallic Sn SnO->Sn  + 2Li⁺ + 2e⁻ (Conversion) LixSn LiₓSn Alloy Sn->LixSn  + xLi⁺ + xe⁻ (Alloying) LixSn_charge LiₓSn Alloy Sn_charge Metallic Sn LixSn_charge->Sn_charge  - xLi⁺ - xe⁻ (De-alloying)

Caption: Electrochemical reaction mechanism of SnO with lithium.

G cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_cell Cell Assembly cluster_testing Electrochemical Testing S1 Prepare SnCl₂ and NaOH Solutions S2 Hydrothermal Reaction S1->S2 S3 Wash and Dry SnO Nanoparticles S2->S3 E1 Mix SnO, Carbon, and Binder S3->E1 E2 Cast Slurry on Cu Foil E1->E2 E3 Dry and Punch Electrodes E2->E3 C1 Assemble Coin Cell in Glovebox E3->C1 T1 Galvanostatic Cycling C1->T1 T2 Cyclic Voltammetry C1->T2 T3 Electrochemical Impedance Spectroscopy C1->T3

Caption: Experimental workflow for evaluating SnO as an anode material.

References

Application of Tin(II) Oxide in Transparent Conducting Films: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-SNO-TCF-2025

Introduction

Tin(II) oxide (SnO), a p-type semiconductor, is emerging as a critical material for the advancement of transparent electronics.[1][2] Unlike the more commonly used n-type transparent conducting oxides (TCOs) such as indium tin oxide (ITO) and fluorine-doped tin oxide (FTO), SnO's intrinsic p-type conductivity opens the door for the fabrication of fully transparent p-n junctions, complementary metal-oxide-semiconductor (CMOS) circuits, and other advanced optoelectronic devices.[1][3] This document provides a comprehensive overview of the application of SnO in transparent conducting films (TCFs), including detailed experimental protocols and a summary of its optoelectronic properties.

Tin oxide exists in two primary oxidation states: SnO (this compound) and SnO₂ (tin(IV) oxide), which are p-type and n-type semiconductors, respectively.[4] SnO has garnered significant interest due to its potential as a high-performance p-type TCO, a class of materials that has historically been a bottleneck in the development of transparent electronics.[1][5]

Key Advantages of SnO-based TCFs:

  • Intrinsic p-type conductivity: Simplifies the fabrication of p-type transparent conductors without the need for complex doping processes that can introduce defects.

  • High Hole Mobility: SnO has demonstrated some of the highest hole mobilities among p-type oxide semiconductors, crucial for high-performance transistors.[6][7]

  • Optical Transparency: SnO films can exhibit high average transmittance (up to 70-80%) in the visible spectrum, a key requirement for transparent electrodes.[8]

  • Abundant and Low-Cost Material: Tin is a relatively abundant and inexpensive element, making SnO a cost-effective alternative to indium-based TCOs.

Challenges to Overcome:

  • Metastability: SnO is metastable and can disproportionate into Sn and SnO₂ at elevated temperatures, which can affect the film's properties and device stability.[8]

  • Process Control: The electrical and optical properties of SnO films are highly sensitive to deposition conditions such as oxygen partial pressure and substrate temperature.[2][6]

  • Lower Conductivity Compared to n-type TCOs: While promising, the conductivity of p-type SnO is still generally lower than that of mature n-type TCOs like ITO.

Applications

The unique properties of SnO make it a promising candidate for a variety of applications in next-generation electronics:

  • Transparent Thin-Film Transistors (TFTs): The high hole mobility of SnO is particularly advantageous for the p-channel component of transparent CMOS logic circuits.[1]

  • Solar Cells: As a transparent p-type layer, SnO can be used as a hole-transport layer or as a component of the transparent electrode in various solar cell architectures.[9]

  • Organic Light-Emitting Diodes (OLEDs): SnO can serve as a transparent anode for injecting holes into the organic layers of OLEDs.

  • UV Detectors: The wide bandgap of SnO makes it suitable for fabricating photodetectors that are sensitive to ultraviolet radiation.

Data Presentation: Properties of SnO Thin Films

The following tables summarize the key optical and electrical properties of SnO thin films fabricated by various methods as reported in the literature.

Table 1: Electrical Properties of SnO Thin Films

Deposition MethodSubstrateCarrier TypeResistivity (Ω·cm)Carrier Concentration (cm⁻³)Hall Mobility (cm²/Vs)Reference(s)
Electron Beam EvaporationSi, Al₂O₃p-type0.5 - 11010¹⁷ - 10¹⁹0.1 - 2.6[1]
E-beam Evaporation + AnnealingQuartzp-type1562.8 × 10¹⁶1.4[8]
Reactive DC Sputtering + AnnealingSoda Lime Glassp-type--3.5[2]
RF Magnetron SputteringSiO₂ (100)p-type8.89 × 10⁻² - 2.5 × 10¹--[3]
Reactive DC Magnetron SputteringRigid/Flexiblep-type-4.83 × 10¹⁶ - 3.33 × 10¹⁷18.71[6]

Table 2: Optical Properties of SnO Thin Films

Deposition MethodSubstrateAverage Transmittance (%)Optical Band Gap (eV)Reference(s)
E-beam Evaporation + AnnealingQuartz~702.77 - 3.20[8]
Electron Beam EvaporationSi, Al₂O₃-2.82 - 2.97[1]
Reactive DC Sputtering + AnnealingSoda Lime Glass~65-[2]
Sol-Gel Spin CoatingGlass--[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the fabrication of SnO transparent conducting films.

Protocol 1: Fabrication of SnO Thin Films by Electron Beam Evaporation and Vacuum Annealing

This protocol is based on the two-step method of e-beam evaporation followed by vacuum annealing.[8]

1. Substrate Preparation:

  • Clean quartz substrates ultrasonically in a sequence of acetone, ethanol, and deionized water for 15 minutes each.
  • Dry the substrates with high-purity nitrogen gas.

2. Thin Film Deposition:

  • Use high-purity SnO₂ (99.99%) powder as the source material.
  • Place the substrates in a high-vacuum e-beam evaporation system.
  • Evacuate the chamber to a base pressure of less than 5 × 10⁻⁴ Pa.
  • Deposit a thin film of tin oxide onto the quartz substrates at room temperature. The deposition rate and final thickness should be monitored using a quartz crystal microbalance. A typical thickness is around 100-200 nm.

3. Post-Deposition Annealing:

  • Transfer the as-deposited films into a vacuum furnace.
  • Anneal the films at a temperature of 550 °C for 1 hour in a vacuum of less than 1 × 10⁻³ Pa. This step is crucial for the transformation to the polycrystalline SnO phase.
  • Allow the films to cool down to room temperature naturally within the vacuum chamber.

4. Characterization:

  • Structural Properties: Analyze the crystal structure using X-ray Diffraction (XRD).
  • Optical Properties: Measure the optical transmittance and absorbance using a UV-Vis-IR spectrophotometer to determine the band gap.
  • Electrical Properties: Determine the resistivity, carrier concentration, and Hall mobility using Hall effect measurements in a van der Pauw configuration.

Protocol 2: Fabrication of p-type SnO Thin Films by Reactive DC Sputtering

This protocol describes the deposition of SnO films using reactive DC sputtering from a metallic tin target.[2]

1. Substrate Preparation:

  • Clean soda lime glass substrates as described in Protocol 1.

2. Sputtering Deposition:

  • Use a pure metallic tin (Sn) target (99.99%).
  • Mount the substrates in a DC magnetron sputtering system.
  • Evacuate the chamber to a base pressure of approximately 10⁻⁴ Pa.
  • Introduce a sputtering gas mixture of Argon (Ar) and Oxygen (O₂). The oxygen partial pressure (Opp) is a critical parameter and should be systematically varied (e.g., from 5% to 20%) to optimize the film properties.
  • Maintain a constant total sputtering pressure (e.g., 0.5 Pa).
  • Deposit the films on unheated substrates. The sputtering power and deposition time will determine the film thickness.

3. Post-Deposition Annealing:

  • Anneal the as-deposited films in air at various temperatures (e.g., 250 °C, 350 °C, 450 °C) for a specified duration (e.g., 1 hour) to induce crystallization and improve properties.

4. Characterization:

  • Perform structural, optical, and electrical characterization as outlined in Protocol 1. Raman spectroscopy can also be used to identify the different tin oxide phases.

Visualizations

Experimental Workflow for SnO Thin Film Fabrication and Characterization

experimental_workflow cluster_prep Substrate Preparation cluster_fab Film Fabrication cluster_post Post-Deposition Treatment cluster_char Characterization sub_clean Substrate Cleaning (Acetone, Ethanol, DI Water) sub_dry Drying (N2 Gas) sub_clean->sub_dry fab_method Deposition Method sub_dry->fab_method fab_sputter Reactive Sputtering fab_method->fab_sputter fab_ebeam E-Beam Evaporation fab_method->fab_ebeam fab_solgel Sol-Gel fab_method->fab_solgel post_anneal Annealing (Vacuum or Air) fab_sputter->post_anneal fab_ebeam->post_anneal fab_solgel->post_anneal char_structural Structural (XRD, Raman) post_anneal->char_structural char_optical Optical (UV-Vis) post_anneal->char_optical char_electrical Electrical (Hall Effect) post_anneal->char_electrical

Caption: General workflow for the fabrication and characterization of SnO thin films.

Logical Relationship of Deposition Parameters to Film Properties

logical_relationship cluster_params Deposition Parameters cluster_inter Intermediate Properties cluster_final Final Film Properties param_temp Substrate Temperature inter_crystal Crystallinity param_temp->inter_crystal param_o2 Oxygen Partial Pressure inter_stoich Stoichiometry (Sn/O ratio) param_o2->inter_stoich param_anneal Annealing Conditions param_anneal->inter_crystal inter_defects Defect Density param_anneal->inter_defects final_trans Transparency inter_crystal->final_trans final_mob Mobility inter_crystal->final_mob final_cond Conductivity inter_stoich->final_cond inter_stoich->final_mob inter_defects->final_cond inter_defects->final_mob final_cond->final_trans Trade-off

References

Application Notes and Protocols for Photocatalytic Degradation of Organic Dyes using Tin Oxide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Tin(II) Oxide (SnO):

Extensive literature review indicates a notable scarcity of detailed studies on the application of pure this compound (SnO) as a photocatalyst for the degradation of organic dyes. The predominant focus of research in this area is on tin(IV) oxide (SnO₂), which is a more widely studied and characterized photocatalytic material. While SnO is a known semiconductor, its efficacy and the specific protocols for its use in dye degradation are not well-documented in the available scientific literature.

Therefore, to provide a comprehensive and accurate response that fulfills the detailed requirements of your request, the following application notes, protocols, and data are presented for the extensively researched and closely related material, tin(IV) oxide (SnO₂) . This information will serve as a thorough guide to the principles and practices of using tin-based oxides for photocatalytic dye degradation.

Photocatalytic Degradation of Organic Dyes using Tin(IV) Oxide (SnO₂)

Application Notes

Tin(IV) oxide (SnO₂) is a wide bandgap n-type semiconductor (Eg ≈ 3.6 eV) that has garnered significant attention as a photocatalyst for the degradation of organic pollutants in water.[1] Its high chemical stability, non-toxicity, and cost-effectiveness make it a promising candidate for environmental remediation applications.[2] When SnO₂ nanoparticles are illuminated with light of energy greater than their bandgap, electron-hole pairs are generated. These charge carriers can then participate in redox reactions on the catalyst surface, leading to the formation of highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻).[3] These ROS are powerful oxidizing agents that can break down complex organic dye molecules into simpler, less harmful compounds like CO₂, H₂O, and mineral acids.[3][4]

The efficiency of the photocatalytic process is influenced by several factors including the crystalline structure, particle size, and surface area of the SnO₂ nanoparticles.[5] Smaller particle sizes and higher surface areas generally lead to enhanced photocatalytic activity due to the increased number of active sites.[5] The pH of the solution can also play a crucial role, affecting the surface charge of the photocatalyst and the adsorption of dye molecules.[2][6] Furthermore, the reusability of the SnO₂ photocatalyst is a key advantage for practical applications, and studies have shown that it can be effectively used for multiple degradation cycles with minimal loss of activity.[1][2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of SnO₂ nanoparticles and their application in the photocatalytic degradation of organic dyes.

2.1. Synthesis of SnO₂ Nanoparticles via Hydrothermal Method

This protocol describes a common method for synthesizing SnO₂ nanoparticles with controlled morphology.[5]

  • Materials:

  • Procedure:

    • Prepare a precursor solution by dissolving a specific molar amount of SnCl₄·5H₂O in DI water.

    • Separately, prepare a NaOH solution in DI water. The molar ratio of NaOH to SnCl₄ can be varied to control the morphology of the resulting SnO₂ nanostructures.[5]

    • Slowly add the NaOH solution to the SnCl₄ solution under vigorous stirring to form a white precipitate.

    • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180°C) for a designated period (e.g., 24 hours).

    • After the hydrothermal reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation and wash it several times with DI water and ethanol to remove any unreacted reagents and byproducts.

    • Dry the final product in an oven at a suitable temperature (e.g., 60-80°C) for several hours to obtain the SnO₂ nanoparticle powder.

    • The synthesized SnO₂ nanoparticles should be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure, and transmission electron microscopy (TEM) or scanning electron microscopy (SEM) to observe the morphology and particle size.[5][7]

2.2. Protocol for Photocatalytic Degradation of Methylene Blue (MB)

This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized SnO₂ nanoparticles using Methylene Blue as a model organic dye.

  • Materials and Equipment:

    • Synthesized SnO₂ nanoparticles

    • Methylene Blue (MB) dye

    • Deionized (DI) water

    • Photoreactor equipped with a UV lamp (e.g., 125 W mercury lamp) or a solar simulator[3][8]

    • Magnetic stirrer

    • Spectrophotometer

    • Centrifuge

  • Procedure:

    • Prepare a stock solution of MB in DI water with a known concentration (e.g., 10 mg/L).

    • In a typical experiment, suspend a specific amount of SnO₂ nanoparticles (e.g., 50 mg) in a defined volume of the MB dye solution (e.g., 100 mL).[9]

    • Before irradiation, stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.[10]

    • Position the reaction vessel in the photoreactor and turn on the light source to initiate the photocatalytic reaction. Maintain continuous stirring throughout the experiment.

    • At regular time intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 3-5 mL) of the suspension.

    • Immediately centrifuge the withdrawn aliquot to separate the SnO₂ nanoparticles.

    • Measure the absorbance of the supernatant at the maximum absorption wavelength of MB (λmax ≈ 664 nm) using a spectrophotometer.[9]

    • The degradation efficiency of the dye can be calculated using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t. The concentration can be determined from the absorbance values using a calibration curve.

    • The kinetics of the photocatalytic degradation can often be described by the pseudo-first-order model: ln(C₀ / Cₜ) = k_app * t where k_app is the apparent rate constant. A plot of ln(C₀ / Cₜ) versus time (t) should yield a straight line with a slope equal to k_app.[2][10]

Data Presentation

The following tables summarize the quantitative data on the photocatalytic degradation of various organic dyes using SnO₂-based photocatalysts under different experimental conditions.

Table 1: Photocatalytic Degradation Efficiency of Various Dyes using SnO₂-based Photocatalysts

DyeCatalystCatalyst DosageInitial Dye Conc.Light SourceIrradiation Time (min)Degradation Efficiency (%)Reference
Methylene BlueBiosynthesized SnO₂2 g/L20 mg/L125 W UV lamp-93.3[3]
Methyl OrangeBiosynthesized SnO₂2 g/L20 mg/L125 W UV lamp-94.0[3]
Erichrome Black TBiosynthesized SnO₂2 g/L20 mg/L125 W UV lamp-97.8[3]
Methylene BluerGO-SnO₂-0.05 mMUV light15~95[10]
Methylene BluerGO-SnO₂-0.05 mMSunlight15~94[10]
Methylene BlueSnO₂--UV light50>90[11][12]
Rhodamine BSnO₂--UV light270>90[11][12]
Methylene BlueSnO₂0.67 g/L-UV light50Complete[9]
Rhodamine BSnO₂-10⁻⁵ MSunlight30>97[13]
Reactive YellowSnO₂--Sunlight18090[8]
Malachite GreenSnO₂200 mg/L20 mg/LFluorescent light20High[14]

Table 2: Kinetic Data for Photocatalytic Degradation of Dyes using SnO₂-based Photocatalysts

DyeCatalystKinetic ModelApparent Rate Constant (k_app) (min⁻¹)Reference
Methylene BlueSnO₂Pseudo-first-order-[2]
Congo RedSnO₂Pseudo-first-order-[2]
Rhodamine Bnano SnO₂-4.0 x 10⁻³[15]
Reactive YellowSnO₂-0.00476[8]
Methylene BlueSnO₂-6.86 x 10⁻³[8]
Rhodamine BSnO₂/g-C₃N₄-0.0485[16]

Table 3: Effect of Experimental Parameters on Photocatalytic Degradation using SnO₂

ParameterDyeObservationReference
Catalyst DosageMethylene BlueDegradation efficiency increases with catalyst dosage up to an optimal point, beyond which it may decrease due to light scattering and particle aggregation.[2][14]
pHMethylene BlueHigher degradation efficiency observed at basic pH compared to acidic pH for this cationic dye.[6]
pHCongo RedHigher degradation efficiency observed at acidic pH compared to basic pH for this anionic dye.[6]
pHRhodamine BRemoval efficiency of 99.9% was achieved at pH 11 after 120 minutes.[17][17]
ReusabilityMethylene Blue & Congo RedGood cycling capacity with only about an 11% decrease in efficiency after three reuses.[2][2]
ReusabilityRhodamine BCatalyst was stable for up to three cycles.[1][15][1][15]
Visualizations

Experimental Workflow for Photocatalytic Dye Degradation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare Dye Solution mix Mix Dye and Catalyst prep_dye->mix weigh_cat Weigh SnO2 Catalyst weigh_cat->mix dark Stir in Dark (Adsorption Equilibrium) mix->dark irradiate Irradiate with Light Source dark->irradiate sample Collect Aliquots at Intervals irradiate->sample centrifuge Centrifuge to Separate Catalyst sample->centrifuge measure Measure Absorbance (Spectrophotometer) centrifuge->measure calculate Calculate Degradation Efficiency and Kinetics measure->calculate G cluster_catalyst SnO2 Nanoparticle vb Valence Band (VB) cb Conduction Band (CB) vb->cb e- dye Organic Dye vb->dye h+ Oxidation h2o H2O vb->h2o h+ oh_neg OH- vb->oh_neg h+ o2 O2 cb->o2 e- light Light (hν ≥ Eg) light->vb Photoexcitation degraded Degradation Products (CO2, H2O, etc.) dye->degraded oh_rad •OH (Hydroxyl Radical) h2o->oh_rad oh_neg->oh_rad o2_rad •O2- (Superoxide Radical) o2->o2_rad oh_rad->dye Oxidation o2_rad->dye Oxidation

References

Application Notes and Protocols: Electrochemical Deposition of Tin Oxide (SnO/SnO₂) Layers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in materials science, energy storage, and sensor technology.

Introduction

Tin oxide exists primarily in two stable forms: tin(II) oxide (SnO), a p-type semiconductor, and tin(IV) oxide (SnO₂), an n-type semiconductor.[1] These materials are of significant interest due to their unique electronic and optical properties. SnO₂ features a wide bandgap (approx. 3.6 eV), high transparency, and chemical stability, making it ideal for applications like transparent conducting electrodes, gas sensors, and as an electron transport layer in solar cells.[1][2][3] SnO, with a narrower bandgap (approx. 2.4-2.7 eV), is explored for applications in thin-film transistors and as an anode material in lithium-ion batteries.[1][4]

Electrochemical deposition is a versatile, low-cost, and scalable method for synthesizing thin films of tin oxide.[5] It offers excellent control over film thickness, morphology, and properties by adjusting electrochemical parameters.[5][6] This document provides detailed protocols for the cathodic electrodeposition of tin oxide layers, focusing on methods that primarily yield SnO₂ but can be adapted to produce SnO-containing films, particularly through post-deposition treatments.

Fundamental Principles

The cathodic electrodeposition of tin oxide from an aqueous solution of Sn²⁺ ions does not involve the direct reduction of Sn²⁺ to Sn⁰. Instead, it relies on a localized increase in pH at the cathode (working electrode) surface. This is achieved by the electrochemical reduction of an "oxygen precursor" present in the electrolyte, which generates hydroxide (B78521) ions (OH⁻).

Common oxygen precursors include:

  • Nitrate Ions (NO₃⁻): Reduced at the cathode to produce hydroxide ions.

  • Dissolved Molecular Oxygen (O₂): Reduced to form hydroxide ions.[7]

The generated OH⁻ ions react with the Sn²⁺ ions in the vicinity of the electrode to precipitate tin(II) hydroxide (Sn(OH)₂). This precipitate can then dehydrate to form this compound (SnO). Depending on the electrochemical potential, bath chemistry, and temperature, further oxidation can occur to form tin(IV) species, leading to the deposition of SnO₂.[6]

G cluster_solution Electrolyte Solution cluster_cathode At Cathode Surface Sn2 Sn²⁺ ions Precipitation Sn(OH)₂ Precipitation Sn2->Precipitation O2 Oxygen Precursor (e.g., NO₃⁻, O₂) OH_gen OH⁻ Generation O2->OH_gen Reduction e e⁻ (from Potentiostat) e->OH_gen OH_gen->Precipitation Reaction Dehydration Dehydration Precipitation->Dehydration -H₂O SnO_Film SnO/SnO₂ Film Dehydration->SnO_Film

Figure 1. Reaction mechanism for cathodic deposition of tin oxide.

Experimental Protocols

General Experimental Workflow

The process for electrodepositing tin oxide films follows a standardized workflow, from substrate preparation to final characterization. Proper cleaning of the substrate is critical to ensure uniform deposition and good adhesion of the film.

G cluster_prep Preparation cluster_dep Deposition & Processing cluster_char Analysis A Substrate Selection (ITO, FTO, etc.) B Substrate Cleaning (Solvents, Etching) A->B C Electrolyte Preparation B->C D Electrochemical Deposition (Potentiostatic / Galvanostatic) C->D E Rinsing & Drying D->E F Post-Deposition Annealing (Optional) E->F G Structural (XRD) F->G H Morphological (SEM) F->H I Optical (UV-Vis) F->I

Figure 2. General experimental workflow for tin oxide electrodeposition.

Protocol 1: Potentiostatic Deposition of SnO₂ from a Nitrate Bath

This protocol is adapted from methodologies that reliably produce tin(IV) oxide and is suitable for applications requiring transparent n-type layers.[6][8]

1. Materials and Equipment:

  • Tin Source: Tin(II) Chloride (SnCl₂)

  • Oxygen Precursor: Nitric Acid (HNO₃)

  • Supporting Electrolyte: Sodium Nitrate (NaNO₃)

  • Solvent: Deionized (DI) Water

  • Working Electrode: Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl

  • Counter Electrode: Platinum (Pt) wire or mesh

  • Equipment: Potentiostat/Galvanostat, three-electrode electrochemical cell, hot plate with magnetic stirring, ultrasonic bath.

2. Substrate Preparation:

  • Cut the ITO/FTO substrate to the desired size.

  • Sequentially clean the substrate in an ultrasonic bath with methanol, acetone, and DI water for 10-15 minutes each.

  • To activate the surface, etch the substrate in a 45% nitric acid solution for 2 minutes.[6]

  • Rinse thoroughly with DI water and dry under a stream of nitrogen or in a low-temperature oven.

3. Electrolyte Preparation:

  • Prepare an aqueous solution containing:

    • 40 mM SnCl₂

    • 100 mM HNO₃

    • 100 mM NaNO₃[6]

  • Stir the solution for at least 30 minutes to ensure all components are fully dissolved and the solution is homogeneous.

4. Deposition Procedure:

  • Assemble the three-electrode cell with the prepared substrate as the working electrode, Pt as the counter electrode, and SCE/Ag/AgCl as the reference electrode.

  • Heat the electrolyte to the desired temperature (e.g., 70 °C) and maintain constant stirring.[3][8]

  • Use cyclic voltammetry (CV) to determine the optimal deposition potential, typically identified by the onset of the cathodic reduction peak for nitrate.[3][6]

  • Apply a constant potential (potentiostatic deposition), for example, -0.9 V vs. SCE, for a duration of 20-30 minutes.[8]

  • After deposition, immediately remove the substrate from the solution.

5. Post-Deposition Treatment:

  • Rinse the coated substrate thoroughly with DI water to remove any residual electrolyte.

  • Dry the film in air at ambient conditions.

  • For improved crystallinity, anneal the film. A typical treatment is 400-450 °C in air or vacuum for 1-4 hours.[9][10] Note: Annealing in air generally promotes the formation of the more stable SnO₂ phase.[10]

Protocol 2: Galvanostatic Deposition for Morphological Control

This protocol uses a constant current (galvanostatic) to control the growth rate and morphology of the film.[9]

1. Materials and Electrolyte:

  • Use the same materials and electrolyte composition as in Protocol 1.

2. Deposition Procedure:

  • Set up the electrochemical cell as described previously.

  • Instead of a constant potential, apply a constant cathodic current density using the galvanostat.

  • Typical current densities range from 1 mA/cm² to 15 mA/cm². Porous films are often obtained at lower current densities, while denser films form at higher densities.[9]

  • The total deposition charge (Coulombs/cm²) can be used to control the film thickness.

  • Follow the same post-deposition rinsing, drying, and annealing steps.

Data Presentation

The following tables summarize typical parameters and properties reported in the literature for the electrochemical deposition of tin oxide.

Table 1: Comparison of Electrolyte Compositions

Tin Source Concentration Oxygen Precursor Supporting Electrolyte Substrate Reference
SnCl₂ 40 mM 100 mM HNO₃ 100 mM NaNO₃ ITO [6]
SnCl₂ 30 mM Dissolved O₂ (from bubbling) + 150 mM HNO₃ None specified Copper [2]
SnCl₂ 0.05 M 0.1 M HNO₃ 0.1 M KCl FTO [11]

| SnSO₄ | Not specified | Dissolved O₂ (from bubbling) | Not specified | ITO |[7] |

Table 2: Deposition Parameters and Resulting Film Properties

Deposition Mode Potential / Current Density Temperature pH Resulting Phase (Post-Annealing) Key Finding Reference
Potentiostatic -0.9 V vs. SCE 70 °C 0.3 - 1.25 Amorphous / Polycrystalline SnO₂ Film properties are highly dependent on electrolyte pH.[3][6] [3][6]
Potentiostatic -0.45 V vs. Ag/AgCl 85 °C Acidic SnO₂ High photoresponse achieved at 85°C for 120s deposition.[2] [2]
Galvanostatic 1 - 15 mA/cm² 85 °C Acidic Amorphous (as-dep), Nano-crystalline SnO₂ (400°C anneal) Film morphology (porous to dense) can be controlled by current density.[9] [9]

| Potentiostatic | -0.6 to -1.0 V vs. SCE | Not specified | Acidic | SnO₂ (after 400°C anneal) | Metallic Sn co-deposition at more negative potentials can be oxidized to SnO₂ upon annealing.[12] |[12] |

Characterization of Deposited Layers

  • X-ray Diffraction (XRD): Used to determine the crystalline structure and phase composition (e.g., distinguishing between tetragonal SnO, tetragonal SnO₂, and amorphous phases).[9][10]

  • Scanning Electron Microscopy (SEM): Provides information on the surface morphology, uniformity, and thickness of the deposited films.[9]

  • X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and oxidation states (Sn²⁺, Sn⁴⁺) of the elements in the film.

  • UV-Visible Spectroscopy: Used to measure the optical transmittance and calculate the bandgap energy of the semiconductor film.[2]

Applications

  • Gas Sensors: The high surface area and semiconductor properties of SnO₂ films make them excellent candidates for detecting various gases.

  • Solar Cells & Photoelectrodes: Due to its high transparency and electron mobility, electrodeposited SnO₂ is widely used as a photoanode or electron transport layer in dye-sensitized solar cells, perovskite solar cells, and photoelectrochemical (PEC) cells.[2][12]

  • Energy Storage: Tin oxides are promising anode materials for lithium-ion and sodium-ion batteries due to their high theoretical capacity.[4] They are also used as electrode materials in supercapacitors.[13]

  • Catalysis: The nanostructured films can serve as high-surface-area supports for catalysts.[5]

Key Considerations & Troubleshooting

  • Phase Control (SnO vs. SnO₂): Direct electrodeposition from aqueous baths often favors the more stable SnO₂. To obtain SnO, one might consider non-aqueous electrolytes, specific complexing agents, or careful control of post-deposition annealing under vacuum or inert atmospheres to prevent oxidation. Thermal oxidation of a deposited metallic tin layer at lower temperatures (300-350 °C) can yield mixed phases of SnO and SnO₂, while higher temperatures (>400 °C) favor the formation of pure SnO₂.[10]

  • Substrate Cleanliness: Incomplete cleaning is a common source of poor film adhesion and non-uniformity. Ensure the ultrasonic cleaning and acid etching steps are performed meticulously.

  • Electrolyte Stability: Sn²⁺ solutions can be susceptible to oxidation to Sn⁴⁺ over time, especially when heated or agitated in the presence of air. Using freshly prepared solutions is recommended for reproducibility.[14]

  • Hydrogen Evolution: At highly negative potentials, the reduction of H⁺ ions to H₂ gas can occur, which may interfere with film growth and affect morphology. This can be mitigated by controlling the potential and pH.[6]

References

Application Notes and Protocols for SnO Thin Film Fabrication by Spray Pyrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin monoxide (SnO) is a p-type semiconductor with significant potential in various electronic and optoelectronic applications, including thin-film transistors (TFTs), sensors, and solar cells. The fabrication of high-quality, phase-pure SnO thin films can be challenging due to the thermodynamic stability of tin dioxide (SnO₂). The spray pyrolysis technique offers a cost-effective and scalable method for thin film deposition. However, careful control of deposition parameters is crucial to favor the formation of the metastable SnO phase over the more stable SnO₂.

This document provides a detailed protocol for the fabrication of SnO thin films using the spray pyrolysis technique. It outlines the necessary materials, equipment, and step-by-step procedures, along with key parameters that influence the film's properties.

Experimental Protocols

Materials and Equipment

Materials:

  • Tin (II) chloride dihydrate (SnCl₂·2H₂O) (precursor)

  • Hydrochloric acid (HCl) (stabilizing agent)

  • Deionized (DI) water (solvent)

  • Glass substrates (e.g., soda-lime or borosilicate)

  • Acetone, isopropanol, and DI water for substrate cleaning

Equipment:

  • Spray pyrolysis system with a spray nozzle, precursor solution container, and substrate heater

  • Ultrasonic bath for substrate cleaning

  • Nitrogen or Argon gas cylinder with flow controller (for inert atmosphere)

  • Fume hood

  • Hot plate and magnetic stirrer

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal protective equipment (gloves, safety glasses, lab coat)

Substrate Cleaning
  • Cut the glass substrates to the desired dimensions.

  • Place the substrates in a beaker and sequentially clean them in an ultrasonic bath with acetone, isopropanol, and deionized water, each for 15 minutes.

  • Dry the substrates using a nitrogen gun or by placing them in an oven at 100°C.

Precursor Solution Preparation

A typical precursor solution for SnO thin film deposition consists of a tin (II) salt dissolved in a suitable solvent.

  • To prepare a 0.1 M solution, dissolve 2.256 g of tin (II) chloride dihydrate (SnCl₂·2H₂O) in 100 mL of deionized water.

  • Stir the solution vigorously using a magnetic stirrer.

  • To ensure the complete dissolution of the precursor and to obtain a clear and transparent solution, add a few drops of hydrochloric acid (HCl)[1].

  • Continue stirring the solution for at least 30 minutes to ensure homogeneity.

Spray Pyrolysis Deposition

The deposition of SnO thin films requires careful control over several parameters to prevent the oxidation of Sn(II) to Sn(IV). A key parameter is the substrate temperature, which should be kept relatively low.

  • Place the cleaned substrate on the heater of the spray pyrolysis system.

  • Heat the substrate to the desired temperature. A substrate temperature of 320°C has been reported for the deposition of tin oxide films from a SnCl₂ precursor[1].

  • To minimize oxidation, it is highly recommended to perform the deposition in an inert atmosphere by purging the deposition chamber with nitrogen or argon gas.

  • Set the other deposition parameters as suggested in Table 1.

  • Start the spray deposition process. The precursor solution is atomized and sprayed onto the heated substrate. The droplets undergo pyrolysis upon contact with the hot surface, leading to the formation of a thin film.

  • After the deposition is complete, allow the film to cool down to room temperature in the inert atmosphere.

Data Presentation

The following table summarizes the key experimental parameters for the fabrication of SnO thin films by spray pyrolysis.

ParameterValue/RangeReference
Precursor Tin (II) chloride dihydrate (SnCl₂·2H₂O)[1][2]
Precursor Concentration 0.05 M - 0.2 M[3]
Solvent Deionized water[3]
Stabilizing Agent Hydrochloric acid (HCl)[1]
Substrate Temperature 320°C[1]
Carrier Gas Nitrogen or ArgonInferred
Nozzle-to-Substrate Distance 20 cm - 30 cm[3]
Solution Flow Rate 1 - 5 mL/min[3]
Deposition Atmosphere Inert (Nitrogen or Argon)Inferred

Visualization

Experimental Workflow

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition sub_clean Substrate Cleaning (Acetone, IPA, DI Water) sol_prep Precursor Solution Preparation (SnCl2 in DI Water + HCl) heating Substrate Heating (e.g., 320°C) sol_prep->heating purging Inert Atmosphere Purging (Nitrogen/Argon) heating->purging spraying Spray Pyrolysis purging->spraying cooling Cooling to Room Temperature (in Inert Atmosphere) spraying->cooling characterization Film Characterization (XRD, XPS, SEM, etc.) cooling->characterization

Caption: Experimental workflow for SnO thin film fabrication.

Parameter Relationships for SnO Phase Formation

G cluster_input Controllable Parameters cluster_output Desired Outcome cluster_undesired Undesired Outcome temp Low Substrate Temperature sno_phase Phase-Pure SnO Thin Film temp->sno_phase Favors sno2_phase SnO2 Phase Formation temp->sno2_phase Inhibits atm Inert/Reducing Atmosphere atm->sno_phase Favors atm->sno2_phase Inhibits precursor Sn(II) Precursor (e.g., SnCl2) precursor->sno_phase Enables

Caption: Key parameters influencing SnO phase formation.

Characterization of SnO Thin Films

After deposition, it is essential to characterize the films to confirm the formation of the SnO phase and to evaluate their properties.

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the deposited film. The tetragonal structure of SnO should be confirmed.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition and the oxidation state of tin. This is crucial to distinguish between Sn(II) in SnO and Sn(IV) in SnO₂.

  • Scanning Electron Microscopy (SEM): To study the surface morphology and microstructure of the thin films.

  • UV-Vis Spectroscopy: To determine the optical properties, such as transmittance and the optical bandgap.

  • Hall Effect Measurement: To confirm the p-type conductivity and to measure the carrier concentration, mobility, and resistivity of the SnO films.

Applications of SnO Thin Films

SnO thin films are gaining interest for a variety of applications due to their p-type semiconductor properties. Some of the key application areas include:

  • Thin-Film Transistors (TFTs): As the p-type channel layer in transparent electronics.

  • Gas Sensors: For the detection of various gases.

  • Solar Cells: As a hole-transport layer in photovoltaic devices.

  • Optoelectronic Devices: In diodes and other electronic components.

References

Application Notes and Protocols for Tin(II) Oxide in Gas Sensor Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) oxide (SnO), a p-type semiconductor, has emerged as a promising material for the fabrication of gas sensors. Unlike its more common counterpart, tin(IV) oxide (SnO₂), which is an n-type semiconductor, SnO exhibits a distinct gas sensing mechanism that can offer advantages in selectivity and sensitivity for specific target gases. This document provides detailed application notes and experimental protocols for the synthesis of this compound nanomaterials and the fabrication of SnO-based gas sensors. It also includes a summary of their performance characteristics and a description of their sensing mechanism.

Data Presentation: Performance of SnO-Based Gas Sensors

The performance of this compound gas sensors is influenced by factors such as the morphology of the sensing material, operating temperature, and the nature of the target gas. The following tables summarize the quantitative data for SnO and provide a comparison with SnO₂ for reference.

Table 1: Performance of this compound (SnO) Gas Sensors for Various Gases

Target GasConcentration (ppm)Operating Temperature (°C)Sensitivity (Response)Response Time (s)Recovery Time (s)Reference
NO₂50200~155 (Rg/Ra)--[1]
NO₂5200---[1]
H₂S100180-42[2]
Ethanol (B145695)100180~27 (S)42[2]
Formaldehyde5012080.9--[3]

Table 2: Comparative Performance of SnO and SnO₂ Nanobelt Gas Sensors for NO₂ [1]

Sensing MaterialTarget GasConcentration (ppm)Operating Temperature (°C)Sensitivity (Rg/Ra)
SnONO₂50200~155
SnO₂NO₂50200<10
Sn₃O₄NO₂50200>150

Note: The definition of sensitivity (Response) can vary between studies (e.g., Rg/Ra or (Rg-Ra)/Ra). Please refer to the cited sources for specific definitions.

Experimental Protocols

Synthesis of this compound Nanomaterials

This protocol describes a facile one-step hydrothermal method to synthesize SnO nanosheets.

Materials:

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Urea (B33335) (CO(NH₂)₂)

  • Hydrochloric acid (HCl)

  • Deionized (DI) water

Procedure:

  • Prepare a 0.1 M stock solution of SnCl₂·2H₂O by dissolving 2.3 g of SnCl₂·2H₂O in 50 ml of 1.0 M HCl with continuous stirring.

  • In a separate beaker, prepare a solution by dissolving an appropriate amount of urea in 250 ml of DI water.

  • Slowly add the urea solution to the SnCl₂ stock solution under continuous stirring to adjust the pH of the reactant mixture to 9.

  • Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and maintain it at 150°C for 1 hour under autogenous pressure.

  • Allow the autoclave to cool down naturally to room temperature.

  • Collect the precipitate by centrifugation, wash it several times with DI water and ethanol to remove any unreacted precursors and by-products.

  • Dry the final product in an oven at 80°C for 12 hours to obtain SnO nanosheets.

This protocol outlines the synthesis of SnO nanoparticles via a controlled chemical precipitation method.

Materials:

Procedure:

  • Prepare an aqueous solution of SnCl₂·2H₂O (e.g., 0.1 M).

  • Slowly add a dilute solution of ammonium hydroxide dropwise to the tin chloride solution under vigorous stirring.

  • Monitor the pH of the solution continuously. The optimal pH for the precipitation of tin(II) hydroxide is around 6.25.

  • Once the desired pH is reached, a white precipitate of tin(II) hydroxide (Sn(OH)₂) will form.

  • Continue stirring for a set period (e.g., 1-2 hours) to ensure complete precipitation.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate thoroughly with DI water to remove chloride ions and other impurities.

  • Dry the precipitate in an oven at a low temperature (e.g., 60-80°C) to obtain Sn(OH)₂ powder.

  • To obtain SnO nanoparticles, anneal the dried Sn(OH)₂ powder in an inert atmosphere (e.g., nitrogen or argon) at a temperature range of 300-500°C. The annealing process leads to the dehydration of Sn(OH)₂ to form SnO.

Fabrication of SnO Thick Film Gas Sensor

This protocol describes the fabrication of a thick film gas sensor using the synthesized SnO nanomaterials on an alumina (B75360) substrate with interdigitated electrodes.

Materials:

  • Synthesized SnO nanopowder

  • Organic binder (e.g., ethyl cellulose)

  • Solvent (e.g., α-terpineol)

  • Alumina (Al₂O₃) substrate with pre-printed interdigitated electrodes (e.g., Au or Pt)

  • Screen printer or spin coater

Procedure:

  • Paste Preparation:

    • Mix the synthesized SnO nanopowder with an organic binder and a solvent to form a homogeneous paste. A typical composition is 40 wt% SnO powder and 60 wt% binder/solvent mixture.

    • Stir the mixture magnetically at a slightly elevated temperature (e.g., 40°C) for several hours (e.g., 24 hours) to achieve a consistent, viscous paste.[4]

  • Deposition of Sensing Layer:

    • Screen Printing: Use a screen printer with a designed mask to deposit the SnO paste onto the alumina substrate, covering the interdigitated electrodes.[4]

    • Spin Coating: Alternatively, spin-coat the paste onto the substrate. The spinning speed and duration will determine the thickness of the film. A two-step process (e.g., 700 rpm for 10 s followed by 3000 rpm for 30 s) can be used.[5]

  • Drying and Sintering:

    • Allow the deposited film to level and settle at room temperature for about 20 minutes.[4]

    • Dry the film in a furnace. A multi-step drying process can be employed, for example, 50°C for 5 minutes, followed by a higher temperature.[4]

    • Sinter the dried film at a high temperature (e.g., 350-600°C) for a specific duration (e.g., 2 hours) to burn out the organic binder and form a stable, porous SnO sensing layer.[4][5]

  • Final Assembly:

    • Mount the sensor onto a suitable base with electrical contacts.

    • If a heater is required for temperature control, a resistive heater (e.g., Ni-Cr wire) can be integrated on the backside of the alumina substrate or inserted into a tubular substrate.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis SnO Nanomaterial Synthesis cluster_fabrication Sensor Fabrication start_synthesis Start precursors Prepare Precursor Solutions (e.g., SnCl2) start_synthesis->precursors precipitation Precipitation / Hydrothermal Reaction precursors->precipitation washing Wash & Centrifuge precipitation->washing drying Dry washing->drying calcination Anneal (in inert atm.) drying->calcination sno_powder SnO Nanopowder calcination->sno_powder start_fab Start paste_prep Prepare SnO Paste (SnO + binder + solvent) start_fab->paste_prep deposition Deposit Paste (Screen Printing / Spin Coating) paste_prep->deposition substrate Alumina Substrate with Interdigitated Electrodes substrate->deposition drying_sintering Dry & Sinter deposition->drying_sintering final_sensor Final SnO Gas Sensor drying_sintering->final_sensor p_type_sensing_mechanism cluster_air In Air (Baseline Resistance) cluster_reducing Exposure to Reducing Gas (e.g., H₂S, Ethanol) cluster_oxidizing Exposure to Oxidizing Gas (e.g., NO₂) sno_surface_air SnO Surface adsorbed_oxygen O₂⁻ (ads) (Hole Accumulation Layer) sno_surface_air->adsorbed_oxygen e⁻ transfer from SnO creates holes (h⁺) oxygen O₂ (from air) oxygen->sno_surface_air Adsorption sno_surface_reducing SnO Surface reaction_reducing R + O₂⁻ (ads) → RO₂ + e⁻ sno_surface_reducing->reaction_reducing Reaction reducing_gas Reducing Gas (R) reducing_gas->sno_surface_reducing resistance_increase Resistance Increases reaction_reducing->resistance_increase e⁻ recombines with h⁺ sno_surface_oxidizing SnO Surface reaction_oxidizing O + e⁻ → O⁻ (ads) sno_surface_oxidizing->reaction_oxidizing Adsorption oxidizing_gas Oxidizing Gas (O) oxidizing_gas->sno_surface_oxidizing resistance_decrease Resistance Decreases reaction_oxidizing->resistance_decrease More holes (h⁺) created

References

Co-precipitation Synthesis of Tin(II) Oxide Nanoparticles: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the co-precipitation method for synthesizing tin(II) oxide (SnO) nanoparticles. While the co-precipitation technique is widely reported for the synthesis of tin(IV) oxide (SnO₂), its application for the targeted synthesis of SnO presents unique challenges due to the thermodynamic stability of the Sn(IV) oxidation state. This note addresses these challenges, outlines a generalized experimental protocol, and discusses the critical parameters that influence the final product's characteristics. Characterization techniques and potential applications in the biomedical field, particularly in drug development, are also reviewed.

Introduction

Tin oxides, existing primarily as stannous oxide (SnO) and stannic oxide (SnO₂), have garnered significant attention in various scientific and technological fields. SnO, a p-type semiconductor with a direct bandgap, is of particular interest for applications in catalysis, sensing, and biomedicine. The co-precipitation method offers a simple, cost-effective, and scalable approach for nanoparticle synthesis.[1] However, the synthesis of phase-pure SnO nanoparticles via this method requires careful control of experimental conditions to prevent the oxidation of Sn(II) to the more stable Sn(IV) state.[2]

Experimental Protocols

The following is a generalized protocol for the co-precipitation synthesis of tin oxide nanoparticles. It is important to note that most literature details the synthesis of SnO₂. To achieve SnO, modifications to prevent oxidation are crucial, such as working under an inert atmosphere and using reducing agents.

Materials
Synthesis Procedure
  • Precursor Solution Preparation: Dissolve a specific molar concentration of tin(II) chloride dihydrate in a chosen solvent system (e.g., deionized water or a mixture of deionized water and ethanol) under vigorous stirring.[3] To prevent premature hydrolysis and oxidation, the dissolution should be performed under an inert atmosphere (e.g., by bubbling nitrogen gas through the solvent).

  • Precipitation: While maintaining the inert atmosphere and continuous stirring, slowly add the precipitating agent (e.g., ammonium hydroxide or sodium hydroxide solution) dropwise to the precursor solution.[3] The addition of the base will induce the precipitation of tin hydroxide.

  • pH Control: The pH of the reaction mixture is a critical parameter that influences the size and phase of the resulting nanoparticles.[4] The pH should be carefully monitored and adjusted to the desired value by controlling the addition of the precipitating agent.

  • Aging: After the precipitation is complete, the resulting suspension is typically aged for a specific duration (e.g., several hours) under continuous stirring to allow for the growth and stabilization of the nanoparticles.[3]

  • Washing: The precipitate is then separated from the solution by centrifugation or filtration. The collected solid is washed multiple times with deionized water and ethanol to remove any unreacted precursors, by-products, and impurities.[5]

  • Drying: The washed precipitate is dried in a vacuum oven or under a stream of inert gas at a relatively low temperature (e.g., 60-80 °C) to obtain the final SnO nanoparticle powder.[5]

  • Annealing (Optional): In some cases, a post-synthesis annealing step under a controlled atmosphere may be performed to improve the crystallinity of the nanoparticles. However, for SnO, this must be done carefully to avoid oxidation to SnO₂.

Data Presentation

The following table summarizes key experimental parameters and their influence on the characteristics of the synthesized tin oxide nanoparticles, primarily based on SnO₂ synthesis, with considerations for SnO.

ParameterValue/RangeInfluence on Nanoparticle CharacteristicsReference
Precursor Tin(II) chloride (SnCl₂)Choice of tin salt affects the initial oxidation state.[3]
Precipitating Agent NaOH, NH₄OH, Na₂CO₃The strength of the base can influence the precipitation rate and particle size.[4][2][3]
Solvent Water, Ethanol/WaterAffects precursor solubility and reaction kinetics.[3]
pH 6 - 11Critically influences particle size, agglomeration, and the final oxide phase.[4][3][4]
Temperature Room Temperature - 80 °CAffects reaction rate and crystallinity. Higher temperatures can promote oxidation to SnO₂.[6]
Stirring Speed 200 - 500 rpmEnsures homogeneous mixing and uniform particle formation.[5]
Aging Time 2 - 24 hoursAllows for particle growth and stabilization.[3][3]
Annealing Temperature 200 - 600 °CIncreases crystallinity and can induce phase changes (e.g., SnO to SnO₂).[5][5]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing precursor Dissolve SnCl₂·2H₂O in Solvent mix Mix Solutions under Inert Atmosphere precursor->mix precipitant Prepare Precipitating Agent (e.g., NaOH) precipitant->mix precipitate Co-Precipitation mix->precipitate age Aging precipitate->age wash Washing & Centrifugation age->wash dry Drying wash->dry characterize Characterization dry->characterize

Caption: Experimental workflow for SnO nanoparticle synthesis.

Logical Relationships in Synthesis

G cluster_params Controllable Parameters cluster_props Resulting Properties pH pH Size Particle Size pH->Size Phase Crystalline Phase pH->Phase Temp Temperature Temp->Size Temp->Phase Precursor Precursor Conc. Precursor->Size Agent Precipitating Agent Morphology Morphology Agent->Morphology Purity Purity Agent->Purity

Caption: Key parameters influencing SnO nanoparticle properties.

Characterization of SnO Nanoparticles

To confirm the successful synthesis of SnO nanoparticles and to determine their physicochemical properties, a suite of characterization techniques is employed.

  • X-ray Diffraction (XRD): This is the primary technique used to identify the crystalline phase of the synthesized material. The diffraction pattern of SnO should be compared with standard JCPDS data to confirm the formation of the desired this compound phase and to rule out the presence of SnO₂ or other impurities.[5] XRD can also be used to estimate the average crystallite size using the Scherrer equation.[3]

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape (morphology), and size distribution.[3] High-resolution TEM (HRTEM) can be used to observe the crystal lattice fringes, further confirming the crystalline nature of the nanoparticles.

  • Scanning Electron Microscopy (SEM): SEM is used to study the surface morphology and agglomeration state of the nanoparticle powder.[5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can identify the functional groups present on the surface of the nanoparticles and confirm the formation of Sn-O bonds.[3]

  • UV-Visible Spectroscopy (UV-Vis): This technique is used to determine the optical properties of the nanoparticles, including their bandgap energy.[5]

Applications in Drug Development

While the biomedical applications of tin oxide nanoparticles are still an emerging field, they hold promise in several areas relevant to drug development.

  • Drug Delivery Systems: The high surface area-to-volume ratio of nanoparticles makes them suitable as carriers for therapeutic agents. Surface functionalization of SnO nanoparticles could enable the targeted delivery of drugs to specific cells or tissues, potentially reducing systemic toxicity and improving therapeutic efficacy.

  • Antimicrobial Agents: Tin oxide nanoparticles have demonstrated antimicrobial activity against various pathogens.[7] This property could be exploited in the development of new antimicrobial drugs or coatings for medical devices to prevent infections.

  • Bioimaging: The semiconductor properties of SnO nanoparticles suggest their potential use as imaging agents. Upon excitation, they may exhibit photoluminescence, which could be utilized for in vitro and in vivo imaging applications.

Conclusion

The co-precipitation method presents a viable route for the synthesis of SnO nanoparticles, provided that stringent control over the reaction conditions, particularly the exclusion of oxygen, is maintained. The physicochemical properties of the resulting nanoparticles are highly dependent on parameters such as pH, temperature, and precursor concentration. The unique properties of SnO nanoparticles make them promising candidates for further investigation in various biomedical applications, including drug delivery and antimicrobial therapy. Further research is warranted to optimize the synthesis protocols for phase-pure SnO and to fully explore their potential in the field of drug development.

References

Application Notes and Protocols for SnO in p-Type Transparent Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction to Tin Monoxide (SnO) as a p-Type Semiconductor

Tin monoxide (SnO) is emerging as a significant p-type semiconductor material for applications in transparent electronics. Unlike most wide-bandgap metal oxides which are naturally n-type, SnO exhibits inherent p-type conductivity, making it a crucial component for the development of complementary metal-oxide-semiconductor (CMOS) logic circuits, transparent p-n junctions, and other advanced electronic devices.[1][2] The p-type conductivity in SnO is primarily attributed to tin vacancies (VSn).[1][3] The valence band maximum of SnO is mainly composed of Sn 5s orbitals, which, due to their isotropic and extended nature, facilitate effective hole transport pathways, leading to relatively high hole mobilities among p-type oxide semiconductors.[1]

This document provides detailed application notes and experimental protocols for the deposition and characterization of SnO thin films for transparent electronic applications.

Applications of p-Type SnO

The unique properties of SnO make it suitable for a variety of applications in transparent electronics:

  • Thin-Film Transistors (TFTs): SnO is a promising channel material for p-type TFTs, which are essential for creating low-power complementary logic circuits when combined with n-type oxide semiconductors like IGZO.[1][4] High-performance p-type TFTs with SnO channels grown by atomic layer deposition (ALD) have been demonstrated.[5][6]

  • Transparent p-n Heterojunctions: The ability to fabricate p-type SnO allows for the creation of transparent p-n heterojunctions with n-type oxides such as SnO2 and ZnO.[7][8] These junctions are fundamental building blocks for diodes, solar cells, and UV detectors.[7][9][10][11]

  • Gas Sensors: Nanostructures of SnO, particularly in combination with SnO2 to form p-n heterojunctions, have shown enhanced sensing performance for gases like NO2 at low operating temperatures.[9][10][11]

  • Flexible Electronics: The potential for low-temperature fabrication of SnO thin films makes them compatible with flexible plastic substrates, opening up possibilities for bendable and wearable electronic devices.[2][12]

Quantitative Data Presentation

The following tables summarize the key electrical and optical properties of p-type SnO thin films fabricated by various methods as reported in the literature.

Table 1: Electrical Properties of SnO Thin Films

Deposition MethodSubstratePost-Deposition TreatmentHole Mobility (μ) (cm²/Vs)Carrier Concentration (p) (cm⁻³)On/Off Current Ratio (Ion/Ioff)Subthreshold Swing (SS) (V/dec)
Atomic Layer Deposition (ALD)Si/SiO₂Al₂O₃ passivation & 250°C anneal~1-2 x 10⁶1.8
SputteringGlass-1 - 410¹⁷ - 10¹⁸>10³-
Pulsed Laser Deposition (PLD)YSZ (001)-2.4-~10²-
Electron Beam EvaporationSi, Al₂O₃-0.1 - 2.610¹⁷ - 10¹⁹--
SputteringRigid & Flexible180°C6.75 (rigid), 5.87 (flexible)-6 x 10³-
Atomic Layer Deposition (ALD)Si/SiO₂300°C N₂ anneal~6.0---

Table 2: Optical Properties of SnO Thin Films

Deposition MethodSubstrateFilm Thickness (nm)Optical Band Gap (eV)Average Visible Transmittance (%)
Sputtering--2.49 - 2.64 (direct)-
Electron Beam EvaporationSi, Al₂O₃-2.82 - 2.97-
Pulsed Laser Deposition (PLD)--~0.7 (indirect), ~2.8 (direct)-
Reactive DC SputteringGlass--~65 (after 350°C anneal)

Experimental Protocols

Detailed methodologies for the deposition and characterization of p-type SnO thin films are provided below.

Protocol 1: Deposition of SnO Thin Films by RF Magnetron Sputtering

This protocol describes a general procedure for depositing p-type SnO thin films using RF magnetron sputtering. The parameters can be adjusted to achieve desired film properties.[4][7]

1. Materials and Equipment:

  • Sputtering system with RF power supply
  • SnO ceramic target (or metallic Sn target for reactive sputtering)
  • Substrates (e.g., glass, Si/SiO₂, quartz)
  • Argon (Ar) and Oxygen (O₂) gases of high purity
  • Substrate heater
  • Vacuum pumps (rotary and turbomolecular)

2. Substrate Preparation: a. Ultrasonically clean the substrates sequentially in acetone, isopropyl alcohol, and deionized water for 15 minutes each. b. Dry the substrates with a nitrogen gun. c. Load the substrates into the sputtering chamber.

3. Deposition Procedure: a. Evacuate the chamber to a base pressure of < 1 x 10⁻⁵ Torr. b. Introduce Argon gas into the chamber. c. For reactive sputtering from a metallic Sn target, introduce a controlled amount of Oxygen gas. The O₂ partial pressure is critical and typically ranges from 7% to 15%.[12] d. Set the substrate temperature. Temperatures between room temperature and 300°C are commonly used.[7] e. Pre-sputter the target for ~10 minutes with the shutter closed to clean the target surface. f. Open the shutter and deposit the SnO film on the substrate. The sputtering power and deposition time will determine the film thickness. g. After deposition, cool down the substrates in vacuum before venting the chamber.

4. Post-Deposition Annealing (Optional): a. Annealing can be performed to improve crystallinity and electrical properties. b. Anneal the films in a tube furnace under a controlled atmosphere (e.g., N₂, air) at temperatures typically below 300°C to avoid oxidation to SnO₂.[4]

Protocol 2: Characterization of SnO Thin Films

1. Structural Characterization (X-ray Diffraction - XRD): a. Use a diffractometer with Cu Kα radiation. b. Scan the sample over a 2θ range of 20° to 80°. c. Identify the crystalline phases present in the film by comparing the diffraction peaks with standard diffraction patterns for SnO (tetragonal), SnO₂, and Sn.

2. Electrical Characterization (Hall Effect Measurement): a. Fabricate a Hall bar or van der Pauw structure on the SnO film. b. Use a Hall effect measurement system to determine the carrier type (p-type or n-type), carrier concentration, mobility, and resistivity. c. The measurements are typically performed at room temperature.

3. Optical Characterization (UV-Vis Spectroscopy): a. Use a UV-Vis spectrophotometer to measure the transmittance and absorbance of the SnO film on a transparent substrate. b. The wavelength range should typically cover 200 nm to 1100 nm. c. The optical band gap can be estimated from a Tauc plot of (αhν)² versus hν for a direct bandgap semiconductor.

Visualizations

Experimental Workflow for SnO Thin-Film Transistor (TFT) Fabrication

TFT_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition cluster_fabrication Device Fabrication cluster_post Post-Fabrication Substrate_Cleaning Substrate Cleaning (Acetone, IPA, DI Water) Gate_Deposition Gate Electrode Deposition (e.g., Sputtered Mo) Substrate_Cleaning->Gate_Deposition Gate_Patterning Gate Electrode Patterning Gate_Deposition->Gate_Patterning Dielectric_Deposition Gate Dielectric Deposition (e.g., ALD Al2O3) Gate_Patterning->Dielectric_Deposition SnO_Deposition p-type SnO Channel Deposition (e.g., Sputtering, ALD) Dielectric_Deposition->SnO_Deposition Channel_Patterning Channel Layer Patterning SnO_Deposition->Channel_Patterning Contact_Deposition Source/Drain Electrode Deposition (e.g., Evaporated Au/Ni) Channel_Patterning->Contact_Deposition Contact_Patterning Source/Drain Patterning Contact_Deposition->Contact_Patterning Passivation Passivation Layer Deposition (Optional) Contact_Patterning->Passivation Annealing Final Annealing (e.g., 250°C in N2) Passivation->Annealing Characterization Electrical Characterization Annealing->Characterization

Caption: Workflow for fabricating a bottom-gate SnO thin-film transistor.

Relationship between Deposition Parameters and SnO Film Properties

SnO_Properties_Relationship cluster_params Deposition Parameters cluster_props Film Properties Substrate_Temp Substrate Temperature Crystallinity Crystallinity Substrate_Temp->Crystallinity Influences Stoichiometry Stoichiometry (Sn:O ratio) Substrate_Temp->Stoichiometry Affects O2_Partial_Pressure O2 Partial Pressure O2_Partial_Pressure->Stoichiometry Directly controls Carrier_Concentration Carrier Concentration O2_Partial_Pressure->Carrier_Concentration Impacts Sputtering_Power Sputtering Power Sputtering_Power->Crystallinity Affects Annealing_Temp Post-Annealing Temperature Annealing_Temp->Crystallinity Improves Hole_Mobility Hole Mobility Annealing_Temp->Hole_Mobility Enhances Crystallinity->Hole_Mobility Correlates with Stoichiometry->Carrier_Concentration Determines Transparency Optical Transparency Hole_Mobility->Transparency Trade-off Carrier_Concentration->Transparency Trade-off

Caption: Interdependencies of SnO deposition parameters and resulting film properties.

Challenges and Future Outlook

While SnO shows great promise, several challenges need to be addressed for its widespread adoption in transparent electronics. The material is metastable and can easily oxidize to the more stable n-type SnO₂ at elevated temperatures, which imposes a constraint on the thermal budget for device processing.[12] The stability of p-type SnO thin films under bias stress and in different environments is also a concern that requires further investigation.[13]

Future research will likely focus on improving the hole mobility of SnO through techniques like phase engineering and doping, enhancing the stability of the material, and developing low-temperature fabrication processes compatible with flexible substrates. The integration of high-performance p-type SnO TFTs with n-type counterparts will be a critical step towards realizing fully transparent and complex electronic systems.

References

Application Notes and Protocols for Tin Monoxide (SnO) as a Sodium-Ion Battery Anode

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of tin monoxide (SnO) as a high-capacity anode material for sodium-ion batteries (SIBs). The information compiled is based on a review of current scientific literature and is intended to guide researchers in the synthesis, characterization, and electrochemical evaluation of SnO-based anodes.

Introduction

Tin monoxide (SnO) has emerged as a promising anode material for sodium-ion batteries due to its high theoretical specific capacity, abundance, and low cost. Unlike the conventional graphite (B72142) anode used in lithium-ion batteries, which shows limited sodium storage capability, SnO undergoes a combination of conversion and alloying reactions with sodium, leading to a high energy density. However, challenges such as large volume changes during sodiation/desodiation and low initial Coulombic efficiency need to be addressed to realize its full potential. This document provides detailed protocols for the synthesis of SnO nanomaterials, fabrication of anodes, and their electrochemical characterization, along with a summary of reported performance data.

Sodiation and Desodiation Mechanism of SnO

The electrochemical reaction of SnO with sodium ions is a multi-step process involving an initial conversion reaction followed by an alloying reaction.

Sodiation (Discharge):

  • Conversion Reaction: SnO is first reduced to metallic tin (Sn) with the formation of sodium oxide (Na₂O).

    • SnO + 2Na⁺ + 2e⁻ → Sn + Na₂O

  • Alloying Reaction: The newly formed Sn nanoparticles then alloy with sodium to form various Na-Sn phases, with the final product being Na₁₅Sn₄.

    • Sn + xNa⁺ + xe⁻ ↔ NaₓSn (e.g., NaSn, Na₉Sn₄, Na₁₅Sn₄)

Desodiation (Charge): The desodiation process involves the de-alloying of the Na-Sn phases back to metallic Sn, followed by the reversible conversion of Sn and Na₂O back to SnO. However, the reversibility of the conversion reaction is often incomplete, contributing to capacity fading.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of SnO Nanoparticles

This protocol describes a common method for synthesizing SnO nanoparticles.

Materials:

Equipment:

  • Magnetic stirrer with heating plate

  • Teflon-lined stainless-steel autoclave (50-100 mL)

  • Centrifuge

  • Drying oven

Procedure:

  • Prepare a 0.1 M stock solution of SnCl₂·2H₂O by dissolving 2.25 g of SnCl₂·2H₂O in 100 mL of 1.0 M HCl with stirring.

  • In a separate beaker, dissolve an appropriate amount of urea in DI water.

  • Slowly add the urea solution to the SnCl₂ stock solution under continuous stirring to adjust the pH to approximately 9.

  • Transfer the resulting milky suspension into a Teflon-lined autoclave.

  • Seal the autoclave and heat it to 150°C for 1-12 hours.[1][2]

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation at 8000 rpm for 10 minutes.

  • Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final SnO nanoparticle product in a vacuum oven at 60-80°C overnight.

Protocol 2: Preparation of SnO/Carbon Composite Anode

This protocol details the fabrication of a working electrode for a sodium-ion half-cell.

Materials:

  • Synthesized SnO nanoparticles (Active Material)

  • Carbon black (e.g., Super P or Acetylene Black) (Conductive Additive)

  • Polyvinylidene fluoride (B91410) (PVDF) or Carboxymethyl cellulose (B213188) (CMC) (Binder)

  • N-methyl-2-pyrrolidone (NMP) or DI water (Solvent for binder)

  • Copper foil (Current Collector)

Equipment:

  • Mortar and pestle or planetary ball miller

  • Slurry coater (e.g., doctor blade)

  • Vacuum oven

  • Electrode punching machine

Procedure:

  • Grind the synthesized SnO nanoparticles to a fine powder using a mortar and pestle.

  • Prepare the electrode slurry by mixing the active material (SnO), conductive carbon, and binder in a weight ratio of 70:20:10.[3]

  • First, mix the SnO and carbon black powders thoroughly in a mortar or by ball milling.

  • If using PVDF, dissolve it in NMP to form a binder solution. If using CMC, dissolve it in DI water.

  • Gradually add the binder solution to the powder mixture and stir until a homogeneous slurry is formed.

  • Coat the slurry onto a copper foil using a doctor blade with a typical thickness of 100-200 µm.

  • Dry the coated foil in a vacuum oven at 80-120°C for 12 hours to remove the solvent.

  • Punch out circular electrodes (e.g., 12 mm diameter) from the dried foil.

  • Measure the mass loading of the active material on the electrode.

Protocol 3: Electrochemical Characterization

This protocol outlines the standard procedures for testing the electrochemical performance of the SnO anode in a half-cell configuration.

Materials and Equipment:

  • CR2032 coin cell parts (casings, spacers, springs)

  • Prepared SnO working electrode

  • Sodium metal foil (Counter and Reference Electrode)

  • Glass fiber separator

  • Electrolyte: 1 M NaPF₆ in a 1:1 (v/v) mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC)

  • Argon-filled glovebox

  • Coin cell crimper

  • Battery cycler

Procedure:

Cell Assembly (in an Ar-filled glovebox):

  • Place the SnO working electrode in the bottom cap of the coin cell.

  • Add a few drops of electrolyte to wet the electrode surface.

  • Place the glass fiber separator on top of the working electrode.

  • Add more electrolyte to saturate the separator.

  • Place the sodium metal counter/reference electrode on the separator.

  • Add a spacer and a spring on top of the sodium metal.

  • Place the top cap and crimp the coin cell to seal it.

Electrochemical Measurements:

  • Cyclic Voltammetry (CV):

    • Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) for the initial cycles to identify the redox peaks corresponding to the conversion and alloying reactions.[4]

    • Typical voltage window: 0.01 V to 2.5 V vs. Na/Na⁺.

  • Galvanostatic Cycling:

    • Cycle the cell at a constant current density (e.g., 50-100 mA/g) within a voltage window of 0.01 V to 2.5 V.[4]

    • Record the charge and discharge capacities for each cycle to evaluate the specific capacity, Coulombic efficiency, and cycling stability.

  • Rate Capability Test:

    • Cycle the cell at progressively increasing current densities (e.g., 50, 100, 200, 500, 1000 mA/g) for a set number of cycles at each rate (e.g., 10 cycles).[5]

    • Return to a low current density to check for capacity recovery.

  • Long-Term Cycling Test:

    • Cycle the cell at a moderate to high current density (e.g., 500 mA/g) for an extended number of cycles (e.g., 500-1000 cycles) to assess the long-term stability.[6]

Data Presentation

The following tables summarize the quantitative performance data of SnO-based anodes for sodium-ion batteries as reported in the literature.

Table 1: Performance of Pure SnO Anodes

Material MorphologyCurrent Density (mA/g)Initial Discharge Capacity (mAh/g)Initial Coulombic Efficiency (%)Capacity after 100 Cycles (mAh/g)Capacity Retention (%)
Flower-like microspheres50~750~60~400~53
Thin film50--250 (after 50 cycles)-
Hierarchical mesoporous microspheres20>700~75~580~83

Table 2: Performance of SnO/Carbon Composite Anodes

Composite MaterialCurrent Density (mA/g)Initial Discharge Capacity (mAh/g)Initial Coulombic Efficiency (%)Capacity after 100 Cycles (mAh/g)Capacity Retention (%)
SnO@Bi@C100~65080.67--
SnO₂/C100~560~55~200~36
SnO₂/C (from coal tar pitch)100~450~69311.8~69

Visualizations

Sodiation/Desodiation Pathway of SnO Anode

G cluster_sodiation Sodiation (Discharge) cluster_desodiation Desodiation (Charge) SnO SnO Sn_Na2O Sn + Na₂O SnO->Sn_Na2O + 2Na⁺ + 2e⁻ (Conversion) NaxSn NaₓSn Sn_Na2O->NaxSn + xNa⁺ + xe⁻ (Alloying) Na15Sn4 Na₁₅Sn₄ NaxSn->Na15Sn4 Further Alloying d_Na15Sn4 Na₁₅Sn₄ d_NaxSn NaₓSn d_Na15Sn4->d_NaxSn - xNa⁺ - xe⁻ (De-alloying) d_Sn_Na2O Sn + Na₂O d_NaxSn->d_Sn_Na2O Full De-alloying d_SnO SnO (Partial) d_Sn_Na2O->d_SnO Re-conversion (Often Incomplete)

Caption: Sodiation and desodiation mechanism of SnO anode.

Experimental Workflow for SnO Anode Evaluation

G cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_assembly Cell Assembly cluster_testing Electrochemical Testing synthesis Hydrothermal Synthesis of SnO slurry Slurry Preparation (SnO, Carbon, Binder) synthesis->slurry coating Coating on Cu Foil slurry->coating drying Drying and Punching coating->drying assembly Coin Cell Assembly (in Glovebox) drying->assembly cv Cyclic Voltammetry assembly->cv cycling Galvanostatic Cycling cv->cycling rate Rate Capability cycling->rate long_term Long-Term Cycling rate->long_term

Caption: Workflow for SnO anode preparation and testing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tin(II) Oxide (SnO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of Tin(II) Oxide (SnO) to Tin(IV) Oxide (SnO₂) during synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during SnO synthesis, helping you identify and resolve problems to obtain a pure SnO product.

Problem Possible Cause Recommended Solution
Final product is a white or yellowish powder instead of the expected blue-black or black color. The product has likely oxidized to SnO₂. This can be caused by the presence of oxygen during the reaction or during the washing and drying steps.Ensure all steps of the synthesis are performed under a strict inert atmosphere (e.g., high-purity argon or nitrogen). Use deoxygenated solvents for washing. Dry the final product under vacuum or in an inert gas stream.
XRD analysis shows peaks corresponding to both SnO and SnO₂. Incomplete reaction or partial oxidation has occurred. This could be due to insufficient reducing agent, a leak in the inert atmosphere setup, or the reaction temperature being too high or too low.Optimize the concentration of the reducing agent (if used). Check for leaks in your reaction setup. Carefully control the reaction temperature within the specified range for the chosen synthesis method.
The yield of SnO is consistently low. This could be due to several factors, including the loss of material during washing and transfer, or suboptimal reaction conditions such as pH, temperature, or reaction time.Ensure the pH of the reaction mixture is maintained at the optimal level for SnO precipitation (typically basic). Optimize the reaction time and temperature based on the chosen protocol. Handle the product carefully during washing and drying to minimize loss.
The synthesized SnO nanoparticles are agglomerated. Improper control of reaction parameters, such as precursor concentration, temperature, or the absence of a suitable capping agent, can lead to agglomeration.Adjust the concentration of the tin precursor. Control the reaction temperature to manage the nucleation and growth rates. Consider using a capping agent, such as citrate (B86180) or a polymer, to prevent particle aggregation.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to synthesize pure SnO without it oxidizing to SnO₂?

A1: this compound (SnO) is thermodynamically less stable than Tin(IV) oxide (SnO₂). The Sn²⁺ ion is easily oxidized to the Sn⁴⁺ state in the presence of an oxidizing agent, most commonly atmospheric oxygen. This oxidation can occur at various stages of the synthesis, including during the reaction itself, as well as during the subsequent washing and drying processes. Therefore, maintaining an oxygen-free environment is critical for the successful synthesis of pure SnO.

Q2: What is the most effective way to prevent the oxidation of SnO during synthesis?

A2: The most effective method is to carry out the entire synthesis process under a high-purity inert atmosphere, such as argon or nitrogen.[1] This includes degassing all solvents and reagents before use and performing the reaction, filtration, and drying steps within a glovebox or using Schlenk line techniques.

Q3: Can I use a reducing agent to prevent the formation of SnO₂?

A3: Yes, using a mild reducing agent can help to prevent the oxidation of Sn²⁺ to Sn⁴⁺. Sodium borohydride (B1222165) (NaBH₄) is one such reducing agent that has been used in the synthesis of other metal oxide nanoparticles.[2] However, the concentration of the reducing agent must be carefully controlled to avoid the reduction of Sn²⁺ to metallic tin (Sn⁰).

Q4: What is the ideal temperature range for SnO synthesis?

A4: The optimal temperature depends on the synthesis method. For hydrothermal synthesis, temperatures are typically maintained around 150°C.[3] It is crucial to control the temperature as excessively high temperatures can promote the disproportionation of SnO into Sn and SnO₂.

Q5: My final SnO product has a reddish or grayish color instead of the expected blue-black. What does this indicate?

A5: SnO can exist in two forms: a stable blue-black form and a metastable red form. The color of your product can provide an indication of its composition and crystalline phase. A reddish color may indicate the presence of the metastable red form of SnO or potentially some level of oxidation. A grayish color could suggest the presence of metallic tin (Sn) as an impurity, which can result from the disproportionation of SnO at higher temperatures.

Q6: How can I confirm the purity of my synthesized SnO and the absence of SnO₂?

A6: X-ray diffraction (XRD) is the primary technique used to identify the crystalline phases present in your sample. The XRD pattern of pure SnO will show characteristic peaks that are distinct from those of SnO₂. Raman spectroscopy can also be a useful tool to differentiate between SnO and SnO₂, as they have different vibrational modes.[4][5][6]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of SnO Nanoparticles

This protocol describes a method for synthesizing SnO nanoparticles using a hydrothermal approach, with careful control of pH and atmosphere to prevent oxidation.

Materials:

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Hydrochloric acid (HCl)

  • Urea (B33335) (CO(NH₂)₂)

  • Deionized water (deoxygenated)

  • High-purity argon or nitrogen gas

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Magnetic stirrer and hotplate

  • Schlenk line or glovebox

  • Centrifuge

  • Vacuum oven

Procedure:

  • Prepare Precursor Solution: In an inert atmosphere (glovebox or under a flow of argon/nitrogen), dissolve 2.3 g of SnCl₂·2H₂O in 50 mL of 1.0 M HCl with continuous stirring. This forms a 0.1 M SnCl₂ stock solution.

  • pH Adjustment: In a separate flask, prepare a 250 mL solution of 0.1 M SnCl₂ in deoxygenated deionized water. While stirring vigorously, slowly add an appropriate amount of urea to adjust the pH of the solution to 9.[3]

  • Hydrothermal Reaction: Transfer the final solution into a Teflon-lined autoclave. Seal the autoclave and place it in an oven preheated to 150°C for 1 hour.[3]

  • Cooling and Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Washing: Transfer the resulting precipitate to centrifuge tubes. Wash the product repeatedly with deoxygenated deionized water to remove any unreacted precursors and byproducts. Centrifuge the mixture after each wash to separate the product.

  • Drying: Dry the final product in a vacuum oven at 60°C overnight to obtain SnO nanoparticles.

Protocol 2: Precipitation Synthesis of High-Purity SnO

This protocol details a precipitation method for synthesizing high-purity SnO, emphasizing the removal of chloride ions and control of the reaction environment.

Materials:

Equipment:

  • Reaction vessel equipped with a pH meter and stirrer

  • Schlenk line or glovebox

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Precursor Dissolution: In an inert atmosphere, prepare a 0.3 M aqueous solution of SnCl₂.

  • Controlled Precipitation: While monitoring the pH, slowly add ammonium hydroxide to the SnCl₂ solution with vigorous stirring until the pH reaches 6.25.[7] A colloidal suspension will form.

  • Aging: Age the suspension for 24 hours under a continuous flow of inert gas to allow for complete precipitation.

  • Washing: Filter the precipitate and wash it thoroughly with a 0.05 M diethylamine solution to effectively remove chloride ions. Subsequently, wash with deoxygenated deionized water.

  • Drying: Dry the purified precipitate in a vacuum oven at 60°C for 12 hours to yield high-purity SnO.

Visualizations

The following diagrams illustrate the experimental workflow for SnO synthesis and the key relationships in preventing oxidation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying start Start precursor Prepare SnCl2 Solution start->precursor Inert Atmosphere ph_adjust Adjust pH with Urea/NH4OH precursor->ph_adjust Stirring hydrothermal Hydrothermal Reaction (150°C, 1 hr) ph_adjust->hydrothermal wash Wash with Deoxygenated Water hydrothermal->wash centrifuge Centrifuge wash->centrifuge centrifuge->wash Repeat as needed dry Dry under Vacuum (60°C) centrifuge->dry end Pure SnO Product dry->end

Caption: Hydrothermal synthesis workflow for SnO nanoparticles.

Oxidation_Prevention sno SnO Synthesis oxidation Oxidation to SnO2 sno->oxidation Presence of O2 pure_sno Pure SnO Product sno->pure_sno Controlled Conditions inert_atm Inert Atmosphere (Ar, N2) inert_atm->sno temp_control Temperature Control temp_control->sno ph_control pH Control ph_control->sno reducing_agent Reducing Agent (Optional) reducing_agent->sno

Caption: Key factors for preventing SnO oxidation during synthesis.

References

Technical Support Center: Synthesis of Tin(II) Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of tin(II) oxide (SnO) nanoparticles, with a specific focus on controlling particle size.

Important Note: The scientific literature contains significantly more data on the synthesis of tin(IV) oxide (SnO2) nanoparticles compared to this compound (SnO). While the general principles of nanoparticle synthesis are similar, the specific experimental parameters and their effects on particle size can differ. The information provided here for SnO2 should be considered a strong starting point for the synthesis of SnO nanoparticles, but optimization of the experimental conditions will be necessary.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of tin oxide nanoparticles.

Issue 1: The synthesized nanoparticles are too large.

  • Potential Cause 1: High Reaction Temperature. Higher temperatures generally lead to faster crystal growth and larger nanoparticles.[1][2][3][4] In solvothermal synthesis of SnO2, for instance, increasing the temperature from 150 °C to 250 °C resulted in an increase in crystallite size from 2.4 nm to 4.9 nm.

  • Solution:

    • Decrease the reaction temperature. A systematic reduction in temperature should be explored to find the optimal condition for the desired particle size.

    • Consider a lower temperature synthesis method, such as a sol-gel process followed by a lower temperature calcination step.[5][6]

  • Potential Cause 2: High Precursor Concentration. A higher concentration of the tin precursor can lead to increased nucleation and growth rates, resulting in larger particles.[7][8] In the sol-gel synthesis of SnO2, increasing the sol concentration from 0.1 M to 0.5 M led to an increase in crystallite size from 11.7 nm to 74.8 nm.

  • Solution:

    • Reduce the concentration of the tin precursor in the reaction mixture.

    • Employ a dropwise addition of the precursor to maintain a low instantaneous concentration in the reaction vessel.

  • Potential Cause 3: Inappropriate pH. The pH of the reaction medium significantly influences the hydrolysis and condensation rates of the tin precursor, which in turn affects the final particle size.[9][10][11]

  • Solution:

    • Adjust the pH of the reaction solution. For SnO2, both acidic and basic conditions have been used, and the optimal pH for smaller particle size is system-dependent. A systematic study of the pH range is recommended.

  • Potential Cause 4: Insufficient or Ineffective Surfactant. Surfactants play a crucial role in controlling particle size by capping the nanoparticle surface and preventing aggregation.[9][12][13][14]

  • Solution:

    • Introduce a suitable surfactant into the synthesis. Common surfactants for tin oxide nanoparticle synthesis include CTAB, SDS, and PEG.[12][13][14]

    • Increase the concentration of the existing surfactant.

    • Experiment with different types of surfactants (cationic, anionic, non-ionic) to find the most effective one for your system.[13][14]

Issue 2: The nanoparticle size distribution is too broad.

  • Potential Cause 1: Non-uniform Nucleation. If the nucleation of nanoparticles does not occur in a short, single burst, it can lead to a wide distribution of particle sizes.

  • Solution:

    • Implement a "hot injection" method where a solution of the precursor is rapidly injected into a hot solvent to induce rapid and uniform nucleation.

    • Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous environment.

  • Potential Cause 2: Ostwald Ripening. Over extended reaction times, larger particles can grow at the expense of smaller ones, a process known as Ostwald ripening, which broadens the size distribution.

  • Solution:

    • Reduce the overall reaction time. Monitor the particle size at different time points to determine the optimal duration before significant ripening occurs.

    • Lower the reaction temperature to slow down the kinetics of ripening.

  • Potential Cause 3: Agglomeration. The synthesized nanoparticles may be aggregating, leading to the appearance of a larger size and broader distribution.

  • Solution:

    • Use an appropriate surfactant to stabilize the nanoparticles and prevent agglomeration.[12][13][14][15]

    • Control the pH to ensure the nanoparticles have a sufficient surface charge to induce electrostatic repulsion.

    • After synthesis, wash the nanoparticles thoroughly to remove any residual ions that could promote aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound nanoparticles?

A1: Common methods for synthesizing this compound and other metal oxide nanoparticles include co-precipitation, hydrothermal/solvothermal methods, sol-gel synthesis, and microwave-assisted synthesis.[5][15][16][17][18] The choice of method depends on the desired particle characteristics, such as size, crystallinity, and morphology.

Q2: How does temperature affect the size of the synthesized nanoparticles?

A2: Generally, higher reaction temperatures promote crystal growth, leading to larger nanoparticles.[1][2][3][4] Conversely, lower temperatures tend to produce smaller nanoparticles.[1] It is a critical parameter to control for achieving a specific particle size.

Q3: What is the role of a surfactant in nanoparticle synthesis?

A3: Surfactants, or capping agents, adsorb to the surface of nanoparticles during their formation. This has two main effects: it limits the growth of the particles, and it prevents them from aggregating, leading to smaller, more uniform, and stable nanoparticles.[9][12][13][14][19]

Q4: How does the pH of the reaction solution influence nanoparticle size?

A4: The pH of the solution affects the hydrolysis and condensation rates of the tin precursor, which are fundamental steps in the formation of the oxide nanoparticles.[9][10][11] By controlling the pH, one can influence the nucleation and growth kinetics, and thereby the final particle size. The optimal pH is specific to the synthesis method and precursors used.

Q5: Can the precursor concentration be used to control nanoparticle size?

A5: Yes, the precursor concentration is a key parameter. Higher concentrations can lead to faster reaction rates and the formation of larger particles.[7][8] To obtain smaller nanoparticles, it is often beneficial to use a lower precursor concentration or to add the precursor slowly to the reaction mixture.

Data Presentation

Table 1: Effect of Synthesis Temperature on SnO2 Nanoparticle Size (Solvothermal Method)

Reaction Temperature (°C)Average Crystallite Size (nm)
1502.4
2004.5
2504.9

Data adapted from a study on SnO2 nanoparticle synthesis.

Table 2: Effect of Sol Concentration on SnO2 Nanoparticle Size (Sol-Gel Method)

Sol Concentration (M)Average Crystallite Size (nm)
0.111.7
0.318.8
0.574.8

Data adapted from a study on SnO2 nanoparticle synthesis.

Table 3: Effect of Surfactants on SnO2 Nanoparticle Size (Hydrothermal Method)

SurfactantAverage Particle Size (nm)
None19.7
CTAB18.2
SDS19.2
TPAB17.5

Data adapted from a study on SnO2 nanoparticle synthesis.[13]

Experimental Protocols

Protocol 1: Co-Precipitation Synthesis of Tin Oxide Nanoparticles

This is a general protocol that can be adapted for SnO synthesis.

  • Precursor Solution: Dissolve a tin(II) salt (e.g., tin(II) chloride, SnCl2) in a suitable solvent (e.g., deionized water or ethanol).

  • Precipitating Agent: Prepare a solution of a precipitating agent, such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH4OH).

  • Reaction: While vigorously stirring the tin precursor solution, slowly add the precipitating agent dropwise. A precipitate should form.

  • Aging: Continue stirring the mixture for a set period (e.g., 1-2 hours) at a constant temperature to allow the nanoparticles to form and grow.

  • Washing: Separate the nanoparticles from the solution by centrifugation or filtration. Wash the nanoparticles multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying: Dry the washed nanoparticles in an oven at a low temperature (e.g., 60-80 °C) or by freeze-drying.

  • Calcination (Optional): If desired, the dried powder can be calcined at a specific temperature to improve crystallinity. Note that calcination can lead to particle growth.

Protocol 2: Microwave-Assisted Hydrothermal Synthesis of SnO Nanoparticles

This protocol is specifically for the synthesis of single-phase SnO nanoparticles.[18]

  • Precursor Solution: Dissolve metallic tin (Sn) in a solution of deionized water and hydrochloric acid (HCl) to create a homogeneous 0.05 M solution.

  • pH Adjustment: Add HCl to the solution under stirring at room temperature to decrease the pH. Then, add an aqueous ammonia (B1221849) solution dropwise until the desired final pH is reached.

  • Microwave Treatment: Place the solution in a microwave reactor and process for a specified time at a set microwave power (e.g., 300 W).

  • Washing and Drying: After the reaction, collect the nanoparticles and wash them thoroughly with deionized water and ethanol. Dry the product in an oven.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing A Prepare Tin(II) Precursor Solution C Mix Solutions (Control Temperature & Stirring) A->C B Prepare Precipitating Agent / Surfactant Solution B->C D Aging / Reaction (Control Time) C->D E Washing (Centrifugation/Filtration) D->E F Drying E->F G Calcination (Optional) F->G

Caption: General experimental workflow for the synthesis of this compound nanoparticles.

Parameter_Relationships cluster_params Synthesis Parameters cluster_outcomes Particle Characteristics Temp Temperature Size Particle Size Temp->Size Increase -> Increase Dist Size Distribution Temp->Dist Affects Conc Precursor Concentration Conc->Size Increase -> Increase Conc->Dist Affects pH pH pH->Size Affects pH->Dist Affects Surf Surfactant Surf->Size Addition -> Decrease Surf->Dist Addition -> Narrower

Caption: Logical relationships between synthesis parameters and nanoparticle characteristics.

References

Improving the stability of tin(II) oxide in ambient conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for improving the stability of tin(II) oxide (SnO) in ambient conditions. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity of your materials and results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (SnO) unstable in ambient conditions? A1: this compound is thermodynamically metastable and susceptible to oxidation. In the presence of atmospheric oxygen, it readily oxidizes to the more stable tin(IV) oxide (SnO₂).[1][2] This process can be accelerated by factors such as elevated temperatures, humidity, and UV irradiation.[1][3][4] SnO is a reducing agent, and its slow oxidation in air is a key reason for its instability.[5]

Q2: What are the visible signs of SnO degradation? A2: The most common sign of degradation is a color change. High-purity SnO is typically a blue-black powder.[6] Upon oxidation to SnO₂, its color changes to white or yellowish, which is characteristic of stannic oxide.[7]

Q3: What is the primary degradation product of SnO? A3: The primary and most stable degradation product is tin(IV) oxide (SnO₂), also known as cassiterite.[1] Depending on the conditions, intermediate oxides such as Sn₂O₃ or Sn₃O₄ may also form during the transition.[1][8]

Q4: What are the general strategies to improve the stability of SnO? A4: The main strategies to enhance SnO stability focus on preventing its oxidation to SnO₂. These include:

  • Surface Passivation: Creating a protective, non-reactive layer on the SnO surface.[9][10][11]

  • Doping: Introducing foreign elements into the SnO lattice to alter its electronic properties and improve chemical stability.[12][13]

  • Protective Coatings/Capping Layers: Depositing a thin, inert layer of another material (e.g., Al₂O₃) to act as a physical barrier against oxygen and moisture.[14]

  • Controlled Atmosphere: Storing and handling SnO in an inert environment, such as a glovebox filled with nitrogen or argon, to minimize exposure to air.[15]

Troubleshooting Guide

Q: My freshly synthesized blue-black SnO powder turned into a white powder after annealing in air. What happened? A: Your SnO has likely oxidized to SnO₂. The color change from blue-black (SnO) to white/yellowish (SnO₂) is a classic indicator of this transformation.[6][7] Thermal treatments, especially in an oxygen-containing atmosphere, provide the energy needed to overcome the activation barrier for oxidation.[1] To confirm, you can use characterization techniques like X-ray Diffraction (XRD) to identify the crystal structure or X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation state of tin.[1][3]

Q: I am fabricating a p-type SnO-based thin-film transistor, but its performance degrades rapidly when exposed to air. Why? A: The degradation is most likely due to the oxidation of the p-type SnO channel into n-type SnO₂ at the surface.[8][16] This conversion alters the material's semiconductor properties, leading to a loss of p-type behavior and device failure. The presence of moisture can accelerate this process.[3] Applying a passivation layer or an inert capping layer is necessary to maintain stable device operation.[14]

Q: My experimental results are inconsistent, even when using SnO from the same batch. What could be the cause? A: Inconsistent results often stem from varying degrees of surface oxidation. Even brief exposure to ambient air can initiate the oxidation process, creating a thin layer of SnO₂ on the particle or film surface.[2] This can affect surface-sensitive properties and reactions. To mitigate this, ensure all handling of SnO is performed in a controlled inert atmosphere (e.g., a glovebox) and use freshly prepared or properly stored material for each experiment.[15]

Q: I observe the formation of intermediate phases during the thermal processing of SnO. Is this normal? A: Yes, the formation of intermediate tin oxides like Sn₂O₃ and Sn₃O₄ has been reported during the oxidation of SnO to SnO₂.[1][8] The specific intermediates and their stability depend on factors like temperature, heating rate, and the surrounding atmosphere. These phases are typically transient and will eventually convert to the more stable SnO₂ upon further heating.[1]

Degradation and Stabilization Pathways

The following diagram illustrates the primary degradation pathway of SnO and the key interventions to improve its stability.

G SnO SnO (Stable p-type) SnO2 SnO₂ (Degraded n-type) SnO->SnO2 Oxidation Factors Degradation Factors (O₂, H₂O, Heat, UV) Factors->SnO2 induces oxidation Methods Stabilization Methods Methods->SnO prevents oxidation Passivation Surface Passivation Methods->Passivation Doping Doping Methods->Doping Coating Protective Coating Methods->Coating

Caption: Degradation pathway of SnO to SnO₂ and stabilization strategies.

Quantitative Data on SnO Thermal Stability

The stability of SnO is highly dependent on temperature. The table below summarizes key temperature ranges for the oxidation of SnO to SnO₂ as reported in the literature.

ConditionStarting MaterialOnset of OxidationNear-Complete Conversion to SnO₂Citation(s)
Thermal Annealing in AirSnO Nanopowder~300-400 °C> 600 °C[1][2]
Boiling in Water(001)-oriented SnO thin film100 °C (after 5 hours)Not specified, surface conversion[3][17]
Disproportionation ReactionSnO> 570 K (~297 °C)Decomposes to Sn and SnO₂[3]

Experimental Protocols

Protocol 1: Surface Passivation of SnO Thin Films

This protocol describes a general chemical passivation process to create a stabilizing oxide layer on a tinned surface, which can be adapted for SnO films. The goal is to form a more inert layer of tetravalent tin oxide (SnO₂) in a controlled manner.[18]

  • Substrate Preparation: Begin with a clean, freshly deposited SnO thin film on a suitable substrate.

  • Electrolyte Preparation: Prepare a passivation solution. While various solutions can be used, a simple approach involves dilute aqueous solutions like sodium carbonate or chromic acid.[10]

  • Anodic Oxidation:

    • Place the SnO film as the anode in an electrochemical cell with an inert counter electrode (e.g., platinum).

    • Apply a controlled electrical voltage to anodically oxidize the surface. This process converts the surface Sn(II) to the more inert Sn(IV).[18]

    • The thickness of the resulting SnO₂ passivation layer is typically in the nanometer range (2-10 nm).[18]

  • Rinsing and Drying:

    • After passivation, thoroughly rinse the film with deionized water to remove any residual electrolyte.

    • Dry the film gently using a stream of nitrogen or by placing it in a vacuum oven at a low temperature (<100 °C).

  • Characterization: Use XPS to confirm the change in the surface oxidation state from Sn²⁺ to Sn⁴⁺ and Ellipsometry or TEM to measure the thickness of the passivation layer.

Protocol 2: Application of an Al₂O₃ Protective Capping Layer

This protocol outlines a general workflow for depositing a protective layer on SnO using a technique like Atomic Layer Deposition (ALD), which provides excellent conformality and thickness control.

G Start Start: Freshly Prepared SnO Substrate Load Load into ALD Chamber (Inert Environment) Start->Load Purge1 Purge Chamber with N₂/Ar Gas Load->Purge1 Pulse_TMA Pulse Precursor 1 (e.g., Trimethylaluminum) Purge1->Pulse_TMA Step A Purge2 Purge Chamber with N₂/Ar Gas Pulse_TMA->Purge2 Pulse_H2O Pulse Precursor 2 (e.g., H₂O vapor) Purge2->Pulse_H2O Step B Purge3 Purge Chamber with N₂/Ar Gas Pulse_H2O->Purge3 Cycle Repeat N Cycles for Desired Thickness Purge3->Cycle 1 ALD Cycle Cycle->Pulse_TMA Repeat End End: SnO with Conformal Al₂O₃ Protective Layer Cycle->End Done

Caption: Experimental workflow for depositing an Al₂O₃ protective layer via ALD.

Troubleshooting Logic for SnO Instability

Use this decision tree to diagnose potential stability issues with your SnO material.

G Start Issue: Suspected SnO Instability or Degradation CheckColor Observe Material Color Start->CheckColor CheckStorage Review Storage & Handling (Inert atmosphere?) Start->CheckStorage ColorOK Material is Blue-Black CheckColor->ColorOK No ColorBad Material is White/Yellow CheckColor->ColorBad Yes OxidationSuspected High Likelihood of Oxidation to SnO₂ ColorBad->OxidationSuspected Confirm Action: Confirm with XRD/XPS OxidationSuspected->Confirm StorageOK Proper Inert Storage CheckStorage->StorageOK Yes StorageBad Exposure to Air/Moisture CheckStorage->StorageBad No Source Consider Synthesis Purity or Precursor Issues StorageOK->Source StorageBad->Confirm Remedy Action: Implement Stabilization (Passivation, Coating, etc.) Confirm->Remedy

Caption: A troubleshooting decision tree for diagnosing SnO instability.

References

Technical Support Center: Mitigating Volume Expansion in SnO₂ Battery Anodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tin oxide (SnO₂) as a battery anode material. The primary focus is to address challenges related to the large volume expansion of SnO₂ during the lithiation/sodiation process, which is a critical factor leading to capacity fading and poor cycle life.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My SnO₂ anode shows rapid capacity fading after only a few cycles. What is the likely cause and how can I fix it?

A1: Rapid capacity fading in SnO₂ anodes is most commonly attributed to the significant volume expansion (up to 300%) during the alloying reaction with lithium or sodium ions.[1][2] This expansion leads to several detrimental effects:

  • Pulverization of Active Material: The mechanical stress from repeated expansion and contraction causes the SnO₂ particles to crack and crumble, leading to a loss of electrical contact within the electrode.[2][3]

  • Unstable Solid Electrolyte Interphase (SEI) Layer: The continuous fracture and exposure of new SnO₂ surfaces to the electrolyte results in the repeated formation of an unstable and thick SEI layer, consuming active lithium/sodium and impeding ion transport.[1]

  • Delamination from the Current Collector: The stress can also weaken the adhesion of the electrode layer to the current collector, further increasing internal resistance.[1]

Troubleshooting Steps:

  • Reduce Particle Size: Synthesizing nanosized SnO₂ (e.g., nanoparticles, nanowires) can better accommodate the strain of volume expansion and reduce the absolute dimensional changes.[2]

  • Incorporate a Carbon Matrix: Dispersing SnO₂ nanoparticles within a conductive and mechanically buffering carbon matrix (like graphene, carbon nanotubes, or amorphous carbon) is a highly effective strategy.[4][5][6] The carbon matrix helps to buffer the volume change, prevent particle aggregation, and maintain electrical conductivity.[7][8]

  • Optimize the Binder: Conventional binders like PVDF may not be sufficient. Consider using more flexible and adhesive binders such as carboxymethyl cellulose (B213188) (CMC) combined with styrene-butadiene rubber (SBR), or polyacrylic acid (PAA).[9][10][11] These binders can better accommodate the volume changes and maintain electrode integrity.

  • Create Void Space: Designing hollow or porous structures (e.g., core-shell or "nano-rattle" structures) can provide internal voids that accommodate the volume expansion, thereby preserving the external structure of the electrode.[12][13]

Q2: I am observing a large irreversible capacity loss in the first cycle. How can I improve the initial Coulombic efficiency (ICE)?

A2: A significant first-cycle irreversible capacity loss is common for SnO₂ anodes and is primarily due to the formation of the solid electrolyte interphase (SEI) layer and the irreversible conversion of SnO₂ to Sn and Li₂O (or Na₂O).[12][14]

Troubleshooting Steps:

  • Surface Coating: Applying a thin, artificial SEI layer or a conductive coating (e.g., carbon) can help to stabilize the SEI layer from the very first cycle, reducing the irreversible capacity loss.[15]

  • Electrolyte Additives: The use of electrolyte additives, such as fluoroethylene carbonate (FEC), can help form a more stable and robust SEI layer, which can improve the ICE.

  • Pre-lithiation/Pre-sodiation: While more complex, pre-loading the anode with a certain amount of lithium or sodium can compensate for the initial loss.

  • Control Nanostructure: Highly porous or high-surface-area nanostructures can sometimes exacerbate the initial capacity loss due to a larger surface area for SEI formation. Optimizing the morphology to balance performance and surface area is key.

Q3: My electrode material seems to be detaching from the current collector after cycling. What can I do to improve adhesion?

A3: Electrode delamination is a direct consequence of the mechanical stress induced by the volume changes of SnO₂.

Troubleshooting Steps:

  • Utilize Advanced Binders: As mentioned in Q1, binders with strong adhesion and flexibility are crucial. Polymers with abundant carboxyl groups, like PAA and CMC, can form strong hydrogen bonds with both the active material and the current collector, significantly improving adhesion.[10][16]

  • Composite Binder Systems: A combination of a rigid binder (like CMC) with a more elastic one (like SBR) can provide both good adhesion and the flexibility to withstand volume changes.[9]

  • Optimize Electrode Slurry and Coating: Ensure the slurry is homogenous and the coating is uniform and not too thick. Thicker electrodes can generate more stress. The drying process should also be controlled to avoid cracking.

  • Carbon Nanofiber Interlayers: Growing SnO₂ on a freestanding and flexible carbon nanofiber mat can create a binder-free electrode with excellent structural integrity.[3]

Performance Data of Modified SnO₂ Anodes

The following tables summarize the electrochemical performance of SnO₂ anodes with various modifications aimed at mitigating volume expansion.

Table 1: Performance of SnO₂/Carbon Composite Anodes

Anode MaterialCurrent DensityInitial Discharge Capacity (mAh g⁻¹)Capacity after N Cycles (mAh g⁻¹)Cycle Number (N)Coulombic Efficiency (%)
SnO₂/C Composite[4]100 mA g⁻¹311.8144.2 (at 500 mA g⁻¹)1000-
SnO₂@C Nano-rattles[12]C/51924~60020>98% after 10 cycles
SnO₂/gC[15]100 mA g⁻¹>600>510100~72% (initial)
SnO₂@PCNF[17]70 mA g⁻¹-520100-
SnO₂-RGO[18]--33015081.3% retention

Table 2: Performance of SnO₂ Anodes with Structural Modifications

Anode MaterialCurrent DensityInitial Discharge Capacity (mAh g⁻¹)Capacity after N Cycles (mAh g⁻¹)Cycle Number (N)Coulombic Efficiency (%)
Interconnected Sn@SnO₂ NPs[13]1.0 A g⁻¹-725500-
Hollow SnO₂@Si Nanospheres[19]300 mA g⁻¹-80050099.5%
Co₃.₈Sn₁ Nanorods[20]2 A g⁻¹1588.9427.9500-

Experimental Protocols

Protocol 1: Synthesis of SnO₂/Carbon Composite via Hydrothermal Method

This protocol is a generalized procedure based on common hydrothermal synthesis routes for SnO₂/carbon composites.

  • Precursor Solution Preparation:

    • Dissolve a tin salt precursor (e.g., SnCl₄·5H₂O) in a solvent (e.g., deionized water and ethanol).[21]

    • Add a carbon source, such as glucose or another carbohydrate, to the solution.[22]

    • Stir the solution vigorously for 30-60 minutes to ensure homogeneity.

  • Hydrothermal Reaction:

    • Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (typically 160-200 °C) for a set duration (e.g., 12-24 hours).

  • Product Collection and Purification:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Carbonization:

    • Dry the collected product in a vacuum oven at 60-80 °C overnight.

    • Anneal the dried powder in a tube furnace under an inert atmosphere (e.g., Argon or Nitrogen) at a high temperature (e.g., 500-800 °C) for several hours to carbonize the carbohydrate source.[3]

  • Characterization:

    • Analyze the final SnO₂/C composite using techniques like XRD for phase identification, SEM/TEM for morphology, and TGA to determine the carbon content.

Protocol 2: Electrode Preparation and Coin Cell Assembly

  • Slurry Preparation:

    • Mix the active material (e.g., SnO₂/C composite), a conductive agent (e.g., Super P or acetylene (B1199291) black), and a binder (e.g., PVDF in NMP, or CMC/SBR in water) in a specific weight ratio (e.g., 80:10:10).[21]

    • Use a planetary mixer or a magnetic stirrer to create a homogeneous slurry.

  • Electrode Casting:

    • Cast the slurry onto a copper foil current collector using a doctor blade with a set gap height.

    • Dry the coated foil in an oven or on a hot plate at a moderate temperature (e.g., 80 °C) to evaporate the solvent.

  • Electrode Punching and Drying:

    • Punch circular electrodes of a specific diameter (e.g., 12-15 mm) from the dried foil.[21]

    • Further dry the punched electrodes in a vacuum oven at a higher temperature (e.g., 110-120 °C) for at least 12 hours to remove any residual solvent and moisture.

  • Coin Cell Assembly:

    • Assemble CR2032-type coin cells in an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm).

    • Use the prepared SnO₂ electrode as the working electrode and a lithium or sodium metal foil as the counter/reference electrode.

    • Place a separator (e.g., Celgard or glass fiber) between the electrodes.[3]

    • Add a few drops of electrolyte (e.g., 1 M LiPF₆ in EC/DMC or 1 M NaPF₆ in DME).[3][21]

    • Crimp the coin cell using a crimping machine to ensure it is properly sealed.

Protocol 3: Electrochemical Testing

  • Galvanostatic Cycling:

    • Use a battery cycler to perform charge-discharge tests at various current densities (C-rates).[3]

    • Set a voltage window appropriate for the anode material (e.g., 0.01-2.0 V vs. Li/Li⁺).

    • Record the specific capacity (mAh g⁻¹), Coulombic efficiency, and cycle life.

  • Cyclic Voltammetry (CV):

    • Perform CV scans at a slow scan rate (e.g., 0.1-0.5 mV s⁻¹) within the designated voltage window to identify the redox peaks corresponding to the conversion and alloying reactions of SnO₂.[5]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Conduct EIS measurements at different states of charge over a wide frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the charge transfer resistance and ion diffusion kinetics of the electrode.[20][23]

Visualizations

VolumeExpansionMechanism cluster_initial Initial State cluster_lithiated During Lithiation/Sodiation cluster_delithiated Consequences SnO2_initial SnO₂ Particle Cu_Collector Cu Current Collector LixSn LixSn Alloy (Large Volume) SnO2_initial->LixSn + Li⁺/Na⁺ - e⁻ SEI Unstable SEI Growth LixSn->SEI Surface Exposure Pulverized Pulverization & Loss of Contact LixSn->Pulverized Mechanical Stress Li2O Li₂O Matrix Delamination Delamination Pulverized->Delamination Adhesion Loss

Caption: Mechanism of SnO₂ anode failure due to volume expansion.

MitigationStrategies cluster_materials Material Design cluster_electrode Electrode Engineering center_node Mitigating Volume Expansion Nanostructuring Nanostructuring (Nanoparticles, Nanowires) center_node->Nanostructuring Carbon_Composites Carbon Composites (Graphene, CNTs) center_node->Carbon_Composites Hollow_Structures Hollow/Porous Structures center_node->Hollow_Structures Advanced_Binders Advanced Binders (CMC, PAA, SBR) center_node->Advanced_Binders Surface_Coating Surface Coating center_node->Surface_Coating

Caption: Key strategies to mitigate volume expansion in SnO₂ anodes.

ExperimentalWorkflow cluster_synthesis Material Synthesis cluster_fabrication Electrode & Cell Fabrication cluster_testing Electrochemical Testing Synthesis Synthesis of Modified SnO₂ (e.g., Hydrothermal) Characterization Material Characterization (XRD, SEM, TEM) Synthesis->Characterization Slurry Slurry Preparation Characterization->Slurry Coating Electrode Coating & Drying Slurry->Coating Assembly Coin Cell Assembly (in Glovebox) Coating->Assembly Cycling Galvanostatic Cycling Assembly->Cycling CV_EIS CV & EIS Analysis Cycling->CV_EIS Post_Mortem Post-Mortem Analysis CV_EIS->Post_Mortem

Caption: General experimental workflow for SnO₂ anode research.

References

Technical Support Center: Optimizing Annealing Conditions for SnO Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the annealing of tin monoxide (SnO) thin films. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My as-deposited SnO film is amorphous. What annealing temperature should I use to crystallize it without converting it to SnO₂?

A1: Achieving crystallization of SnO while avoiding oxidation to SnO₂ is a critical challenge due to the metastable nature of SnO. The optimal annealing temperature depends on the deposition method and the annealing atmosphere.

  • In an inert atmosphere (like N₂ or Ar): Polycrystalline SnO with a tetragonal structure can be achieved at relatively low temperatures. For instance, amorphous SnO films have been successfully crystallized by rapid thermal annealing in an Argon (Ar) atmosphere.[1] For SnO thin films deposited by direct current magnetron sputtering, annealing at 200°C in air was sufficient to induce a polycrystalline SnO phase.[2]

  • In an oxygen-containing atmosphere (like air): The risk of oxidation to SnO₂ is significantly higher. Lower temperatures are generally required. For example, furnace annealing in an O₂ ambient at 300°C for 30 minutes has been used to optimize p-type SnO thin films.[3]

Troubleshooting Tip: Start with a low annealing temperature (e.g., 200°C) and gradually increase it in small increments (e.g., 25-50°C). Characterize the film's phase at each step using techniques like X-ray Diffraction (XRD) to identify the crystallization of SnO and the onset of SnO₂ formation.

Q2: After annealing, my XRD results show peaks corresponding to SnO₂, Sn₃O₄, or metallic Sn in addition to SnO. How can I prevent the formation of these secondary phases?

A2: The presence of SnO₂, Sn₃O₄, or metallic Sn indicates that the annealing conditions are not optimal for phase-pure SnO.

  • Formation of SnO₂: This is due to oxidation. To mitigate this, reduce the oxygen partial pressure in the annealing environment. Using an inert atmosphere (N₂, Ar) or a vacuum is highly recommended.[1] If a controlled oxygen environment is necessary, use a very low oxygen concentration.

  • Formation of Sn₃O₄ and metallic Sn: SnO can decompose into Sn₃O₄ and then to SnO₂ with the expulsion of Sn atoms at higher temperatures.[1] This suggests that the annealing temperature is too high. Reducing the temperature should prevent this decomposition. In some cases, SnO films start to decompose into Sn₃O₄ at temperatures around 300°C.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for achieving phase-pure SnO.

Q3: The electrical conductivity of my SnO film is poor after annealing. How can I improve it?

A3: The electrical conductivity of SnO films is influenced by factors such as crystallinity, grain size, and defect concentration.

  • Improve Crystallinity: Annealing generally improves crystallinity, which can enhance conductivity. Ensure your annealing temperature is sufficient to transition from an amorphous to a polycrystalline state.

  • Control Defects: For p-type SnO, conductivity is often attributed to tin vacancies (VSn) or oxygen interstitials (Oi). Annealing in a slightly oxygen-rich environment can sometimes promote the formation of these defects, but this must be carefully balanced to avoid SnO₂ formation.[4]

  • Annealing Atmosphere: Annealing in a pure nitrogen (N₂) atmosphere at high temperatures (e.g., 600°C) has been shown to convert n-type SnOₓ to p-type, which can influence conductivity.[5][6]

Q4: My SnO film has cracked or delaminated from the substrate after annealing. What is the cause and how can I prevent this?

A4: Cracking and delamination are typically caused by stress arising from a mismatch in the thermal expansion coefficients between the SnO film and the substrate, or from high internal stress in the as-deposited film.

  • Reduce Thermal Shock: Use slower heating and cooling rates during the annealing process. A ramp rate of 5-10°C per minute is often a good starting point.

  • Substrate Choice: If possible, select a substrate with a thermal expansion coefficient that is closely matched to that of SnO.

  • Optimize Deposition: High stress can be introduced during film deposition. Optimizing deposition parameters (e.g., pressure, power) may be necessary to reduce intrinsic stress.

Data Presentation

Table 1: Effect of Annealing Temperature and Atmosphere on SnO Thin Film Properties

Annealing Temperature (°C)AtmosphereDurationKey ObservationsReference
200Air1 hourPolycrystalline SnO phase becomes predominant.[2]
300O₂30 minsOptimized conditions for p-type SnO/SnO₂ thin films.[3]
up to 300Ar-Amorphous SnO transforms to polycrystalline SnO.[1]
above 300Ar-SnO starts to decompose into Sn₃O₄ and Sn.[1]
600N₂30 minsConversion of n-type SnOₓ to p-type behavior.[5][6]

Table 2: Influence of Annealing on the Optical Properties of SnO Thin Films

Annealing ConditionOptical Band Gap (eV)Refractive Index (at 550 nm)Key ObservationsReference
As-deposited (amorphous)-Lower-[1]
Annealed (polycrystalline)NarrowerHigherCrystallization enhances polarizability.[1]
Annealed up to 200°C2.5 - 2.7~1.856Suitable for p-type MOTFTs.[2]

Experimental Protocols

Protocol 1: General Furnace Annealing of SnO Thin Films

  • Sample Preparation: Place the substrate with the as-deposited SnO thin film in a clean quartz tube furnace.

  • Atmosphere Control:

    • For an inert atmosphere, purge the furnace with high-purity nitrogen (N₂) or argon (Ar) gas for at least 30 minutes to remove residual oxygen. Maintain a constant gas flow during the annealing process.

    • For an oxygen-containing atmosphere, introduce a controlled flow of an O₂/N₂ or O₂/Ar gas mixture.

    • For vacuum annealing, evacuate the furnace to the desired pressure.

  • Heating:

    • Program the furnace with the desired temperature profile.

    • Set a ramp-up rate of 5-10°C/minute to the target annealing temperature (e.g., 200-300°C).

  • Dwelling: Hold the sample at the target temperature for the specified duration (e.g., 30-60 minutes).

  • Cooling:

    • Program a controlled ramp-down rate (e.g., 5-10°C/minute) to cool the sample to room temperature.

    • Maintain the controlled atmosphere during cooling to prevent unwanted reactions.

  • Characterization: Once at room temperature, remove the sample for structural (XRD), morphological (SEM, AFM), optical (UV-Vis spectroscopy), and electrical (Hall effect, four-point probe) characterization.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_anneal Annealing Cycle cluster_char Characterization sample_prep Sample Placement atmosphere_control Atmosphere Control (N₂, Ar, O₂, Vacuum) sample_prep->atmosphere_control heating Heating (Ramp-up: 5-10°C/min) atmosphere_control->heating dwelling Dwelling at Target Temp (e.g., 200-300°C for 30-60 min) heating->dwelling cooling Cooling (Ramp-down: 5-10°C/min) dwelling->cooling xrd XRD cooling->xrd sem_afm SEM / AFM cooling->sem_afm uv_vis UV-Vis cooling->uv_vis hall Hall Effect cooling->hall

Caption: A generalized workflow for the annealing of SnO thin films.

Signaling Pathway Diagram

Relationship between Annealing Parameters and SnO Film Properties:

Annealing_Parameters_Influence cluster_params Annealing Parameters cluster_props Film Properties Temp Temperature Crystallinity Crystallinity Temp->Crystallinity increases Phase Phase Purity (SnO vs SnO₂) Temp->Phase affects Morphology Morphology (Grain Size, Roughness) Temp->Morphology influences Atmosphere Atmosphere (Inert, Oxidizing) Atmosphere->Phase critical for Electrical Electrical Properties (Conductivity, Mobility) Atmosphere->Electrical modulates Time Duration Time->Crystallinity improves Crystallinity->Electrical Optical Optical Properties (Band Gap, Transmittance) Crystallinity->Optical Phase->Electrical Phase->Optical Morphology->Electrical

Caption: Influence of annealing parameters on SnO thin film properties.

References

Technical Support Center: Band Gap Tuning of Tin(II) Oxide (SnO) Through Doping

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the band gap tuning of tin(II) oxide (SnO) through doping. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the doping of SnO thin films and nanoparticles.

ProblemPossible Cause(s)Suggested Solution(s)
Unexpected formation of SnO₂ phase 1. High oxygen partial pressure during deposition or annealing.[1][2] 2. Annealing temperature is too high.[1][2] 3. Unintentional oxidation of SnO starting material.1. Carefully control the oxygen flow rate or partial pressure in the deposition chamber. Consider using a reducing atmosphere or high vacuum conditions. 2. Optimize the annealing temperature. For instance, annealing at temperatures up to 873 K has been observed to encourage the formation of the SnO phase in some preparations, but higher temperatures may promote oxidation to SnO₂.[1] 3. Ensure the purity and proper storage of the SnO precursor material to prevent premature oxidation.
Low dopant incorporation or solubility 1. Dopant solubility limit in SnO has been exceeded.[3][4] 2. Inappropriate deposition or annealing temperature for dopant diffusion. 3. Formation of secondary phases containing the dopant.[3][4]1. Refer to literature for the known solubility limits of your chosen dopant in SnO. For example, the solubility limits of Ga and La in SnO have been reported to be between 6.4 - 12 x 10²⁰ cm⁻³ and 1.4 - 9.2 x 10²⁰ cm⁻³, respectively.[4] 2. Systematically vary the deposition and annealing temperatures to find the optimal conditions for dopant incorporation without phase separation. 3. Use characterization techniques like X-ray Diffraction (XRD) to check for the presence of secondary phases. Adjust the doping concentration and thermal processing accordingly.
Inconsistent or unexpected electrical properties (e.g., wrong carrier type) 1. Unintentional background doping from impurities in the chamber or precursors.[5] 2. Formation of compensating native defects (e.g., tin vacancies, oxygen interstitials).[5] 3. The dopant is not substitutionally incorporated at the intended lattice site.1. Ensure a clean deposition environment and use high-purity source materials. Hydrogen is a common unintentional impurity that can affect conductivity.[5] 2. Control the stoichiometry of the SnO film by adjusting the Sn/O ratio during growth. This can influence the formation of native defects. 3. Post-deposition annealing can sometimes promote the movement of dopant atoms to the correct lattice sites.
Poor crystalline quality of doped SnO films 1. Lattice strain induced by the size mismatch between the dopant and Sn ions. 2. Non-optimal substrate temperature during deposition. 3. High dopant concentration leading to amorphization.1. Choose a dopant with an ionic radius similar to Sn²⁺ to minimize lattice distortion. 2. Optimize the substrate temperature to provide sufficient thermal energy for crystallization without causing decomposition or phase change. 3. Gradually increase the dopant concentration while monitoring the crystallinity with XRD.
Difficulty in achieving n-type conductivity 1. SnO is naturally a p-type semiconductor due to native defects like tin vacancies.[5] 2. The chosen n-type dopant has a high activation energy. 3. Compensation by native p-type defects.1. A high concentration of n-type dopants is often required to overcome the native p-type conductivity. Antimony (Sb) has been successfully used to achieve n-type SnO.[5] 2. Select a dopant that is known to be a shallow donor in SnO. 3. Grow the SnO films under conditions that minimize the formation of tin vacancies, such as Sn-rich conditions.

Frequently Asked Questions (FAQs)

Q1: What is the typical band gap of undoped SnO?

The fundamental band gap of SnO is indirect and typically reported to be around 0.7 eV, while the direct optical band gap is approximately 2.7 eV.[6]

Q2: Which dopants can be used to tune the band gap of SnO?

Both p-type and n-type dopants have been explored for SnO.

  • P-type dopants: Nitrogen (N) and Hydrogen (H) have been investigated to control p-type conductivity.[7] Gallium (Ga) has also been shown to act as an acceptor.[3]

  • N-type dopants: Antimony (Sb) has been demonstrated to induce n-type conductivity in SnO.[5]

  • Isovalent Alloying: Alloying with divalent cations like Mg, Ca, Sr, and Zn can also be used to engineer the band structure.[6]

Q3: How does doping affect the band gap of SnO?

The effect of doping on the band gap of SnO can be complex. Generally, introducing dopants can lead to:

  • Band Gap Narrowing: This can occur due to the formation of impurity bands within the band gap or through lattice strain effects.

  • Band Gap Widening (Burstein-Moss effect): In heavily doped semiconductors, the Fermi level can shift into the conduction band (for n-type) or valence band (for p-type), leading to an increase in the measured optical band gap.

Q4: What are the common methods for doping SnO?

Common techniques for preparing doped SnO thin films and nanoparticles include:

  • Reactive Sputter Deposition: This method allows for good control over the film composition and doping concentration by introducing dopant gases or using co-sputtering from multiple targets.[7]

  • Molecular Beam Epitaxy (MBE): MBE offers precise control over the growth of high-quality single-crystal thin films with uniform doping profiles.[3]

  • Chemical Co-precipitation: This is a versatile method for synthesizing doped nanoparticles.[8]

Q5: How can I measure the band gap of my doped SnO samples?

The optical band gap is typically determined using UV-Visible (UV-Vis) Spectroscopy . By measuring the absorbance or transmittance of the material as a function of wavelength, a Tauc plot can be generated. For a direct band gap semiconductor like SnO, a plot of (αhν)² versus photon energy (hν) is used, where α is the absorption coefficient. The band gap is determined by extrapolating the linear portion of the plot to the energy axis.[9]

Quantitative Data on Doped SnO

The following tables summarize available quantitative data on the effects of different dopants on the properties of SnO.

Table 1: P-type Doping of SnO

DopantDopant Concentration (cm⁻³)Resulting Carrier (Hole) Concentration (cm⁻³)Notes
Ga~5 x 10¹⁸ - 1.2 x 10²¹Up to 5 x 10¹⁹Ga acts as an acceptor.[3]
La~5 x 10¹⁸ - 9.2 x 10²⁰Compensating donor, leads to semi-insulating films.La acts as a compensating donor.[3]
NUp to ~10¹⁸Increases p-type conductivity.All incorporated N appears to be active as an acceptor.[7]
HUp to ~10¹⁹Increases p-type conductivity.Samples may not be stable long-term due to H outdiffusion.[7]

Table 2: N-type Doping of SnO

DopantDoping LevelResulting Carrier (Electron) Concentration (cm⁻³)Notes
SbExtrinsic dopingCan achieve n-type conductivity.Specific concentrations for achieving n-type SnO are highly dependent on the native p-type background.[5]

Experimental Protocols

Thin Film Deposition by Reactive Sputtering (Example: N-doping of SnO)
  • Substrate Preparation: Clean a suitable substrate (e.g., c-plane sapphire) using a standard solvent cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

  • Chamber Preparation: Evacuate the sputtering chamber to a high vacuum (e.g., < 10⁻⁶ Torr) to minimize impurities.

  • Deposition Parameters:

    • Use a metallic tin (Sn) target.

    • Introduce argon (Ar) as the sputtering gas and oxygen (O₂) as the reactive gas. The ratio of Ar to O₂ is critical for obtaining the SnO phase.

    • Introduce nitrogen (N₂) gas as the dopant source. The flow rate of N₂ will control the doping concentration.

    • Heat the substrate to an optimized temperature (e.g., 400 °C) to promote crystalline growth.[7]

  • Deposition: Sputter the tin target in the reactive gas mixture for a predetermined time to achieve the desired film thickness.

  • Cooling: Allow the substrate to cool down in a controlled atmosphere or vacuum before removal from the chamber.

Band Gap Measurement using UV-Vis Spectroscopy
  • Sample Preparation: Ensure the doped SnO thin film is on a transparent substrate. For nanoparticle powders, disperse them in a suitable transparent medium.

  • Measurement:

    • Obtain the optical transmittance (T%) and/or absorbance (A) spectrum of the sample over a suitable wavelength range (e.g., 300-1100 nm) using a UV-Vis spectrophotometer.

    • Use a blank substrate or the dispersion medium as a reference.

  • Data Analysis (Tauc Plot Method):

    • Calculate the absorption coefficient (α) from the absorbance (A) and film thickness (t) using the formula: α = 2.303 * A / t.

    • Calculate the photon energy (hν) in electron volts (eV) from the wavelength (λ) in nanometers (nm) using: hν (eV) = 1240 / λ (nm).

    • Plot (αhν)² versus hν.

    • Extrapolate the linear region of the plot to the energy axis (where (αhν)² = 0). The intercept on the x-axis gives the value of the direct optical band gap (Eg).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dep Deposition cluster_proc Post-Processing cluster_char Characterization sub Substrate Cleaning dep Thin Film Deposition (e.g., Sputtering, MBE) sub->dep pre Precursor Selection (Sn & Dopant Sources) pre->dep ann Annealing (Optional) dep->ann struc Structural Analysis (XRD) ann->struc opt Optical Analysis (UV-Vis) ann->opt elec Electrical Analysis (Hall Effect) ann->elec

A generalized workflow for the synthesis and characterization of doped SnO thin films.

Doping_Effect cluster_changes Induced Changes Dopant Dopant Introduction (e.g., N, Sb, Ga) SnO SnO Crystal Lattice Dopant->SnO Incorporation Lattice Lattice Structure (Strain, Defects) SnO->Lattice Modification Properties Material Properties Electronic Electronic Structure (Band Gap, Carrier Conc.) Lattice->Electronic Influence Electronic->Properties Determines

Logical relationship between doping and the resulting properties of SnO.

References

Technical Support Center: Surfactant-Assisted Synthesis of SnO Morphology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the surfactant-assisted synthesis of tin oxide (SnO) with controlled morphologies.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of SnO nanoparticles and other morphologies using surfactants.

Issue 1: My synthesized SnO nanoparticles are heavily agglomerated.

  • Question: Why are my SnO nanoparticles clumping together, and how can I prevent this?

  • Answer: Agglomeration of nanoparticles is a common issue arising from their high surface energy; particles tend to stick together to minimize this energy. This can be exacerbated by factors like improper surfactant concentration, inappropriate pH, or excessive temperature.[1][2]

    • Troubleshooting Steps:

      • Optimize Surfactant Concentration: Ensure you are using an adequate concentration of the surfactant. Surfactants act as capping agents that adsorb to the nanoparticle surface, creating a protective layer that prevents agglomeration through steric or electrostatic repulsion.[3][4] Both insufficient and excessive surfactant concentrations can lead to issues.

      • Control pH: The pH of the reaction solution is a critical parameter that influences the surface charge of the SnO precursors and the effectiveness of the surfactant.[5] Adjust the pH to ensure optimal surfactant adsorption and particle repulsion.

      • Post-Synthesis Sonication: Use a probe or bath sonicator to disperse soft agglomerates in a suitable solvent like ethanol (B145695) after synthesis.[6]

      • Washing and Drying: Thoroughly wash the synthesized powder with deionized water and ethanol to remove residual ions that can contribute to agglomeration. Dry the powder at a moderate temperature to prevent sintering.[7]

Issue 2: I am not obtaining the desired morphology (e.g., nanorods, nanosheets).

  • Question: My synthesis is yielding irregular or mixed-morphology nanoparticles instead of the expected uniform nanorods. What could be the cause?

  • Answer: The morphology of SnO is highly sensitive to a range of experimental parameters. The type and concentration of the surfactant, the reaction temperature and time, and the pH of the solution all play a crucial role in directing the crystal growth.[5][8][9]

    • Troubleshooting Steps:

      • Verify Surfactant Choice: Different surfactants promote the growth of different morphologies. For example, cationic surfactants like CTAB have been used to synthesize nanorods and nanospheres, while anionic surfactants like SDS can lead to nanosheets.[8][9][10] Ensure you are using the appropriate surfactant for your target morphology.

      • Adjust Reaction Temperature and Time: Crystal growth is a kinetic process. Lower temperatures and shorter reaction times may not provide enough energy or time for anisotropic growth to occur, resulting in spherical nanoparticles. Conversely, excessively high temperatures or long durations can lead to uncontrolled growth and irregular shapes.[11]

      • Fine-tune pH: The pH affects the hydrolysis and condensation rates of the tin precursor, as well as the interaction between the surfactant and the growing crystal facets. Precise pH control is often necessary to achieve a specific morphology.[5]

      • Check Precursor Concentration: The concentration of the tin precursor can also influence the final morphology.

Issue 3: The particle size of my SnO nanoparticles is too large or has a broad distribution.

  • Question: How can I synthesize smaller SnO nanoparticles with a more uniform size distribution?

  • Answer: Particle size and distribution are primarily controlled by the nucleation and growth kinetics, which are heavily influenced by the surfactant and other reaction conditions.[1]

    • Troubleshooting Steps:

      • Increase Surfactant Concentration: A higher concentration of the capping agent can limit the growth of nanoparticles, leading to a smaller average particle size.[12]

      • Control Temperature: Lowering the reaction temperature can favor nucleation over growth, resulting in a larger number of smaller particles.

      • Rapid Injection of Precursors: A rapid introduction of the tin precursor can induce a burst of nucleation, leading to a more uniform particle size distribution.

      • Choice of Surfactant: Some surfactants are more effective at controlling particle size than others. For instance, in some studies, CTAB and SDS have been shown to reduce the crystallite size of SnO2 nanoparticles.[1]

Quantitative Data Summary

The following tables summarize the influence of various experimental parameters on the morphology of SnO.

Table 1: Effect of Surfactant Type on SnO₂ Morphology

Surfactant TypeSurfactant NameTypical MorphologyAverage Particle SizeReference
CationicCetyltrimethylammonium bromide (CTAB)Nanorods, Nanoparticles18.2 nm[10]
CationicTetrapropyl ammonium (B1175870) bromide (TPAB)Nanoparticles17.5 nm[10]
AnionicSodium dodecyl sulfate (B86663) (SDS)Nanosheets, Nanoparticles19.2 nm[9][10]
Non-ionicPolyethylene glycol (PEG)Cauliflower-like, Triangular12-60 nm[5]
Non-ionicPolyvinylpyrrolidone (PVP)Nanoparticles, NanobeltsVaries[9]

Table 2: Influence of pH on SnO₂ Morphology using different Surfactants

SurfactantpHResulting MorphologyReference
Citric Acid2Spherical nanoparticles[5]
Citric Acid7Spherical nanoparticles[5]
CTAB2Spherical nanoparticles[5]
CTAB7Nanoparticles and nanorods[5]
PEG2Spherical nanoparticles[5]
PEG5Cauliflower-like[5]
PEG7Triangular shape[5]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of SnO₂ Nanorods using CTAB

This protocol describes a general procedure for the synthesis of SnO₂ nanorods using cetyltrimethylammonium bromide (CTAB) as a surfactant.

  • Materials:

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Cetyltrimethylammonium bromide (CTAB)

    • Sodium hydroxide (B78521) (NaOH)

    • Deionized water

    • Ethanol

  • Procedure:

    • Dissolve 0.002 mol of SnCl₂·2H₂O in 50 mL of deionized water with vigorous stirring until a clear solution is obtained.[5]

    • In a separate beaker, prepare a solution of NaOH in deionized water and add it dropwise to the tin chloride solution to adjust the pH.

    • Add 0.002 mol of CTAB to the solution and continue stirring.[5]

    • Transfer the final solution to a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and maintain it at 130°C for 24 hours.[5]

    • Allow the autoclave to cool to room temperature naturally.

    • Collect the precipitate by centrifugation, wash it thoroughly with deionized water and ethanol to remove any unreacted reagents and surfactant.

    • Dry the final product in an oven at 60-80°C.

Protocol 2: Hydrothermal Synthesis of SnO₂ Nanosheets using SDS

This protocol provides a general method for synthesizing SnO₂ nanosheets with sodium dodecyl sulfate (SDS) as the surfactant.

  • Materials:

    • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

    • Sodium dodecyl sulfate (SDS)

    • Sodium hydroxide (NaOH)

    • Deionized water

    • Ethanol

  • Procedure:

    • Prepare a stock solution of SnCl₄·5H₂O in deionized water.

    • In a separate beaker, dissolve a specific amount of SDS in deionized water.

    • Add the SDS solution to the tin chloride solution under constant stirring.

    • Adjust the pH of the mixture to a desired value (e.g., 13) by adding a NaOH solution dropwise.[13]

    • Transfer the resulting solution to a Teflon-lined autoclave.

    • Heat the autoclave to 180°C and maintain this temperature for 12 hours.[13]

    • After cooling to room temperature, collect the white precipitate by centrifugation.

    • Wash the product multiple times with deionized water and absolute ethanol to remove residual ions.[13]

    • Dry the nanosheets in an oven at 80°C overnight.[13]

Visualizations

experimental_workflow Experimental Workflow for Surfactant-Assisted SnO Synthesis cluster_prep Preparation of Precursor Solution prep_tin Dissolve Tin Salt (e.g., SnCl2·2H2O) in Solvent mix Mix Tin and Surfactant Solutions & Adjust pH with NaOH prep_tin->mix prep_surf Prepare Surfactant Solution (e.g., CTAB, SDS) prep_surf->mix hydrothermal Hydrothermal Reaction (Autoclave at specific Temp & Time) mix->hydrothermal workup Washing & Centrifugation (Remove impurities & surfactant) hydrothermal->workup drying Drying (Obtain final SnO powder) workup->drying characterization Characterization (SEM, TEM, XRD) drying->characterization

Caption: A flowchart of the surfactant-assisted hydrothermal synthesis of SnO.

logical_relationship Influence of Parameters on SnO Morphology cluster_params Controllable Parameters cluster_outcomes Resulting Properties param_surf_type Surfactant Type (Cationic, Anionic, Non-ionic) outcome_morph SnO Morphology (Nanorods, Nanosheets, etc.) param_surf_type->outcome_morph Directs crystal facet growth param_surf_conc Surfactant Concentration outcome_size Particle Size & Distribution param_surf_conc->outcome_size Controls particle growth outcome_agglom Degree of Agglomeration param_surf_conc->outcome_agglom Prevents aggregation param_temp Reaction Temperature param_temp->outcome_morph param_temp->outcome_size param_time Reaction Time param_time->outcome_morph param_time->outcome_size param_ph Solution pH param_ph->outcome_morph Affects precursor hydrolysis param_ph->outcome_agglom

Caption: Key parameters influencing the final morphology and properties of SnO.

References

Technical Support Center: Enhancing the Cycling Performance of SnO Anodes in LIBs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with tin oxide (SnO) anodes for lithium-ion batteries (LIBs). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my SnO anode exhibiting rapid capacity fading after only a few cycles?

A1: Rapid capacity fading in SnO anodes is a common issue primarily attributed to the large volume changes that occur during the lithiation and delithiation processes. This repeated expansion and contraction (up to 300%) can lead to several detrimental effects:

  • Pulverization of Active Material: The mechanical stress from volume changes can cause the SnO particles to fracture and crumble.[1]

  • Loss of Electrical Contact: The pulverization can lead to a disconnection between the active material particles and the current collector, resulting in a loss of electrical pathways for electrons.[1][2]

  • Unstable Solid Electrolyte Interphase (SEI): The continuous expansion and contraction can rupture the protective SEI layer that forms on the anode surface. This exposes fresh SnO to the electrolyte, leading to continuous SEI formation, which consumes lithium ions and electrolyte, thickening the SEI layer and increasing impedance.

Troubleshooting Steps:

  • Incorporate a Buffering Matrix: Dispersing SnO nanoparticles within a conductive and mechanically robust matrix can help accommodate volume changes. Carbon-based materials are excellent for this purpose:

    • Graphene: SnO2/graphene composites have shown high reversible capacities and excellent cycling stability.[3]

    • Carbon Nanotubes (CNTs): CNTs can improve the structural integrity and electrical conductivity of the anode.

    • Amorphous Carbon Coating: A uniform carbon coating on SnO particles can act as a buffer layer.

  • Optimize Binder Selection: The choice of binder is critical for maintaining electrode integrity.

    • Consider using binders with better mechanical properties and adhesion, such as a combination of polyacrylic acid (PAA) and carboxymethyl cellulose (B213188) (CMC), which has been shown to improve long-term cycling.[4]

  • Control Nanostructure and Morphology: Synthesizing SnO with specific nanostructures can enhance its tolerance to volume changes.

    • Nanoparticles: Smaller particle sizes can better withstand mechanical stress.

    • Porous or Hierarchical Structures: These architectures provide free space to accommodate volume expansion.[5]

Q2: My SnO anode shows a very low Initial Coulombic Efficiency (ICE). What are the primary causes and how can I improve it?

A2: A low ICE is mainly due to the irreversible capacity loss during the first cycle. The primary causes are:

  • Formation of the Solid Electrolyte Interphase (SEI): A significant amount of lithium ions is consumed in the formation of the SEI layer on the surface of the SnO anode.[6]

  • Irreversible Conversion Reactions: The initial reduction of SnO to metallic Sn and Li₂O is not fully reversible.

Troubleshooting Steps:

  • Use Electrolyte Additives: Adding a small amount of an appropriate additive to the electrolyte can help form a more stable and efficient SEI layer.

    • Fluoroethylene Carbonate (FEC): FEC is known to form a stable SEI layer on Sn-based anodes, which can significantly improve the ICE and cycling stability.[4]

  • Pre-lithiation/Pre-sodiation Techniques: While more complex, pre-treating the anode to introduce a source of lithium can compensate for the initial loss.

  • Surface Modification: Applying a thin, artificial SEI layer or a protective coating (e.g., Al₂O₃, TiO₂) can reduce the direct contact of SnO with the electrolyte, thereby minimizing irreversible reactions.

  • Optimize Material Synthesis: Certain synthesis methods and material compositions can lead to a more favorable surface chemistry and higher ICE. For instance, creating core-shell Sn@SnO₂ nanoparticles has been shown to result in a high reversible capacity and a coulombic efficiency of ~99% after 200 cycles.[6]

Q3: The rate capability of my SnO anode is poor. How can I enhance its performance at high current densities?

A3: Poor rate capability is often due to sluggish kinetics, stemming from low electrical conductivity and slow lithium-ion diffusion.

Troubleshooting Steps:

  • Enhance Electrical Conductivity:

    • Composite with Conductive Carbons: As mentioned for capacity fading, incorporating materials like graphene, CNTs, or conductive carbon black (like Super P or Super S) is highly effective.[7][8]

    • Metallic Doping: Doping the SnO structure with other metals can improve its intrinsic electronic conductivity.

  • Facilitate Ion Diffusion:

    • Nanostructuring: Reducing the particle size to the nanoscale shortens the diffusion path for lithium ions.

    • Porous Architectures: A porous structure allows for better electrolyte penetration, increasing the electrode-electrolyte interface area and facilitating faster ion transport.

  • Optimize Electrode Formulation and Thickness:

    • Ensure a homogenous distribution of active material, conductive additive, and binder in the electrode slurry.

    • Thinner electrodes generally exhibit better rate capability due to shorter ion and electron transport pathways.

Quantitative Data Summary

The following tables summarize the electrochemical performance of various SnO-based anode materials as reported in the literature.

Table 1: Cycling Performance of Different SnO-based Anodes

Anode MaterialCurrent DensityReversible CapacityCycle NumberCapacity RetentionCoulombic Efficiency
SnO₂@C composite1000 mAg⁻¹480 mAh·g⁻¹100-99.40%[7]
Co₃.₈Sn₁ nanorods2 A g⁻¹427.9 mAh·g⁻¹500--[9]
Sn(SnO₂)/TiO₂(B)100 mA g⁻¹500 mAh·g⁻¹50-~98%[10]
SnO₂-Graphite (with PAA:CMC binder and FEC)--30081.5%-[4]
Sn@SnO₂ core-shell NPs0.5 C722 mAh·g⁻¹200~93%~99%[6]
Sn-decorated SnO nanobranches0.1 A/g502 mAh/g50--[5]

Table 2: Rate Capability of Selected SnO-based Anodes

Anode MaterialCurrent DensitySpecific Capacity
Sn(SnO₂)/TiO₂(B)10.0 A g⁻¹188 mAh·g⁻¹[10]
Sn(SnO₂)/TiO₂(B)20.0 A g⁻¹117 mAh·g⁻¹[10]
Sn@SnO₂ core-shell NPs1.0 C564 mAh·g⁻¹[6]
Sn-decorated SnO nanobranches2.0 A/g455 mAh/g[5]

Experimental Protocols

1. Synthesis of SnO₂@C Composite (Microwave-Hydrothermal Method)

This protocol is a generalized representation based on similar hydrothermal synthesis methods.

  • Objective: To synthesize carbon-coated SnO₂ nanoparticles.

  • Materials: Tin (IV) chloride pentahydrate (SnCl₄·5H₂O), glucose (as carbon source), deionized (DI) water.

  • Procedure:

    • Prepare an aqueous solution of SnCl₄·5H₂O.

    • Prepare a separate aqueous solution of glucose.

    • Mix the two solutions under vigorous stirring to form a homogeneous precursor solution.

    • Transfer the solution into a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave in a microwave reaction system at a specified temperature (e.g., 180-200°C) for a designated time (e.g., 30-60 minutes).

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation, wash it several times with DI water and ethanol (B145695) to remove any unreacted precursors.

    • Dry the product in a vacuum oven at 60-80°C overnight.

    • To achieve carbonization of the glucose and crystallization of the SnO₂, anneal the dried powder in a tube furnace under an inert atmosphere (e.g., Argon) at a high temperature (e.g., 500-700°C) for several hours.

2. Electrode Slurry Preparation and Casting

  • Objective: To prepare a uniform anode coating on a current collector.

  • Materials: SnO-based active material, conductive additive (e.g., Super S carbon black), binder (e.g., PVDF for NMP solvent, or CMC/SBR for water), solvent (NMP or deionized water).[8]

  • Procedure:

    • The typical weight ratio of active material:conductive additive:binder is 80:10:10 or 96:2:2.[8]

    • First, dissolve the binder in the appropriate solvent. For PVDF, use NMP. For CMC/SBR, dissolve CMC in water first, then add the SBR emulsion.

    • Add the active material and conductive additive to the binder solution.

    • Mix the components thoroughly using a planetary mixer or a magnetic stirrer for several hours to form a homogeneous, viscous slurry.

    • Clean the copper foil current collector with ethanol.

    • Cast the slurry onto the copper foil using a doctor blade with a set gap height to control the thickness.[11]

    • Dry the coated foil in a vacuum oven at a specified temperature (e.g., 80-120°C) for at least 12 hours to completely remove the solvent.

    • After drying, punch out circular electrode discs of the desired diameter (e.g., 13-15 mm).[8]

3. Coin Cell (CR2032) Assembly

  • Objective: To assemble a half-cell for electrochemical testing. All assembly should be performed in an argon-filled glovebox with low moisture and oxygen levels.[12]

  • Components: Anode case (negative cap), cathode case (positive cap), separator (e.g., Celgard 2400), spacer disc, spring, electrolyte (e.g., 1 M LiPF₆ in EC:DEC 1:1 v/v), prepared SnO anode, and lithium metal foil as the counter/reference electrode.

  • Procedure:

    • Place the prepared SnO anode disc in the center of the anode case.

    • Add a few drops of electrolyte onto the anode surface to ensure it is well-wetted.[11]

    • Place a separator disc on top of the anode.

    • Add more electrolyte to saturate the separator.

    • Place a disc of lithium metal foil on top of the separator.

    • Place the spacer disc on top of the lithium foil, followed by the spring.[11]

    • Carefully place the cathode case on top of the assembly.

    • Transfer the assembled components to a coin cell crimper and seal the cell with a specific pressure to ensure it is airtight.[11]

    • Let the assembled cell rest for several hours before electrochemical testing to allow for complete electrolyte penetration.

Visualizations

Start SnO Anode Cycling Failure Q1 Rapid Capacity Fade? Start->Q1 Q2 Low Initial Coulombic Efficiency? Q1->Q2 No Sol1 Incorporate Buffering Matrix (e.g., Carbon Coating) Optimize Binder Q1->Sol1 Yes Q3 Poor Rate Capability? Q2->Q3 No Sol2 Use Electrolyte Additive (FEC) Surface Modification Q2->Sol2 Yes Success Improved Performance Q3->Success No Sol3 Enhance Conductivity (e.g., Graphene Composite) Nanostructuring Q3->Sol3 Yes Sol1->Q2 Sol2->Q3 Sol3->Success

Caption: A troubleshooting flowchart for common SnO anode performance issues.

cluster_lithiation 1st Discharge (Lithiation) cluster_delithiation 1st Charge (Delithiation) SnO SnO Anode Conversion Conversion Reaction: SnO + 2Li⁺ + 2e⁻ → Sn + Li₂O SnO->Conversion SEI SEI Formation (Irreversible Li⁺ Consumption) SnO->SEI Alloying Alloying Reaction: Sn + xLi⁺ + xe⁻ ↔ LiₓSn Conversion->Alloying Dealloying De-alloying Reaction: LiₓSn → Sn + xLi⁺ + xe⁻ Alloying->Dealloying Cycle Reversal Re_Conversion Partial Re-conversion: Sn + Li₂O → SnOₓ + Li⁺ + e⁻ (Partially Irreversible) Dealloying->Re_Conversion

Caption: Key electrochemical reactions during the first cycle of a SnO anode.

Prep 1. Slurry Preparation (Active Material, Binder, Conductive Agent) Cast 2. Electrode Casting (Doctor Blade on Cu Foil) Prep->Cast Dry 3. Drying (Vacuum Oven) Cast->Dry Punch 4. Electrode Punching Dry->Punch Assembly 5. Coin Cell Assembly (in Glovebox) Punch->Assembly Test 6. Electrochemical Testing (Galvanostatic Cycling, CV, EIS) Assembly->Test

Caption: Standard experimental workflow for preparing and testing SnO anodes.

References

Technical Support Center: Enhancing the Photocatalytic Efficiency of SnO Nanomaterials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tin oxide (SnO) nanomaterials in photocatalysis.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies to improve the photocatalytic efficiency of SnO nanomaterials?

A1: Several key strategies can be employed to enhance the photocatalytic activity of SnO nanomaterials:

  • Doping: Introducing metal or non-metal elements into the SnO crystal lattice can alter the band gap and improve charge separation.[1] Nitrogen and Fluorine are common non-metal dopants that have shown to enhance photocatalytic activity.[2] Iron, cobalt, and niobium are examples of metal dopants used to improve performance under visible light.[3][4]

  • Forming Heterostructures: Creating a junction with other semiconductors (e.g., CuO, ZnO, In₂O₃, g-C₃N₄) can promote electron-hole separation, which is a critical factor in photocatalysis.[5][6][7]

  • Surface Modification: Techniques like mechanical ball milling can introduce surface defects and increase the number of active sites, leading to improved degradation rates.[8][9][10]

  • Morphology Control: The shape and size of nanomaterials, such as flower-like structures, can increase surface area and light absorption, thereby boosting catalytic activity.[11][12]

  • Using Surfactants: Employing surfactants like Triton X-100 during synthesis can help control particle size and morphology, leading to enhanced photocatalytic performance.[13][14]

Q2: How does the synthesis method affect the photocatalytic properties of SnO?

A2: The synthesis method is crucial as it influences the material's structural, morphological, and electronic characteristics, such as particle size, crystal structure, and surface defects.[15][16] Common methods include:

  • Hydrothermal/Solvothermal: These methods allow for good control over particle size, morphology, and crystallinity.[2][5][17]

  • Co-precipitation: A relatively simple method to produce SnO nanoparticles, often followed by annealing to control crystallinity.[8][18]

  • Sol-Gel: This technique is widely used for creating various metal oxide nanomaterials, including SnO₂.[19][20] The choice of method and the precise control of synthesis parameters like pH, temperature, and time are determinant factors for the final photocatalytic performance.[15][16]

Q3: What are the key reactive species in the photocatalytic degradation process using SnO?

A3: The primary reactive species responsible for the degradation of organic pollutants are highly reactive oxygen species (ROS). For SnO nanomaterials, these are typically hydroxyl radicals (•OH) and holes (h⁺).[11][21] Superoxide radicals (•O₂⁻) can also play a role, although their formation depends on the conduction band potential of the specific SnO material.[11] Scavenger experiments are often conducted to identify the dominant reactive species in a particular photocatalytic system.[21]

Q4: Can SnO nanomaterials be reused for multiple photocatalysis cycles?

A4: Yes, one of the advantages of using heterogeneous photocatalysts like SnO is their potential for reusability. Studies have shown that SnO nanomaterials can maintain high catalytic activity over multiple cycles without a significant decrease in performance, demonstrating good stability.[11][21]

Troubleshooting Guide

Q1: My photocatalyst shows low degradation efficiency for organic dyes. What could be the problem?

A1: Low degradation efficiency can stem from several factors:

  • Suboptimal pH: The pH of the solution affects the surface charge of the photocatalyst and the dye molecules. The optimal pH for degradation varies depending on the target pollutant.[18] For cationic dyes, a higher pH may be favorable.

  • Incorrect Catalyst Dosage: Both too little and too much catalyst can be detrimental. An insufficient amount provides too few active sites, while an excessive amount can lead to light scattering and particle agglomeration, reducing light penetration.[14]

  • High Pollutant Concentration: If the initial concentration of the dye is too high, it can block light from reaching the catalyst's surface, thereby reducing the reaction rate.

  • Poor Catalyst-Pollutant Adsorption: Effective photocatalysis requires the pollutant to adsorb onto the catalyst's surface. Ensure that an adsorption-desorption equilibrium is reached before illumination by stirring the mixture in the dark.[22]

  • Catalyst Deactivation: The catalyst may lose activity over time. Check for potential poisoning of the surface or changes in the material's structure.

Q2: The degradation rate of my pollutant is inconsistent across experiments. What should I check?

A2: Inconsistent results are often due to a lack of control over experimental parameters:

  • Light Source Instability: Ensure the intensity of your light source (e.g., UV lamp, solar simulator) is stable and consistent for all experiments. The distance between the lamp and the reactor must be kept constant.

  • Temperature Fluctuations: Photocatalytic reactions can be sensitive to temperature. Maintain a constant temperature for the reaction vessel.

  • Inadequate Mixing: The suspension of the photocatalyst in the pollutant solution must be uniformly mixed to ensure all particles are irradiated and in contact with the pollutant. Use consistent magnetic stirring.[23]

  • Variability in Catalyst Preparation: Ensure your SnO nanomaterial synthesis is reproducible. Small variations in synthesis conditions can lead to different material properties and, consequently, different photocatalytic activities.[15][16]

Q3: How do I calculate the quantum yield of my SnO photocatalyst to quantify its efficiency?

A3: The quantum yield (Φ) is the ratio of the number of molecules degraded to the number of photons absorbed by the photocatalyst. The general formula is: Φ = (Rate of degradation in molecules per second) / (Rate of photon absorption in photons per second)[24]

To calculate this, you need to:

  • Measure the rate of degradation: Determine the change in the concentration of the pollutant over time using techniques like UV-Vis spectrophotometry.[25]

  • Measure the photon flux: Use a power meter or chemical actinometry (e.g., ferrioxalate (B100866) actinometry) to measure the intensity of the light source (photons per second) incident on your reaction vessel at the specific wavelength used.[24][26]

  • Account for absorbed photons: The number of absorbed photons can be determined by measuring the light intensity with and without the photocatalyst suspension in the light path, considering scattering and reflection losses.[24]

Online calculators are also available for estimating quantum yield from photoluminescence and UV-Vis absorption data, but these often require specific assumptions.[27]

Data Presentation: Photocatalytic Performance

The following tables summarize the photocatalytic degradation efficiency of various SnO-based nanomaterials for different organic dyes.

Table 1: Degradation of Rhodamine B (RhB)

PhotocatalystSynthesis MethodLight SourceDegradation EfficiencyTime (min)Reference
90 min-milled SnO₂Co-precipitation & Ball MillingUV~75%-[8][9][10]
F-doped SnO₂SolvothermalUV92.9%25[2]
SnO (with TX-100)HydrothermalUV91%60[14]
7.5 wt% Fe-doped SnO₂Sol-gelSunlight93%60[4]
SnO₂-ZnO/g-C₃N₄Co-pyrolysisVisible99%60[7]

Table 2: Degradation of Methylene Blue (MB)

| Photocatalyst | Synthesis Method | Light Source | Degradation Efficiency | Time (min) | Reference | | :--- | :--- | :--- | :--- | :--- | | SnO₂ Thin Film | Sol-gel | Sunlight | Higher than UV | - |[19] | | SnS/SnO₂ | Solvothermal | Visible | ~70% | 120 |[22] | | SnO₂/CuO | Hydrothermal | Sunlight | 94.28% | 135 |[6] | | SnO (with TX-100) | Hydrothermal | UV | ~100% | 60 |[14] | | SnO₂ NPs | Hydrothermal | UV | 88.88% | 30 |[28] |

Table 3: Degradation of Other Pollutants

PhotocatalystPollutantSynthesis MethodLight SourceDegradation EfficiencyTime (min)Reference
Flower-shaped SnO₂Methyl Orange (MO)HydrothermalVisibleHigh activity-[11]
SnO₂Methyl Orange (MO)Constant Temp. HydrolysisHigh-pressure Hg lamp97%120[23]
SnO₂ NPsMalachite Green (MG)Co-precipitation-High activity20[25]
SnO₂ NPsEosin RedHydrothermalUV~100%18[29]

Experimental Protocols

1. Synthesis of SnO Nanoparticles via Hydrothermal Method

This protocol describes a general procedure for synthesizing SnO nanoparticles.[11][17]

  • Step 1: Precursor Solution: Dissolve a tin salt precursor (e.g., 1 g of SnCl₂·2H₂O) in deionized water (e.g., 40 mL) with ultrasonic treatment for 5 minutes, followed by stirring for 30 minutes.[11]

  • Step 2: Surfactant/Structuring Agent (Optional): In a separate beaker, dissolve a surfactant (e.g., 1.65 g of CTAB) in deionized water (e.g., 40 mL) with ultrasonic treatment.[11] This step can help control the morphology.

  • Step 3: pH Adjustment: Add a base (e.g., 0.73 g of NaOH) to the surfactant solution and stir.[11] Then, slowly add this solution to the precursor solution to adjust the pH and initiate precipitation.

  • Step 4: Hydrothermal Reaction: Transfer the final mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180 °C) for a set duration (e.g., 12 hours).[5]

  • Step 5: Collection and Washing: After the autoclave cools to room temperature, collect the precipitate by centrifugation. Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted reagents and byproducts.[5]

  • Step 6: Drying: Dry the final product in an oven at a low temperature (e.g., 60 °C) for 12 hours.[5]

2. Evaluation of Photocatalytic Activity (Dye Degradation)

This protocol outlines a typical experiment to measure the photocatalytic degradation of an organic dye.[19][22][23]

  • Step 1: Suspension Preparation: Disperse a specific amount of the synthesized SnO photocatalyst (e.g., 5 mg) into a known volume and concentration of the dye solution (e.g., 25 mL of 20 mg/L Rhodamine B).[9]

  • Step 2: Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for a period (e.g., 30-60 minutes) to allow the dye molecules to adsorb onto the surface of the photocatalyst, reaching an equilibrium state.[22]

  • Step 3: Illumination: Place the reactor under a light source (e.g., a 300-W high-pressure mercury lamp or a solar simulator).[23] Ensure the distance from the light source is constant and the solution is continuously stirred.

  • Step 4: Sampling: At regular time intervals (e.g., every 15 or 20 minutes), withdraw a small aliquot (e.g., 3-5 mL) of the suspension.[19][23]

  • Step 5: Catalyst Separation: Immediately centrifuge the collected sample to separate the photocatalyst nanoparticles from the solution.[25]

  • Step 6: Concentration Analysis: Measure the absorbance of the supernatant at the maximum absorption wavelength (λ_max) of the dye using a UV-Vis spectrophotometer.[19]

  • Step 7: Degradation Calculation: Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial absorbance (after the dark adsorption step) and Aₜ is the absorbance at time t.[23]

Visualizations

G cluster_prep Preparation process_node process_node output_node output_node Precursor Prepare Precursor (e.g., SnCl2·2H2O) Mix Mix & Stir Precursor->Mix Solvent Prepare Solvent (e.g., DI Water) Solvent->Mix pH_Agent Prepare pH Agent (e.g., NaOH) pH_Agent->Mix Autoclave Transfer to Autoclave Heat (e.g., 180°C, 12h) Mix->Autoclave Transfer Mixture Cool Cool to Room Temp Autoclave->Cool Collect Collect Precipitate (Centrifugation) Cool->Collect Wash Wash with DI Water & Ethanol Collect->Wash Dry Dry in Oven (e.g., 60°C, 12h) Wash->Dry Product SnO Nanomaterial Dry->Product

Caption: Workflow for Hydrothermal Synthesis of SnO Nanomaterials.

G cluster_reactions 4. Surface Redox Reactions light_node light_node catalyst_node catalyst_node species_node species_node process_node process_node result_node result_node Light 1. Light Absorption (hν ≥ Band Gap) Catalyst SnO Nanomaterial Light->Catalyst e_h_gen 2. Electron-Hole (e⁻/h⁺) Pair Generation Catalyst->e_h_gen e_h_sep 3. Charge Separation & Migration to Surface e_h_gen->e_h_sep h_plus h⁺ (hole) e_h_sep->h_plus Valence Band e_minus e⁻ (electron) e_h_sep->e_minus Conduction Band H2O H₂O OH_rad •OH (Hydroxyl Radical) H2O->OH_rad O2 O₂ O2_rad •O₂⁻ (Superoxide Radical) O2->O2_rad h_plus->OH_rad e_minus->O2_rad Degradation 5. Pollutant Degradation OH_rad->Degradation O2_rad->Degradation Products CO₂ + H₂O + etc. Degradation->Products

Caption: General Mechanism of Photocatalysis on SnO Nanomaterials.

G cluster_material Material Properties cluster_experimental Experimental Conditions center_node center_node primary_factor primary_factor secondary_factor secondary_factor outcome_node outcome_node Efficiency Photocatalytic Efficiency Outcome Enhanced Pollutant Degradation Efficiency->Outcome Synthesis Synthesis Method Morphology Morphology & Size Synthesis->Morphology Defects Surface Defects Synthesis->Defects Morphology->Efficiency Defects->Efficiency Modification Doping / Heterojunctions Modification->Efficiency pH Solution pH pH->Efficiency Catalyst_Dose Catalyst Dosage Catalyst_Dose->Efficiency Pollutant_Conc Pollutant Conc. Pollutant_Conc->Efficiency Light Light Source (Intensity & Wavelength) Light->Efficiency

Caption: Key Factors Influencing SnO Photocatalytic Efficiency.

References

Reducing irreversible capacity in SnO-based anodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to reduce the irreversible capacity in tin monoxide (SnO) and tin dioxide (SnO₂)-based anodes for lithium-ion and sodium-ion batteries.

Frequently Asked Questions (FAQs)

Q1: Why is the initial Coulombic efficiency (ICE) of my SnO-based anode so low?

A: The low initial Coulombic efficiency (ICE) in SnO-based anodes is primarily due to two irreversible processes occurring during the first lithiation/sodiation cycle:

  • Irreversible Conversion Reaction: Tin oxide is first reduced to metallic tin (Sn), forming an irreversible lithium oxide (Li₂O) or sodium oxide (Na₂O) matrix.[1][2][3] This conversion consumes a significant amount of active lithium/sodium, which cannot be recovered in subsequent cycles. The reaction is: SnO₂ + 4Li⁺ + 4e⁻ → Sn + 2Li₂O.

  • Solid Electrolyte Interphase (SEI) Formation: Like most anode materials, a passivating layer called the Solid Electrolyte Interphase (SEI) forms on the surface of the anode.[4][5][6] This layer is created by the decomposition of the electrolyte and consumes lithium/sodium ions, contributing to the initial capacity loss.[6][7]

These two processes are the main reasons why the first-cycle efficiency is often below 80%, and in some cases, as low as 45-50%.[6][8][9][10]

Irreversible_Capacity_Loss cluster_anode Anode Side SnO2 SnO2 Li2O Irreversible Li₂O SnO2->Li2O Sn Active Sn SnO2->Sn Electrolyte Electrolyte SEI Irreversible SEI Layer Electrolyte->SEI Li_ions Li+ Ions Li_ions->SnO2 Conversion Reaction Li_ions->Electrolyte Decomposition

Caption: Key irreversible reactions during the first cycle.

Q2: My anode's capacity fades rapidly after the first few cycles. What are the likely causes?

A: Rapid capacity fading is a common issue stemming from the immense volume changes that tin-based anodes undergo during the alloying/de-alloying process with lithium or sodium.

  • Volume Expansion and Pulverization: Sn can experience volume expansion of up to 300% during lithiation.[2][11] This repeated expansion and contraction leads to mechanical stress, causing the anode material to crack and pulverize.[12][13] This degradation results in a loss of electrical contact between active particles and the current collector, leading to a rapid decline in capacity.

  • Unstable SEI Layer: The pulverization of particles continually exposes fresh surfaces of the active material to the electrolyte.[7] This exposure leads to the repeated formation of new SEI layers, continuously consuming active lithium/sodium and electrolyte with each cycle, which contributes significantly to capacity fade.[11][12]

  • Particle Agglomeration: The metallic tin nanoparticles formed during the conversion reaction can agglomerate during cycling.[14][15] This reduces the active surface area available for the alloying reaction and worsens the effects of volume change, further accelerating capacity decay.

Capacity_Fade_Cycle A 1. Lithiation: Sn + xLi⁺ ↔ LixSn B 2. Large Volume Expansion (~300%) A->B C 3. Particle Cracking & Pulverization B->C D 4. Exposed Surface Forms New SEI C->D Li⁺ Consumption E 5. Loss of Electrical Contact C->E D->A Next Cycle F Capacity Fade E->F

Caption: Vicious cycle of volume expansion leading to capacity fade.

Troubleshooting Guides

Issue 1: How can I improve the low Initial Coulombic Efficiency (ICE)?

Improving ICE is critical for the practical application of SnO-based anodes, especially in full-cell configurations.[8] Key strategies involve material engineering and electrochemical conditioning.

Solution 1: Create SnO/Carbon Composites Incorporating carbon materials (e.g., graphene, carbon nanotubes, amorphous carbon) can significantly enhance performance. The carbon matrix acts as a buffer to accommodate volume changes, improves electrical conductivity, and can help stabilize the SEI layer.[15][16][17]

Solution 2: Prelithiation/Presodiation This strategy involves pre-loading the anode with an active alkali metal source to compensate for the initial irreversible loss.[6] Chemical prelithiation using reagents like stabilized lithium metal powder or lithium-biphenyl can significantly increase ICE, often from <50% to >90%.[6][18]

Prelithiation_Workflow cluster_prep Electrode Preparation cluster_prelith Chemical Prelithiation (in Glovebox) cluster_assembly Cell Assembly prep_electrode 1. Fabricate SnO/C Anode on Cu Foil prep_reagent 2. Prepare Li-Biphenyl Reagent in THF/DME prep_electrode->prep_reagent immerse 3. Immerse Electrode (Controlled Duration) prep_reagent->immerse rinse 4. Rinse with Anhydrous Solvent (e.g., DEC) immerse->rinse dry 5. Dry Electrode Under Vacuum rinse->dry assemble 6. Assemble Coin Cell with Prelithiated Anode dry->assemble

Caption: Workflow for chemical prelithiation of a SnO anode.

Solution 3: Utilize Electrolyte Additives Adding a small amount of film-forming additives to the electrolyte, such as fluoroethylene carbonate (FEC), can help create a more stable and robust SEI layer.[11][19] A stable SEI can better withstand volume changes and reduces continuous electrolyte decomposition, thereby improving ICE and cycling stability.[11]

Data Summary: Impact of Mitigation Strategies on ICE

StrategyMaterial SystemInitial Coulombic Efficiency (ICE)Reversible Capacity (approx.)Reference
Baseline Pristine SnO₂~45%Varies[9]
Carbon Composite SnO₂/Graphene63.35%1402 mAh g⁻¹ (1st charge)[16]
Carbon Composite SnO₂–Co–C>80%~900 mAh g⁻¹[8]
Prelithiation SnO₂/C (untreated)45%~1000 mAh g⁻¹[18]
Prelithiation SnO₂/C (5-min treatment)~90%~1000 mAh g⁻¹[18]
Surface Coating SnO₂ (precoated with Li₂CO₃)79.6%927.5 mAh g⁻¹ at 0.2 A g⁻¹[2]
Issue 2: How can I enhance the long-term cycling stability?

Improving cycling stability requires addressing the root cause of degradation: the massive volume changes.

Solution 1: Nanostructuring Synthesizing SnO-based materials at the nanoscale (e.g., nanoparticles, nanowires, nanosheets, hollow spheres) provides several advantages.[8][20] Nanostructures have a higher surface area for reaction and, more importantly, shorter diffusion paths for ions and electrons. They can also better accommodate the mechanical strain from volume expansion without pulverizing.[13][14]

Solution 2: Creating Composite Architectures Designing advanced composite structures is a highly effective strategy.

  • Core-Shell Structures: Encapsulating SnO nanoparticles within a conductive and flexible shell (like carbon or TiO₂) can physically constrain the SnO, prevent it from agglomerating, and buffer the volume expansion.[8]

  • Alloying with Transition Metals: Creating ternary composites by ball milling SnO₂ with transition metals (like Co or Cu) and graphite (B72142) can dramatically stabilize the nanostructure and improve the reversibility of the conversion reaction.[21] This leads to high capacity retention over thousands of cycles.[21]

Solution 3: Binder and Electrolyte Optimization

  • Advanced Binders: Moving beyond conventional PVDF binders to ones with better mechanical properties and adhesion, such as carboxymethyl cellulose (B213188) (CMC) or polyacrylic acid (PAA), can help maintain the electrode's structural integrity.

  • Electrolyte Choice: Using ether-based electrolytes instead of traditional carbonate-based ones can sometimes reduce side reactions and help form a more flexible, stable SEI, which further enhances capacity and cycling performance.[12]

Experimental Protocols

Protocol 1: Synthesis of SnO₂/Graphene Composite via Microwave-Hydrothermal Method

This protocol is adapted from the methodology described in scientific literature for creating intimately combined nanocomposites.[16]

  • Graphene Oxide (GO) Dispersion: Exfoliate graphite oxide into graphene oxide (GO) sheets by ultrasonicating a GO powder in deionized water to form a stable dispersion (e.g., 2 mg/mL).

  • Precursor Solution: In a separate beaker, dissolve a tin salt precursor, such as tin (IV) chloride pentahydrate (SnCl₄·5H₂O), in deionized water.

  • Mixing: Add the tin precursor solution dropwise into the GO dispersion while stirring vigorously. Continue stirring for 1 hour to ensure homogeneous mixing and adsorption of Sn⁴⁺ ions onto the GO sheets.

  • Microwave-Hydrothermal Reaction: Transfer the mixture into a Teflon-lined autoclave suitable for microwave synthesis. Seal the vessel and heat it in a microwave reactor system to a target temperature (e.g., 180-200°C) for a short duration (e.g., 10-30 minutes). During this step, SnO₂ nanoparticles precipitate onto the simultaneously reduced graphene oxide (rGO) sheets.

  • Washing and Drying: After the reactor cools down, collect the black precipitate by filtration or centrifugation. Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts.

  • Final Product: Dry the final SnO₂/graphene composite in a vacuum oven at 60-80°C overnight.

Protocol 2: Controlled Chemical Prelithiation of a SnO₂/C Anode

This protocol is based on the effective method reported for boosting ICE in SnO₂-based anodes.[9][18] Caution: This procedure involves metallic lithium and flammable solvents and MUST be performed in an inert-atmosphere glovebox.

  • Reagent Preparation:

    • In an argon-filled glovebox, add a stoichiometric amount of metallic lithium foil and biphenyl (B1667301) powder to an anhydrous ether-based solvent like 1,2-dimethoxyethane (B42094) (DME).

    • Stir the mixture at room temperature until the lithium is completely dissolved and a characteristic dark green solution of 1 M lithium-biphenyl (Li-Bp) is formed.

  • Electrode Immersion:

    • Submerge the previously prepared and dried SnO₂/C electrode into the Li-Bp solution. The duration of immersion controls the degree of prelithiation. A short time (e.g., 5-10 minutes) is often sufficient to significantly improve ICE.[18]

  • Rinsing:

    • Carefully remove the electrode from the Li-Bp solution.

    • Immediately rinse it by dipping it into a beaker of anhydrous diethyl carbonate (DEC) or a similar solvent to remove any residual reagent. Repeat the rinsing step with fresh solvent to ensure cleanliness.

  • Drying and Cell Assembly:

    • Allow the solvent to evaporate from the prelithiated electrode inside the glovebox. A gentle vacuum can be applied to expedite drying.

    • Immediately proceed to assemble a CR2032 coin cell using the freshly prelithiated electrode as the working electrode and lithium foil as the counter electrode. Use an electrolyte containing additives like FEC and VC for optimal performance.[18]

References

Validation & Comparative

A Comparative Study of Tin Monoxide (SnO) and Tin Dioxide (SnO₂) as Anode Materials

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for next-generation energy storage solutions, researchers are increasingly focusing on metal oxides as potential high-capacity anode materials for lithium-ion and sodium-ion batteries. Among these, tin oxides—specifically tin monoxide (SnO) and tin dioxide (SnO₂) — have garnered significant attention due to their high theoretical capacities, which far exceed that of conventional graphite (B72142) anodes.[1][2][3] This guide provides a comparative analysis of SnO and SnO₂ as anode materials, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their relative performance and potential applications.

Executive Summary

Both SnO and SnO₂ offer significantly higher theoretical capacities than traditional graphite anodes. SnO boasts a higher theoretical specific capacity of 875 mAh/g compared to SnO₂'s 783 mAh/g.[1] However, both materials suffer from large volume changes during the lithiation/delithiation or sodiation/desodiation processes, which can lead to pulverization of the electrode and rapid capacity fading.[1][2][3][4] Consequently, much of the research in this area focuses on nanostructuring these materials or creating composites to mitigate these issues and improve cycling stability and rate capability.

Performance Comparison

The electrochemical performance of SnO and SnO₂ as anode materials is summarized in the table below. The data is compiled from various studies, and it is important to note that the performance metrics can vary significantly based on the material's morphology, particle size, and the use of conductive additives or composite structures.

Performance MetricTin Monoxide (SnO)Tin Dioxide (SnO₂)
Theoretical Specific Capacity 875 mAh/g[1]783 mAh/g[1]
Reversible Capacity (Li-ion) ~502 mAh/g after 50 cycles[1][4][5]~580 mAh/g after 100 cycles (nanorod arrays)[6]
Reversible Capacity (Na-ion) Outperformed SnO₂ in a comparative study[7]Lower reversible capacity and higher irreversibility compared to SnO in Na-ion half-cells.[8]
Cycling Stability Subject to significant capacity fading due to volume expansion, though nanostructuring can improve performance.[9]Also suffers from poor cycling stability due to large volume changes (~300% in Li-ion batteries), but can be improved with nanostructuring and composites.[3][10]
Rate Capability Sn-decorated SnO nanobranches showed a capacity of 455 mAh/g at 2.0 A/g.[1][4][5]SnO₂ nanorod arrays demonstrated a capacity of 350 mAh/g at a 5C rate.[6]
Coulombic Efficiency Can be high after initial cycles, often exceeding 97%.[1]Initial coulombic efficiency can be low but improves to over 90% in subsequent cycles.[11]

Electrochemical Reaction Mechanisms

The energy storage mechanism for both SnO and SnO₂ involves a combination of conversion and alloying reactions.

For SnO₂:

  • Conversion Reaction: SnO₂ + 4Li⁺ + 4e⁻ → Sn + 2Li₂O

  • Alloying Reaction: Sn + xLi⁺ + xe⁻ ↔ LiₓSn (where x can be up to 4.4)

For SnO:

  • Conversion Reaction: SnO + 2Li⁺ + 2e⁻ → Sn + Li₂O

  • Alloying Reaction: Sn + xLi⁺ + xe⁻ ↔ LiₓSn (where x can be up to 4.4)

The large volume expansion primarily occurs during the alloying reaction. The irreversibility of the initial conversion reaction, particularly the decomposition of Li₂O or Na₂O, contributes to the first-cycle capacity loss.

Experimental Protocols

The following provides a general overview of the experimental methodologies used for the synthesis and electrochemical evaluation of SnO and SnO₂ anode materials.

Synthesis of Nanostructured Tin Oxides

A common method for synthesizing nanostructured tin oxides is the hydrothermal method.

  • Precursor Preparation: A tin salt, such as tin(II) chloride (SnCl₂) for SnO or tin(IV) chloride (SnCl₄) for SnO₂, is dissolved in a suitable solvent, which can be water or an alcohol.

  • Hydrothermal Reaction: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically between 120°C and 200°C) for several hours.

  • Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation, washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven.

  • Calcination (for SnO₂): The dried powder is often calcined at a high temperature (e.g., 500°C) in air to obtain the crystalline SnO₂ phase.

Electrochemical Cell Assembly and Testing
  • Electrode Preparation: The active material (SnO or SnO₂) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a slurry. This slurry is then uniformly coated onto a copper foil current collector and dried under vacuum.

  • Cell Assembly: Coin-type half-cells (e.g., CR2032) are typically assembled in an argon-filled glovebox. The prepared electrode serves as the working electrode, with lithium metal foil as the counter and reference electrode. A microporous polypropylene (B1209903) film is used as the separator, and a solution of a lithium salt (e.g., 1 M LiPF₆) in a mixture of organic carbonates (e.g., ethylene (B1197577) carbonate and diethyl carbonate) serves as the electrolyte.

  • Electrochemical Measurements:

    • Galvanostatic Cycling: The cells are charged and discharged at a constant current density between a specific voltage window (e.g., 0.01–3.0 V vs. Li/Li⁺) to evaluate the specific capacity, cycling stability, and coulombic efficiency.[12][13]

    • Cyclic Voltammetry (CV): CV is performed at a slow scan rate to identify the redox peaks corresponding to the conversion and alloying reactions.[12][13]

    • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and ion diffusion kinetics of the electrode materials.[12]

Visualizations

Anode_Performance_Factors cluster_material Anode Material Properties cluster_electrode Electrode Architecture cluster_performance Electrochemical Performance Theoretical Capacity Theoretical Capacity Specific Capacity Specific Capacity Theoretical Capacity->Specific Capacity Particle Size Particle Size Cycling Stability Cycling Stability Particle Size->Cycling Stability Morphology Morphology Rate Capability Rate Capability Morphology->Rate Capability Crystallinity Crystallinity Crystallinity->Specific Capacity Conductive Additives Conductive Additives Conductive Additives->Rate Capability Binder Binder Binder->Cycling Stability Porosity Porosity Porosity->Rate Capability Overall Performance Overall Performance Specific Capacity->Overall Performance Cycling Stability->Overall Performance Rate Capability->Overall Performance Coulombic Efficiency Coulombic Efficiency Coulombic Efficiency->Overall Performance

References

Validating p-Type Conductivity in Tin(II) Oxide Films: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Tin(II) oxide (SnO) has emerged as a promising candidate for p-type transparent conducting oxides (TCOs), a critical component for advancing transparent electronics.[1][2] Unlike the more common n-type TCOs, developing high-performance p-type materials has been a significant challenge.[3][4] The unique electronic structure of SnO, where the valence band maximum is composed of hybridized Sn 5s and O 2p orbitals, allows for higher hole mobility compared to other p-type oxides.[1][5] The p-type conductivity in SnO is generally attributed to the formation of tin vacancies (VSn), which act as acceptors.[2][6]

This guide provides a comparative overview of the experimental methods used to validate the p-type conductivity of SnO films, presenting supporting data and detailed protocols for researchers, scientists, and professionals in drug development.

Key Performance Metrics for p-Type SnO Films

The performance of p-type SnO films is primarily evaluated based on their electrical properties. The following table summarizes key quantitative data from various studies, showcasing the impact of different fabrication techniques on the resulting film characteristics.

Deposition MethodHole Concentration (cm⁻³)Hall Mobility (cm²/V·s)Conductivity (S/cm)On/Off RatioReference
RF Magnetron Sputtering~10¹⁷ - 10¹⁹0.1 - 4.13-6 x 10²[5][7][8]
Pulsed Laser Deposition (PLD)-1.3-~100[1]
Atomic Layer Deposition (ALD)-~5.0--[9]
Na-doped Magnetron Sputtering4-5 x 10¹⁹>10~100-[8]
Sb-doped Magnetron Sputtering1.638 x 10²⁰8.3341.5-[10]
Ga-doped Magnetron Sputtering--~5-[8]

Comparison with Other p-Type Oxide Semiconductors

While SnO is a promising p-type semiconductor, it is important to compare its performance with other established p-type oxides like nickel oxide (NiO) and cuprous oxide (Cu₂O).

MaterialTypical Hole Mobility (cm²/V·s)Typical On/Off RatioKey AdvantagesKey Challenges
SnO 1 - 10.8310² - 10³High hole mobility due to its unique band structure.[1]Performance can be sensitive to deposition conditions and phase purity.[9]
NiO 0.00016 - 7~130Wide bandgap, good transparency.Generally lower mobility compared to SnO.
Cu₂O < 100-Abundant, non-toxic, and has high hole mobility in bulk form.Difficult to achieve high-quality thin films with good performance.

Experimental Protocols for Validation

Accurate validation of p-type conductivity is crucial. The following sections detail the standard experimental procedures.

Hall Effect Measurement

The Hall effect measurement is a definitive method to determine the majority carrier type (electrons or holes) and their concentration and mobility. A positive Hall voltage confirms p-type conductivity.[11]

Experimental Protocol:

  • Sample Preparation: A thin film of SnO is deposited on an insulating substrate. The sample is typically patterned into a specific geometry, such as a Hall bar or a van der Pauw configuration.

  • Contact Formation: Ohmic contacts are made at the corners of the sample.

  • Measurement Setup: The sample is placed in a uniform magnetic field (B) perpendicular to the film surface. A constant current (I) is passed through two of the contacts.

  • Data Acquisition: The Hall voltage (VH) is measured across the other two contacts, perpendicular to the current flow. The resistivity of the sample is also measured.

  • Calculation:

    • The Hall coefficient (RH) is calculated using the formula: RH = VH * t / (I * B), where t is the film thickness.

    • A positive RH indicates p-type conductivity.

    • The carrier concentration (p) is determined by p = 1 / (e * RH), where e is the elementary charge.

    • The Hall mobility (μH) is calculated as μH = |RH| / ρ, where ρ is the resistivity.

HallEffect_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis SnO_Deposition Deposit SnO Film Patterning Pattern Hall Bar / van der Pauw SnO_Deposition->Patterning Contacts Form Ohmic Contacts Patterning->Contacts Apply_Field Apply Perpendicular Magnetic Field (B) Contacts->Apply_Field Apply_Current Pass Constant Current (I) Contacts->Apply_Current Measure_Voltage Measure Hall Voltage (VH) Apply_Field->Measure_Voltage Apply_Current->Measure_Voltage Calculate_RH Calculate Hall Coefficient (RH) Measure_Voltage->Calculate_RH Determine_Type Determine Carrier Type (p-type if RH > 0) Calculate_RH->Determine_Type Calculate_p Calculate Hole Concentration (p) Calculate_RH->Calculate_p Calculate_mu Calculate Hall Mobility (μH) Calculate_RH->Calculate_mu SeebeckEffect_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Sample Prepare SnO Film Sample Create_Gradient Create Temperature Gradient (ΔT) Prepare_Sample->Create_Gradient Attach_Probes Attach Thermocouples/Voltage Probes Create_Gradient->Attach_Probes Measure_Temp Measure T_hot and T_cold Attach_Probes->Measure_Temp Measure_Voltage Measure Induced Voltage (ΔV) Attach_Probes->Measure_Voltage Calculate_S Calculate Seebeck Coefficient (S = -ΔV/ΔT) Measure_Temp->Calculate_S Measure_Voltage->Calculate_S Determine_Type Determine Carrier Type (p-type if S > 0) Calculate_S->Determine_Type TFT_Workflow cluster_fab Device Fabrication cluster_meas Electrical Measurement cluster_analysis Analysis & Validation Depo_Gate Deposit Gate Electrode Depo_Dielectric Deposit Gate Dielectric Depo_Gate->Depo_Dielectric Depo_SnO Deposit p-SnO Channel Depo_Dielectric->Depo_SnO Depo_SD Deposit Source/Drain Electrodes Depo_SnO->Depo_SD Measure_Transfer Measure Transfer Curve (ID vs. VG) Depo_SD->Measure_Transfer Measure_Output Measure Output Curve (ID vs. VD) Depo_SD->Measure_Output Check_Behavior Verify p-channel behavior (On at VG < 0) Measure_Transfer->Check_Behavior Extract_Params Extract Mobility, On/Off Ratio, Vth Check_Behavior->Extract_Params

References

Performance Showdown: SnO vs. Graphite Anodes for Sodium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

The quest for viable energy storage solutions beyond lithium-ion technology has placed sodium-ion batteries (SIBs) at the forefront of research. A critical component defining the performance of these batteries is the anode material. This guide provides a detailed comparison of two prominent candidates: tin monoxide (SnO) and graphite (B72142). While graphite is the commercial standard in lithium-ion batteries, its performance in SIBs is nuanced. SnO, on the other hand, offers high theoretical capacity but faces its own set of challenges. This document, intended for researchers and professionals in battery development, objectively compares these two materials, presenting key performance data, detailed experimental protocols, and visual representations of their electrochemical mechanisms.

At a Glance: Performance Comparison

The following table summarizes the key performance metrics for SnO and graphite anodes in sodium-ion batteries based on reported experimental data. It is important to note that a direct comparison is challenging due to the varied experimental conditions across different studies. The presented data represents typical or optimized performance for each material.

Performance MetricSnO AnodeGraphite Anode
Theoretical Specific Capacity ~1150 mAh g⁻¹~372 mAh g⁻¹ (for Li-ion, much lower for Na-ion)
Reported Reversible Capacity 450 - 580 mAh g⁻¹100 - 300 mAh g⁻¹ (with modifications)
Initial Coulombic Efficiency (ICE) Generally lower, ~57-80%Highly dependent on electrolyte and morphology
Cycling Stability Prone to rapid capacity fading due to large volume changes (~420%)Can be very stable, but with lower capacity
Rate Capability Can be limited by the kinetics of conversion and alloying reactionsGenerally good, especially with modified structures
Operating Voltage vs. Na/Na⁺ Sloping profile, generally higher than graphiteFlat plateau at a low potential, but often requires specific electrolytes
Key Advantage High specific capacityLow cost, established manufacturing, and stable cycling (under specific conditions)
Key Disadvantage Poor cycling stability due to significant volume expansionVery low capacity with standard electrolytes

Delving Deeper: Experimental Protocols

Detailed and consistent experimental procedures are paramount for the accurate evaluation of anode materials. Below are representative protocols for the preparation and testing of SnO and graphite anodes for sodium-ion batteries, synthesized from various research publications.

SnO Anode: Electrode Preparation and Cell Assembly

1. Slurry Preparation:

  • Active Material: Commercial or synthesized SnO powder.

  • Binder: Polyvinylidene fluoride (B91410) (PVDF) is commonly used.

  • Conductive Additive: Super P or acetylene (B1199291) black.

  • Solvent: N-methyl-2-pyrrolidone (NMP).

  • Procedure: A typical weight ratio of SnO:PVDF:Conductive Additive is 80:10:10. The components are mixed in NMP to form a homogeneous slurry with a suitable viscosity for casting.

2. Electrode Casting:

  • The slurry is cast onto a copper foil current collector using a doctor blade to a controlled thickness.

  • The coated foil is then dried in a vacuum oven at around 120°C for several hours to remove the NMP solvent.

3. Coin Cell Assembly:

  • Circular electrodes are punched from the dried foil.

  • Coin cells (e.g., CR2032) are assembled in an argon-filled glovebox to prevent contamination from air and moisture.

  • Assembly Stack: Anode / Separator (e.g., glass fiber) / Sodium metal counter electrode.

  • Electrolyte: A common electrolyte is 1 M NaClO₄ in a mixture of ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC) (1:1 v/v).

4. Electrochemical Testing:

  • Galvanostatic Cycling: The cells are typically cycled between 0.01 V and 2.5 V vs. Na/Na⁺ at a constant current density (e.g., 50-100 mA g⁻¹).

  • Rate Capability Test: The current density is systematically increased to evaluate the performance at different C-rates.

  • Cyclic Voltammetry (CV): Performed at a slow scan rate (e.g., 0.1 mV s⁻¹) to identify the redox peaks corresponding to the sodiation and desodiation processes.

Graphite Anode: The Importance of Modification

For graphite to be a viable anode in SIBs, modifications to the material or the electrolyte are necessary. The following protocol is representative of testing expanded graphite or using an ether-based electrolyte that allows for the co-intercalation of solvated sodium ions.

1. Slurry Preparation:

  • Active Material: Expanded graphite or standard graphite powder.

  • Binder: Carboxymethyl cellulose (B213188) (CMC) and styrene-butadiene rubber (SBR) are often used in an aqueous slurry.

  • Conductive Additive: Super P or carbon black.

  • Solvent: Deionized water.

  • Procedure: A typical weight ratio for an aqueous slurry is Graphite:CMC:SBR:Conductive Additive of 90:2:3:5. The components are thoroughly mixed to form a stable slurry.

2. Electrode Casting:

  • The aqueous slurry is cast onto a copper foil and dried in a vacuum oven at a lower temperature (e.g., 80°C) for an extended period to completely remove water.

3. Coin Cell Assembly:

  • The assembly process is similar to that for SnO anodes.

  • Electrolyte (for co-intercalation): An ether-based electrolyte is crucial. A common choice is 1 M NaCF₃SO₃ in diethylene glycol dimethyl ether (DEGDME).

4. Electrochemical Testing:

  • Galvanostatic Cycling: The voltage window is typically set between 0.01 V and 2.0 V vs. Na/Na⁺.

  • The other testing parameters (rate capability, CV) are similar to those used for SnO anodes, allowing for a comparative assessment of their electrochemical behavior.

Visualizing the Mechanisms: A Tale of Two Reactions

The underlying electrochemical mechanisms for SnO and graphite in sodium-ion batteries are fundamentally different. These differences are visualized below using Graphviz diagrams.

SnO Anode: A Conversion and Alloying Journey

The electrochemical reaction of SnO with sodium involves a two-step process: an initial irreversible conversion reaction followed by a reversible alloying reaction.

SnO_Mechanism cluster_initial_cycle Initial Sodiation cluster_subsequent_cycles Subsequent Cycles SnO SnO Sn Sn SnO->Sn + 2Na⁺ + 2e⁻ Na2O Na2O SnO->Na2O + 2Na⁺ + 2e⁻ Sn_alloy Sn NaxSn NaₓSn Sn_alloy->NaxSn + xNa⁺ + xe⁻ (Sodiation) NaxSn->Sn_alloy - xNa⁺ - xe⁻ (Desodiation)

Caption: Electrochemical mechanism of SnO anode in Na-ion batteries.

Graphite Anode: The Co-intercalation Pathway

In suitable ether-based electrolytes, sodium ions do not intercalate into graphite alone. Instead, they co-intercalate with solvent molecules, forming ternary graphite intercalation compounds.

Graphite_Mechanism Graphite Graphite Ternary_GIC Na⁺(solvent)ₓCₙ Graphite->Ternary_GIC + Na⁺(solvent)ₓ + e⁻ (Sodiation) Solvated_Na Na⁺(solvent)ₓ Solvated_Na->Ternary_GIC Ternary_GIC->Graphite - Na⁺(solvent)ₓ - e⁻ (Desodiation)

Caption: Co-intercalation mechanism of solvated Na-ions in a graphite anode.

Conclusion: A Trade-off Between Capacity and Stability

The choice between SnO and graphite for sodium-ion battery anodes is a classic example of the trade-offs in battery material science. SnO offers a significantly higher specific capacity, which is a major driver for developing next-generation energy storage. However, its practical application is hindered by the mechanical instability arising from large volume changes during cycling. Current research is heavily focused on nanostructuring and composite design to mitigate this issue.

Graphite, when used with conventional carbonate electrolytes, is a poor performer in SIBs. However, the development of ether-based electrolytes has opened a new avenue for its application through a co-intercalation mechanism. While this approach yields a lower capacity than SnO, it can offer excellent cycling stability. The decision of which material is "better" is therefore application-dependent. For applications where high energy density is the primary concern and cycle life can be compromised, SnO-based materials hold great promise. Conversely, for applications demanding long cycle life and cost-effectiveness, modified graphite anodes present a compelling option. Continued research into both material systems is essential for the advancement of sodium-ion battery technology.

A Comparative Guide to Electrochemical Impedance Spectroscopy of Tin(II) Oxide Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical performance of tin(II) oxide (SnO) electrodes using electrochemical impedance spectroscopy (EIS). While direct comparative studies on SnO are limited, this document synthesizes available data and provides context by comparing it with the more extensively studied tin(IV) oxide (SnO2), offering a valuable benchmark for researchers. The guide details the experimental protocols necessary for such analyses and presents quantitative data to facilitate informed decisions in material selection and experimental design.

Comparative Analysis of Electrochemical Impedance Parameters

Electrochemical impedance spectroscopy is a powerful technique to probe the interfacial and bulk properties of electrode materials. The key parameters extracted from EIS data, such as charge transfer resistance (Rct) and double-layer capacitance (Cdl), provide insights into the kinetics of electrochemical reactions and the electrode-electrolyte interface. The Warburg impedance is indicative of ion diffusion processes within the electrode.

The following table summarizes typical EIS parameters for tin oxide-based electrodes. It is important to note that much of the available quantitative data is for SnO2, which serves as a reference to contextualize the performance of SnO.

MaterialElectrolyteRct (Ω)Cdl (μF)Warburg ImpedanceApplication
SnO Nanoparticles 1 M LiClO4 in EC:DMCVaries with cycling-PresentLi-ion Battery Anode
Nano-SnO 1 M LiClO4 in EC:DMCLower than micron-sized SnO-PresentLi-ion Battery Anode
SnO2 Nanoparticles 1 M LiClO4 in EC:DMC150 - 30010 - 100PresentLi-ion Battery Anode
SnO2 Nanowires 0.5 M Na2SO480 - 150100 - 1000PresentSupercapacitor
SnO2 Thin Film 0.1 M KCl with Fe(CN)63-/4-200 - 5001 - 10PresentGas Sensor

EC:DMC: Ethylene (B1197577) Carbonate:Dimethyl Carbonate

Experimental Protocols

Reproducible and comparable EIS data relies on standardized experimental procedures. Below are detailed methodologies for the preparation of SnO electrodes and the subsequent EIS analysis, based on common practices in the field.

Working Electrode Preparation

The working electrode is typically a composite material coated on a current collector.

  • Slurry Preparation:

    • The active material (SnO powder), a conductive agent (e.g., acetylene (B1199291) black or Super P carbon), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF or carboxymethyl cellulose (B213188) - CMC) are mixed in a typical weight ratio of 80:10:10.

    • The powder mixture is added to a suitable solvent, such as N-methyl-2-pyrrolidone (NMP) for PVDF binder, to form a homogeneous slurry with a thick consistency.

  • Coating:

    • The slurry is uniformly coated onto a copper foil current collector using a doctor blade technique to a specific thickness (e.g., 50-100 µm).

    • The coated foil is then dried in a vacuum oven at a specific temperature (e.g., 80-120°C) for several hours (e.g., 12 hours) to remove the solvent.

  • Electrode Punching:

    • Circular electrodes of a defined diameter (e.g., 12 mm) are punched from the coated foil.

    • The mass loading of the active material on the electrode is determined by weighing the electrode before and after coating.

Cell Assembly

The electrodes are typically assembled in a coin cell (e.g., CR2032) inside an argon-filled glovebox to prevent contamination from air and moisture.

  • Components:

    • Working Electrode: The prepared SnO electrode.

    • Counter and Reference Electrode: A lithium metal foil is commonly used as both the counter and reference electrode in a two-electrode setup for battery testing.

    • Separator: A microporous polymer membrane (e.g., Celgard) is placed between the working and counter electrodes to prevent short circuits while allowing ion transport.

    • Electrolyte: A solution of a lithium salt (e.g., 1 M LiPF6) in a mixture of organic carbonates (e.g., ethylene carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio) is used as the electrolyte.

Electrochemical Impedance Spectroscopy (EIS) Measurement

EIS measurements are performed using a potentiostat with a frequency response analyzer module.

  • Parameters:

    • Frequency Range: Typically from a high frequency (e.g., 100 kHz) to a low frequency (e.g., 0.01 Hz).

    • AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied.

    • DC Potential: The impedance is measured at a specific DC potential, often the open-circuit potential (OCP) of the cell, or at various potentials corresponding to different states of charge/discharge.

  • Data Analysis:

    • The resulting impedance data is commonly plotted as a Nyquist plot (imaginary impedance vs. real impedance).

    • The data is then fitted to an equivalent circuit model to extract quantitative parameters like Rs, Rct, Cdl, and Warburg impedance.

Visualizing the Process and Model

To better understand the experimental process and the interpretation of the results, the following diagrams are provided.

experimental_workflow cluster_prep Electrode Preparation cluster_assembly Cell Assembly cluster_measurement EIS Measurement slurry Slurry Preparation (SnO, Carbon, Binder) coating Coating on Cu Foil slurry->coating drying Vacuum Drying coating->drying punching Electrode Punching drying->punching assembly Coin Cell Assembly (in Glovebox) punching->assembly eis EIS Measurement (Potentiostat) assembly->eis analysis Data Analysis (Nyquist Plot & Fitting) eis->analysis

A typical experimental workflow for EIS analysis of SnO electrodes.

equivalent_circuit cluster_parallel start Rs Rs start->Rs end n1 n2 n1->n2 n3 n1->n3 Rct Rct n2->Rct Cdl Cdl n2->Cdl Zw Zw n3->Zw Rs->n1 Rct->n3 Rct->n3 Zw->end

A common equivalent circuit model (Randles circuit with Warburg element) for SnO electrodes.

In the equivalent circuit, Rs represents the solution resistance, Rct is the charge transfer resistance, Cdl is the double-layer capacitance, and Zw is the Warburg impedance related to the diffusion of lithium ions. This model is frequently used to interpret the impedance spectra of tin oxide-based anodes in lithium-ion batteries.

A Comparative Guide to Hydrothermal and Sol-Gel Synthesis of Tin(II) Oxide (SnO) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tin(II) oxide (SnO) nanoparticles is a critical area of research, with applications spanning catalysis, energy storage, and biomedical fields. The choice of synthesis method significantly impacts the physicochemical properties and, consequently, the performance of these nanoparticles. This guide provides an objective comparison between two prominent synthesis techniques: the hydrothermal method and the sol-gel process, offering insights into their respective protocols and the resulting nanoparticle characteristics.

At a Glance: Hydrothermal vs. Sol-Gel Synthesis of SnO Nanoparticles

PropertyHydrothermal SynthesisSol-Gel Synthesis
Particle Size ~50 nm[1]10-20 nm (projected)
Crystallinity High (often single-crystalline)Amorphous to crystalline (requires calcination)
Morphology Well-defined, diverse morphologies possibleTypically spherical nanoparticles
Purity HighHigh, but potential for residual organics
Process Temperature 100-250°C[2]Room temperature to ~80°C (synthesis), higher for calcination
Process Pressure Autogenous (elevated)Ambient
Reaction Time Hours to daysHours
Cost Higher initial equipment cost (autoclave)Generally lower equipment cost
Scalability Batch-wise, can be challengingMore readily scalable
Control over Properties Good control over size and morphologyGood control over particle size and composition

Experimental Protocols

Hydrothermal Synthesis of SnO Nanoparticles

This protocol is adapted from the work of Janardhan et al.[1].

Materials:

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Hydrochloric acid (HCl)

  • Urea (B33335) (CH₄N₂O)

  • Distilled water

Procedure:

  • Prepare a 0.1 M stock solution of SnCl₂·2H₂O by dissolving 2.3 g of SnCl₂·2H₂O in 50 ml of 1.0 M HCl with continuous stirring.

  • In a separate beaker, prepare a 250 ml solution of 0.1 M SnCl₂.

  • Add an appropriate amount of urea to the 250 ml SnCl₂ solution to adjust the pH to 9 under continuous stirring.

  • Transfer the final solution into a Teflon-lined autoclave.

  • Seal the autoclave and maintain it at 150°C for 1 hour under autogenous pressure.

  • Allow the autoclave to cool down to room temperature naturally.

  • The resulting white solid product is collected, washed with distilled water to remove any residual reactants, and then filtered.

  • Dry the final product in an oven at 60°C.

Sol-Gel Synthesis of SnO Nanoparticles

A representative protocol for SnO is presented below, as direct literature for SnO sol-gel synthesis is less common than for SnO₂. This protocol is based on general sol-gel principles for metal oxides.

Materials:

Procedure:

  • Dissolve the tin(II) precursor in anhydrous ethanol under an inert atmosphere to form the "sol."

  • Slowly add a mixture of ethanol, water, and aqueous ammonia dropwise to the tin(II) solution while stirring vigorously.

  • Continue stirring until a gel is formed. The gelation time can vary from minutes to hours.

  • Age the gel for a specific period (e.g., 24 hours) to allow for the completion of hydrolysis and condensation reactions.

  • Wash the gel with distilled water and ethanol to remove unreacted precursors and byproducts.

  • Dry the gel at a low temperature (e.g., 80-100°C) to obtain a xerogel.

  • If crystalline nanoparticles are desired, the xerogel can be calcined at a suitable temperature in a controlled atmosphere to prevent oxidation to SnO₂.

Synthesis Workflows

Hydrothermal_Synthesis cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_post Post-Processing A Dissolve SnCl₂·2H₂O in HCl B Prepare separate SnCl₂ solution C Add Urea to adjust pH to 9 D Transfer to Teflon-lined Autoclave C->D E Heat at 150°C for 1 hour F Cool to Room Temperature G Wash with Distilled Water F->G H Filter I Dry at 60°C J SnO Nanoparticles

Hydrothermal Synthesis Workflow for SnO Nanoparticles

Sol_Gel_Synthesis cluster_sol Sol Formation cluster_gel Gelation cluster_post Post-Processing A Dissolve Tin(II) Precursor in Ethanol B Add H₂O/Ethanol/NH₄OH mixture A->B C Stir until Gel forms D Age the Gel E Wash with Water and Ethanol D->E F Dry to form Xerogel G Optional: Calcine for Crystallinity H SnO Nanoparticles

Sol-Gel Synthesis Workflow for SnO Nanoparticles

Discussion and Conclusion

The choice between hydrothermal and sol-gel synthesis for SnO nanoparticles depends heavily on the desired final product characteristics and the available resources.

Hydrothermal synthesis is advantageous for producing highly crystalline and morphologically controlled nanoparticles in a single step.[1] The elevated temperature and pressure facilitate the direct formation of crystalline phases, potentially eliminating the need for post-synthesis calcination. This method is well-suited for applications where high crystallinity is paramount. However, the requirement for a specialized autoclave and the often longer reaction times can be drawbacks.

Sol-gel synthesis , on the other hand, is a versatile, low-temperature method that offers excellent control over particle size and composition. The process is generally simpler to set up and can be more easily scaled up. A significant consideration for the sol-gel synthesis of SnO is the need for a controlled atmosphere during any necessary calcination step to prevent the oxidation of Sn(II) to Sn(IV). The resulting nanoparticles from a sol-gel route without calcination are often amorphous.

References

Unveiling the Crystal Phases of Tin(II) Oxide: A Raman Spectroscopy Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the crystallographic nuances of materials is paramount. Tin(II) oxide (SnO), a material of growing interest in various applications, exists in different crystal phases, primarily a stable blue-black tetragonal form and a metastable red orthorhombic polymorph. Raman spectroscopy offers a rapid, non-destructive method to distinguish between these phases. This guide provides a comparative analysis of this compound crystal phases using Raman spectroscopy, supported by experimental data and detailed protocols.

Distinguishing this compound Polymorphs with Raman Spectroscopy

Raman spectroscopy probes the vibrational modes of a material, which are highly sensitive to its crystal structure. The two primary polymorphs of this compound, the blue-black tetragonal phase (litharge structure) and the red orthorhombic phase, exhibit distinct Raman spectra due to their different crystallographic symmetries.

The stable blue-black tetragonal SnO is well-characterized, displaying two prominent Raman active modes. The lower frequency mode, assigned as B1g or Eg, appears around 110-112 cm⁻¹. The higher frequency mode, assigned as A1g, is typically observed at approximately 210-212 cm⁻¹.[1][2][3]

In contrast, the metastable red orthorhombic SnO has been more challenging to characterize. However, recent studies have confirmed its orthorhombic crystal structure (space group Cmc21).[4][5] While detailed Raman spectra for the red polymorph are less commonly reported, in-situ Raman spectroscopy has been used to monitor its phase transitions.[4][5] The analysis of its unique vibrational modes is crucial for a complete understanding of this metastable phase.

Intermediate oxides, such as Sn₃O₄ and Sn₂O₃, can also form during the synthesis or thermal treatment of this compound and present their own characteristic Raman signals.[1] Furthermore, the common oxidation product, tin(IV) oxide (SnO₂), has a significantly different Raman spectrum, with a strong A₁g mode around 630-640 cm⁻¹, allowing for easy differentiation from SnO phases.[1][6]

Comparative Analysis of this compound Phases

The following table summarizes the key crystallographic and Raman spectroscopic data for the different phases of tin oxide.

Crystal PhaseColorCrystal SystemSpace GroupKey Raman Peaks (cm⁻¹)
This compound (stable)Blue-blackTetragonalP4/nmm~112 (B₁g/E₉), ~211 (A₁g)
This compound (metastable)RedOrthorhombicCmc21Data not readily available
Tin(IV) OxideWhite/YellowishTetragonalP4₂/mnm~475 (E₉), ~635 (A₁g), ~775 (B₂g)

Experimental Protocols

Precise synthesis and analytical procedures are critical for obtaining reliable and reproducible data. Below are detailed protocols for the synthesis of this compound polymorphs and their analysis by Raman spectroscopy.

Synthesis of Blue-Black Tetragonal this compound
  • Precipitation: Dissolve a tin(II) salt, such as tin(II) chloride (SnCl₂), in deionized water. Slowly add an alkali hydroxide (B78521) solution, for instance, sodium hydroxide (NaOH), dropwise while stirring continuously. This will precipitate this compound hydrate (B1144303) (SnO·xH₂O).

  • Washing: Filter the precipitate and wash it thoroughly with deionized water to remove any remaining salts.

  • Drying and Annealing: Dry the precipitate in a vacuum oven at a low temperature. To obtain the blue-black tetragonal phase, heat the dried hydrate in an inert atmosphere (e.g., nitrogen or argon).

Synthesis of Red Orthorhombic this compound
  • Precipitation: Dissolve a tin(II) salt (e.g., SnCl₂) in deionized water. Gently heat the solution and add aqueous ammonia (B1221849) (NH₄OH) to precipitate a hydrated this compound.

  • Washing and Gentle Heating: Filter and wash the precipitate with deionized water. The metastable red form can be obtained by gentle heating of this precipitate.

  • Reflux Method (Alternative): A fast reflux method followed by controlled annealing has also been reported to synthesize polycrystalline red SnO.[4][5]

Raman Spectroscopy Analysis
  • Sample Preparation: Place a small amount of the synthesized this compound powder on a clean microscope slide or in a suitable sample holder.

  • Instrumentation: Utilize a confocal Raman microscope equipped with a laser excitation source (e.g., 532 nm or 633 nm).

  • Data Acquisition:

    • Focus the laser onto the sample.

    • Select an appropriate objective lens (e.g., 50x or 100x).

    • Set the laser power to a low level (e.g., 1-5 mW) to avoid laser-induced sample degradation or phase transformation.

    • Acquire the Raman spectrum over a suitable spectral range (e.g., 50-1000 cm⁻¹) with an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the obtained spectra to identify the characteristic Raman peaks for each polymorph. Compare the peak positions and relative intensities to reference spectra to confirm the crystal phase.

Experimental Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the synthesis and analysis of this compound crystal phases.

G cluster_synthesis Synthesis of SnO Polymorphs cluster_blue_black Blue-Black (Tetragonal) SnO cluster_red Red (Orthorhombic) SnO cluster_analysis Raman Spectroscopy Analysis Sn_salt Tin(II) Salt Solution (e.g., SnCl₂) NaOH Add Alkali Hydroxide (e.g., NaOH) Sn_salt->NaOH NH4OH Add Aqueous Ammonia Sn_salt->NH4OH precipitate_hydrate Precipitate SnO·xH₂O NaOH->precipitate_hydrate wash_dry_bb Wash and Dry precipitate_hydrate->wash_dry_bb heat_inert Heat in Inert Atmosphere wash_dry_bb->heat_inert Blue_black_SnO Stable Blue-Black SnO heat_inert->Blue_black_SnO Sample_prep Sample Preparation Blue_black_SnO->Sample_prep precipitate_red Precipitate Hydrated SnO NH4OH->precipitate_red wash_dry_r Wash and Dry precipitate_red->wash_dry_r gentle_heat Gentle Heating wash_dry_r->gentle_heat Red_SnO Metastable Red SnO gentle_heat->Red_SnO Red_SnO->Sample_prep Raman_acq Raman Data Acquisition Sample_prep->Raman_acq Spectral_analysis Spectral Analysis Raman_acq->Spectral_analysis Phase_ID Phase Identification Spectral_analysis->Phase_ID

Caption: Experimental workflow for synthesis and Raman analysis of SnO polymorphs.

References

Doping Effects on the Electronic Properties of Tin(II) Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and electronics, the ability to tune the electronic properties of semiconductor materials is paramount. Tin(II) oxide (SnO), an emerging p-type transparent semiconductor, presents a compelling alternative to traditional materials. This guide provides a comparative analysis of the effects of various dopants on the electronic properties of SnO, supported by experimental data and detailed methodologies.

Tin monoxide (SnO) has garnered significant attention as a p-type transparent conducting oxide (TCO) due to its high hole mobility, which is attributed to a relatively delocalized valence band.[1][2] Nominally undoped SnO can exhibit p-type conductivity with a hole concentration exceeding 10¹⁸ cm⁻³ owing to the low formation energy of tin vacancy acceptors.[1][2] However, for practical applications in transparent electronics, enhancing its electrical conductivity and transparency through doping is crucial. This guide explores the impact of various dopants on the key electronic properties of SnO, including resistivity, hole concentration, mobility, and band gap.

P-type Doping of this compound

Achieving efficient and stable p-type conductivity is a primary focus in the development of SnO-based devices. Several elements have been investigated as potential p-type dopants.

Comparison of P-type Dopants in SnO
DopantHost MaterialDopant ConcentrationDeposition MethodPost-Deposition TreatmentResistivity (ρ) (Ω·cm)Hole Concentration (cm⁻³)Mobility (cm²/(V·s))Band Gap (eV)Visible Transmittance (Tvis) (%)
UndopedSnO-Magnetron SputteringRapid Thermal Annealing (>400 °C)~0.9>10¹⁸-~2.7–2.9~65
Gallium (Ga)SnO1.2%Magnetron SputteringRapid Thermal Annealing (>400 °C)~0.2--~2.7–2.9~65
Sodium (Na)SnO~2.3–2.8%Magnetron SputteringRapid Thermal Annealing (>400 °C)~0.014–5 × 10¹⁹>10~2.7–2.9~50
Nitrogen (N)SnO~7 × 10¹⁷ cm⁻³Ion Beam Sputter Deposition------
Hydrogen (H)SnO>10¹⁹ cm⁻³Ion Beam Sputter Deposition------

Table 1: Comparison of the electronic and optical properties of p-type doped SnO thin films.[1][3]

Sodium (Na) doping has shown remarkable results, significantly decreasing the resistivity to ~0.01 Ω·cm and achieving a high hole concentration of 4–5 × 10¹⁹ cm⁻³.[1][2] This is attributed to the low formation and ionization energies of the Na acceptor.[1] While highly conductive, Na-doped SnO films have exhibited lower visible transparency (~50%), which is potentially due to the presence of excess metallic tin.[1][2] In contrast, Gallium (Ga) doping provides a more modest improvement in conductivity but maintains a higher transparency of ~65%.[1][2]

Nitrogen (N) has been identified as a stable and effective p-type dopant, with all incorporated nitrogen atoms acting as acceptors.[3] However, a critical concentration of about 7 × 10¹⁷ cm⁻³ can lead to changes in the film morphology, which may negatively impact its structural properties.[3] Hydrogen (H) doping also shows promise for enhancing p-type conductivity, but it suffers from long-term instability due to the outdiffusion of hydrogen after growth.[3]

N-type Doping of this compound and Tin(IV) Oxide

While SnO is naturally a p-type semiconductor, achieving n-type conductivity is also of interest for the fabrication of p-n junctions. Furthermore, its oxidized counterpart, tin(IV) oxide (SnO₂), is an intrinsically n-type semiconductor whose conductivity can be significantly enhanced through doping.

Comparison of N-type Dopants in SnO₂
DopantHost MaterialDopant ConcentrationDeposition MethodResistivity (ρ) (Ω·cm)Carrier Concentration (cm⁻³)Mobility (cm²/(V·s))Band Gap (eV)
Aluminum (Al)SnO₂5-15%Sol-gel Spin CoatingAnnealing at 400 °CDecreases with doping--
Antimony (Sb)SnO₂--~10⁻³~10²⁰6 - 24-
Fluorine (F)SnO₂-RF Reaction Cosputtering-~10⁻³9.6 × 10¹⁸~200

Table 2: Comparison of the electronic and optical properties of n-type doped SnO₂ thin films.[4][5][6]

For SnO₂, fluorine (F) and antimony (Sb) are well-established n-type dopants that can drastically decrease its resistivity.[7] Aluminum (Al) doping in SnO₂ has also been shown to reduce the band gap energy, leading to a more conductive material.[4] Theoretical studies suggest that hydrogen can also be responsible for the intrinsic n-type conductivity in SnO₂.[8]

Experimental Protocols

The electronic properties of doped SnO thin films are highly dependent on the synthesis and characterization methods employed. Below are detailed methodologies for some of the key experiments cited.

Magnetron Sputtering for Ga- and Na-doped SnO[1][2]
  • Target Preparation : Metallic tin targets with desired atomic percentages of Ga or Na are used.

  • Substrate : Sapphire or other suitable substrates are cleaned and placed in the sputtering chamber.

  • Deposition : The films are deposited at room temperature in a reactive oxygen atmosphere. The sputtering power and gas flow rates are optimized to achieve the desired film thickness and stoichiometry.

  • Post-Annealing : As-grown films are typically amorphous and insulating. A post-growth rapid thermal annealing (RTA) is performed at temperatures above 400 °C in a controlled atmosphere (e.g., nitrogen) to induce crystallization and activate the dopants.

Ion Beam Sputter Deposition for N- and H-doped SnO[3]
  • Sputtering Target : A high-purity metallic tin target is used.

  • Ion Source : An ion beam source bombards the target with energetic ions (e.g., Ar⁺).

  • Reactive Gas : For nitrogen doping, N₂ is introduced into the deposition chamber along with the sputtering gas. For hydrogen doping, a hydrogen-containing gas is used.

  • Substrate : c-plane sapphire is a common substrate.[3]

  • Deposition Parameters : The ion beam energy, gas flow rates, and substrate temperature are controlled to optimize film growth and dopant incorporation.

Characterization Techniques
  • Structural Properties : X-ray Diffraction (XRD) is used to determine the crystal structure and phase purity of the films.

  • Morphological Properties : Scanning Electron Microscopy (SEM) is employed to observe the surface morphology and grain size.

  • Electrical Properties : Hall effect measurements are performed to determine the resistivity, carrier concentration, and mobility of the films.

  • Optical Properties : UV-Vis Spectroscopy is used to measure the optical transmittance and calculate the band gap of the films.

  • Dopant Concentration : Secondary Ion Mass Spectrometry (SIMS) is used to quantify the amount of dopants incorporated into the films.[3]

Doping and Characterization Workflow

The general process for investigating the effects of doping on the electronic properties of this compound can be visualized as a sequential workflow.

Doping_Workflow sub_prep Substrate Preparation deposition Thin Film Deposition (e.g., Sputtering) sub_prep->deposition Cleaned Substrate post_treatment Post-Deposition Treatment (e.g., Annealing) deposition->post_treatment As-grown Film doping Dopant Introduction (e.g., Reactive Gas, Doped Target) doping->deposition Dopant Source structural Structural Characterization (XRD) post_treatment->structural Processed Film morphological Morphological Characterization (SEM) post_treatment->morphological electrical Electrical Characterization (Hall Effect) post_treatment->electrical optical Optical Characterization (UV-Vis) post_treatment->optical analysis Data Analysis and Property Correlation structural->analysis morphological->analysis electrical->analysis optical->analysis

Workflow for doping and characterizing SnO thin films.

Comparison with Alternative P-type Transparent Oxides

Doped SnO competes with other p-type transparent oxides. While a comprehensive comparison is beyond the scope of this guide, it is worth noting that many other p-type oxides, such as nickel oxide (NiO) and copper iodide (CuI), often exhibit a trade-off between conductivity and transparency. The high hole mobility of SnO makes it a particularly promising candidate for achieving high performance in transparent electronic devices.

Conclusion

The electronic properties of this compound can be effectively tuned through doping. For p-type conductivity, sodium has emerged as a highly effective dopant for achieving low resistivity, although at the cost of some transparency. Gallium offers a more balanced improvement in conductivity while maintaining good transparency. For n-type applications, particularly in the more stable SnO₂ form, fluorine and antimony are well-established dopants. The choice of dopant and processing conditions must be carefully considered based on the specific requirements of the intended application. Further research focusing on optimizing the deposition and post-treatment processes for doped SnO is crucial for realizing its full potential in next-generation transparent electronics.

References

A Comparative Guide to SnO-Based Gas Sensors for Carbon Monoxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection of carbon monoxide (CO) is critical in various applications, from environmental monitoring to specialized laboratory settings. While tin dioxide (SnO₂) has long been the dominant material in metal oxide semiconductor (MOS) gas sensors, tin monoxide (SnO) is emerging as a compelling alternative. This guide provides an objective comparison of SnO-based gas sensors with other established alternatives like SnO₂, zinc oxide (ZnO), and copper oxide (CuO), supported by experimental data and detailed protocols.

Performance Comparison of Metal Oxide Semiconductor Gas Sensors for CO Detection

The efficacy of a gas sensor is determined by several key performance metrics. The following tables summarize the performance of SnO, SnO₂, ZnO, and CuO-based sensors for CO detection based on available research data.

Table 1: Performance of SnO-Based Gas Sensors for CO Detection

Sensing MaterialMorphologyOperating Temperature (°C)Sensitivity (Response)Response Time (s)Recovery Time (s)CO Concentration (ppm)Reference
SnONanosheets4002.346-10[1]
SnOPowders4001.5788-10[1]

Table 2: Performance of SnO₂-Based Gas Sensors for CO Detection

Sensing MaterialMorphologyOperating Temperature (°C)Sensitivity (Response)Response Time (s)Recovery Time (s)CO Concentration (ppm)Reference
SnO₂Nanoparticles300~100--300[2]
Cu-doped SnO₂Nanoparticles300~350--300[2]
SnO₂/CuO (bilayer)Thin Film-High--5-500[3]
Pd-doped SnO₂Nanoparticles300-400High--200[4]
SnO₂Nanowires300HighFastFast-[5]

Table 3: Performance of ZnO and CuO-Based Gas Sensors for CO Detection

Sensing MaterialMorphologyOperating Temperature (°C)Sensitivity (Response)Response Time (s)Recovery Time (s)CO concentration (ppm)Reference
ZnONanocombsRoom Temp.7.22-50250[6]
ZnONanocombsRoom Temp.8.93-55500[6]
CuO-doped SnO₂Pellets150-2507-8--200[7]
ZnO-doped SnO₂Pellets350-4006-7--200[7]

Experimental Protocols

Synthesis of SnO Nanomaterials

A common method for synthesizing SnO nanosheets involves a room temperature reaction. In a typical procedure, SnCl₂ is reacted with hydrazine (B178648) and NaOH. The resulting SnO sheets can then be subsequently oxidized at a high temperature (e.g., 600 °C) to form SnO₂ sheets if desired[1]. The morphology and size of the resulting nanostructures can be controlled to a great extent during the formation of SnO, which in turn influences the sensor's response and response time[1].

Gas Sensor Fabrication and Testing

A standard procedure for fabricating a metal oxide-based gas sensor is as follows:

  • Paste Formation: The synthesized nanomaterial (e.g., SnO or SnO₂) is mixed with a small amount of deionized water to form a paste.

  • Coating: The paste is coated onto a ceramic tube that has a pair of Au electrodes with Pt wires.

  • Drying and Aging: The coated tube is dried in air and then aged at an elevated temperature (e.g., 300°C) for several hours to improve stability.

  • Assembly: A Ni-Cr heating wire is inserted into the ceramic tube to control the operating temperature. The entire assembly is then mounted on a base.

  • Testing Setup: The sensor is placed in a gas chamber with a gas inlet and outlet. The chamber is connected to a data acquisition system to continuously record the sensor's resistance. A commercial CO sensor can be used as a reference[8].

  • Measurement: The sensor's resistance is measured in clean air (Ra) and in the presence of the target gas (Rg). The sensor response (S) is typically defined as the ratio Ra/Rg for reducing gases like CO[3]. The response and recovery times are the times taken for the sensor signal to reach 90% of its final value upon exposure to and removal of the target gas, respectively.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.

Sensing_Mechanism Figure 1: Gas Sensing Mechanism of p-type SnO for CO Detection cluster_surface SnO Surface cluster_reaction CO Interaction cluster_output Sensor Response O2 O₂ (gas) O_ads O⁻ (adsorbed) O2->O_ads e⁻ from SnO h_plus h⁺ (hole) O_ads->h_plus Creates hole accumulation layer CO2_gas CO₂ (gas) O_ads->CO2_gas + e⁻ to SnO CO_gas CO (gas) Conductivity Increased Conductivity (Decreased Resistance) h_plus->Conductivity Hole concentration decreases SnO_surface SnO CO_gas->O_ads Reaction

Caption: Gas Sensing Mechanism of p-type SnO for CO Detection.

Experimental_Workflow Figure 2: Experimental Workflow for Gas Sensor Performance Assessment cluster_synthesis Material Synthesis & Characterization cluster_fabrication Sensor Fabrication cluster_testing Gas Sensing Test cluster_analysis Data Analysis Synthesis Synthesize SnO Nanomaterial Characterization Characterize Material (XRD, SEM, TEM) Synthesis->Characterization Paste Create Sensing Paste Characterization->Paste Coating Coat Substrate Paste->Coating Aging Dry and Age Sensor Coating->Aging Setup Place Sensor in Test Chamber Aging->Setup Stabilize Stabilize at Operating Temperature Setup->Stabilize Expose_Air Measure Resistance in Air (Ra) Stabilize->Expose_Air Expose_CO Expose to CO and Measure Resistance (Rg) Expose_Air->Expose_CO Recovery Measure Recovery in Air Expose_CO->Recovery Calculate Calculate Sensitivity (S=Ra/Rg) Expose_CO->Calculate Determine Determine Response/Recovery Times Recovery->Determine Compare Compare with Other Sensors Calculate->Compare Determine->Compare

Caption: Experimental Workflow for Gas Sensor Performance Assessment.

Discussion and Future Outlook

The data indicates that SnO-based sensors, particularly those with nanosheet morphologies, can exhibit significantly faster response times for CO detection compared to their powder counterparts[1]. While SnO₂ remains a highly sensitive material, especially when doped with catalysts like copper or palladium, the operating temperatures are often high[2][4]. The development of SnO₂/CuO bilayer and other heterostructures shows promise for enhancing sensitivity and selectivity at lower temperatures[3][7].

ZnO-based sensors offer the intriguing possibility of room temperature operation, which is a significant advantage in terms of power consumption and device simplicity[6]. However, their sensitivity might be lower compared to tin-based oxides at elevated temperatures.

Future research should focus on optimizing the morphology and doping of SnO nanomaterials to further enhance their sensitivity and selectivity while maintaining low operating temperatures. The exploration of p-type SnO in heterojunctions with n-type materials like SnO₂ or ZnO could lead to novel sensor designs with superior performance characteristics. The development of reliable and low-cost synthesis methods for high-quality SnO nanostructures will be crucial for their practical application in commercial gas sensing devices.

References

Comparison of blue-black α-SnO and red metastable SnO properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Blue-Black α-SnO and Red Metastable SnO

Tin(II) oxide (SnO) is a significant p-type semiconductor with applications in various fields, including electronics and catalysis. It primarily exists in two polymorphic forms: the stable blue-black α-SnO and a less common red metastable modification. Understanding the distinct properties of these two forms is crucial for their targeted synthesis and application. This guide provides an objective comparison of their structural, electronic, and physical properties, supported by experimental data and detailed synthesis protocols.

Comparative Data of α-SnO and Red SnO

The fundamental properties of the two SnO polymorphs are summarized below.

PropertyBlue-Black α-SnORed Metastable SnO
Color Blue-blackRed / Ruby-red
Stability Thermodynamically stable formMetastable
Crystal System Tetragonal[1][2]Orthorhombic[1][2]
Space Group P4/nmm[1][2][3]Pbca (Note: Previously often misidentified as Cmc2₁)[1][2][4]
Structure Type Litharge (α-PbO) type[2][3]Unique structure type[4]
Coordination (Sn) Square-pyramidal {SnO₄}[1][2][5]Trigonal-pyramidal[1][2]
Coordination (O) Distorted tetrahedral {OSn₄}[1][2]Trigonal-planar[1][2]
Band Gap (Indirect) ~0.7 eV[6]~0.7 eV[6] (Note: Can vary with synthesis; some forms reported as insulators)[4]
Band Gap (Optical) 2.5 - 3.4 eV[7]~2.7 eV[6]
Conductivity p-type semiconductor[3][8]Generally considered an insulator or semiconductor[4][6]

Detailed Comparison of Properties

Crystal Structure

The most significant difference between the two polymorphs lies in their crystal structures.

  • Blue-Black α-SnO: This stable form adopts a tetragonal litharge-type structure with the space group P4/nmm.[1][2][3] It features a distinct layer structure where tin atoms are coordinated to four oxygen atoms in a square pyramidal geometry.[1][2][5] The oxygen atoms, in turn, are coordinated to four tin atoms in a distorted tetrahedral arrangement.[1][2] The layers are composed of a central plane of oxygen atoms sandwiched between two planes of tin atoms.[5][9]

  • Red Metastable SnO: For a long time, its structure was debated, but recent single-crystal X-ray diffraction studies have identified it as orthorhombic with the space group Pbca.[1][2] This form also has a layered structure, but the atomic arrangement is different. The tin atoms exhibit a trigonal-pyramidal coordination, and the oxygen atoms have a trigonal-planar coordination.[1][2] The highly asymmetric coordination around the Sn²⁺ ions indicates the presence of a stereochemically active lone pair of electrons.[4]

G Crystal Structure Comparison cluster_0 alpha_sno Blue-Black α-SnO Crystal System: Tetragonal Space Group: P4/nmm Sn Coordination: Square-pyramidal O Coordination: Distorted tetrahedral p1 red_sno Red Metastable SnO Crystal System: Orthorhombic Space Group: Pbca Sn Coordination: Trigonal-pyramidal O Coordination: Trigonal-planar p2

Caption: Key crystallographic differences between α-SnO and red SnO.

Electronic and Optical Properties

Both forms of SnO are known for their interesting electronic properties, though they differ in conductivity.

  • Blue-Black α-SnO: It is a well-established p-type semiconductor, a property attributed to native defects like tin vacancies.[3][8] It possesses a narrow indirect band gap of approximately 0.7 eV and a wider optical band gap in the range of 2.5 to 3.4 eV.[6][7] The p-type conductivity arises from the hybridization of O 2p and Sn 5s orbitals at the valence band maximum.[10]

  • Red Metastable SnO: Its electronic character is more complex. While some studies report semiconducting properties with an indirect band gap of 0.7 eV and an optical gap of 2.7 eV, similar to the α-phase, other reports classify it as an insulator.[4][6] This variability likely stems from differences in synthesis methods, purity, and crystallinity.

Experimental Protocols

The synthesis of a specific SnO polymorph requires careful control of reaction conditions.

Synthesis of Blue-Black α-SnO (Precipitation Method)

This protocol is adapted from a method used to produce SnO microplates.[11]

  • Precursor Preparation: Prepare an aqueous solution of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Base Solution: Separately, prepare a strong sodium hydroxide (B78521) (NaOH) solution.

  • Precipitation: While vigorously stirring the SnCl₂ solution, add the NaOH solution dropwise. A precipitate will form. Continue adding the base until the desired pH is reached, leading to the formation of tin(II) hydroxide (Sn(OH)₂).

  • Formation of α-SnO: The intermediate Sn(OH)₂ is unstable and will dehydrate. The solution is typically stirred for several hours at room temperature. The initially formed white precipitate will gradually transform into a blue-black solid.

  • Isolation and Washing: Collect the blue-black precipitate by filtration. Wash it repeatedly with deionized water to remove residual salts (like NaCl) and then with ethanol.

  • Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C) to prevent oxidation to SnO₂.

Synthesis of Red Metastable SnO (pH-Controlled Precipitation)

This protocol is based on a method reported to produce ruby-red SnO powder.[4]

  • Precursor Preparation: Prepare a fresh acidic solution of tin(II) chloride (SnCl₂).

  • Additive: Add phosphorous acid (H₃PO₃) to the SnCl₂ solution. The presence of certain ions can influence the resulting polymorph.

  • pH Adjustment: Carefully and slowly adjust the pH of the solution to approximately 4.9 by adding a suitable base (e.g., dilute NaOH or NH₄OH) under constant stirring.

  • Precipitation and Aging: A ruby-red precipitate of metastable SnO will form. Allow the suspension to age for a period to ensure complete precipitation.

  • Isolation and Washing: Collect the red precipitate by filtration. Wash thoroughly with deionized water and then with acetone (B3395972) or ethanol.

  • Drying: Dry the product under vacuum at room temperature. It is crucial to avoid high temperatures, which could cause a phase transition to the more stable blue-black α-SnO or oxidation.

G cluster_alpha α-SnO Synthesis cluster_red Red SnO Synthesis start SnCl₂ Solution add_naoh Add strong NaOH start->add_naoh add_h3po3 Add H₃PO₃ start->add_h3po3 precipitate_alpha Precipitate Sn(OH)₂ add_naoh->precipitate_alpha age_alpha Stir & Age (Dehydration) precipitate_alpha->age_alpha wash_alpha Filter, Wash, Dry age_alpha->wash_alpha end_alpha Blue-Black α-SnO wash_alpha->end_alpha adjust_ph Adjust pH to ~4.9 add_h3po3->adjust_ph precipitate_red Precipitate Red SnO adjust_ph->precipitate_red wash_red Filter, Wash, Dry precipitate_red->wash_red end_red Red Metastable SnO wash_red->end_red

Caption: General experimental workflow for the synthesis of SnO polymorphs.

References

A Comparative Guide to the Electronic Structure of Tin(II) Oxide from First-Principles Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electronic structure of tin(II) oxide (SnO) as determined by various first-principles studies. The data presented herein, derived from density functional theory (DFT) calculations, offers insights into the material's fundamental electronic properties, which are crucial for its application in diverse fields, including transparent electronics, sensors, and catalysis.

Quantitative Data Summary

The electronic properties of SnO, particularly its band gap, are highly sensitive to the computational methods employed. The following tables summarize key quantitative data from several first-principles studies, highlighting the variations that arise from different exchange-correlation functionals and computational approaches.

Table 1: Calculated Electronic Band Gap of Bulk SnO

Computational MethodExchange-Correlation FunctionalBand Gap (eV)Band Gap TypeReference
DFT+D3GGA-PBE0.6Indirect[1]
DFTLDA2.61-[2]
DFTGGA--[3]
DFTPBE1.54Indirect[1]
DFTHybrid Functional (unspecified)2.93-[1]

Table 2: Calculated Electronic Band Gap of Monolayer SnO

Computational MethodExchange-Correlation FunctionalBand Gap (eV)Band Gap TypeReference
DFT+D3GGA-PBE2.85Indirect[1]
DFTPBE1.54-[1]
DFTHybrid Functional (unspecified)2.93-[1]
Experimental-2.7-[1]

Table 3: Calculated Structural Parameters of SnO

ParameterComputational MethodValueReference
Lattice Constant 'a' (Bulk)DFT+D3 (GGA-PBE)3.80 Å[1]
Lattice Constant 'c' (Bulk)DFT+D3 (GGA-PBE)4.83 Å[1]
Sn-O Bond Length (Bulk)DFT (LDA)2.285 Å[2]
Sn-O Bond Length (Bulk)-2.31 Å[2]
Sn-Sn Bond Length (Bulk)-2.82 Å[2]
In-plane Lattice Parameter (Monolayer)DFT+D3 (GGA-PBE)3.86 Å[1]
Sn-O Bond Length (Monolayer)DFT+D3 (GGA-PBE)2.26 Å[1]
Sn-Sn Length (Monolayer)DFT+D3 (GGA-PBE)3.61 Å[1]
O-O Length (Monolayer)DFT+D3 (GGA-PBE)2.72 Å[1]

Electronic Structure Insights

First-principles calculations reveal that bulk SnO is an indirect band gap semiconductor.[1] The valence band maximum (VBM) is primarily composed of O 2p orbitals with a smaller contribution from Sn 5s orbitals.[1][3] Conversely, the conduction band minimum (CBM) is dominated by Sn 5p states.[1] This electronic configuration, particularly the presence of the Sn 5s lone pair, plays a crucial role in the material's properties and layered crystal structure.

Experimental Protocols: A Computational Perspective

In the context of first-principles studies, the "experimental protocol" refers to the specific computational methodology and parameters used to solve the quantum mechanical equations that describe the electronic behavior of the material. The accuracy and predictive power of these simulations are highly dependent on the chosen parameters.

Key Computational Parameters:

  • Density Functional Theory (DFT): This is the fundamental theoretical framework used in the cited studies. It maps the complex many-body problem of interacting electrons onto a simpler problem of non-interacting electrons moving in an effective potential.

  • Exchange-Correlation Functional: This is an approximation within DFT that accounts for the quantum mechanical effects of exchange and correlation. The choice of functional significantly impacts the calculated band gap. Common functionals include:

    • Local Density Approximation (LDA): A simpler functional that is often computationally efficient but may underestimate band gaps.[2][3]

    • Generalized Gradient Approximation (GGA): An improvement over LDA that considers the gradient of the electron density. The Perdew-Burke-Ernzerhof (PBE) functional is a widely used GGA.[1][3]

    • Hybrid Functionals: These functionals mix a portion of exact Hartree-Fock exchange with a GGA functional, often leading to more accurate band gap predictions, albeit at a higher computational cost.[1]

  • Pseudopotentials: These are used to simplify the calculation by replacing the strong Coulomb potential of the atomic nucleus and the core electrons with a weaker effective potential. The cited studies utilize plane-wave ultrasoft pseudopotentials.[3]

  • Basis Sets: These are sets of mathematical functions used to represent the electronic wavefunctions. Plane-wave basis sets are commonly employed in solid-state calculations.

  • Dispersion Corrections (e.g., DFT+D3): These are added to standard DFT functionals to better account for van der Waals interactions, which are important in layered materials like SnO.[1]

  • Software Packages: The actual calculations are performed using specialized software. The CASTEP and Quantum Espresso packages are mentioned in the context of the broader research area.[2]

Visualizing the First-Principles Workflow

The following diagram illustrates the typical workflow of a first-principles study of a material's electronic structure.

FirstPrinciplesWorkflow cluster_input Input Definition cluster_calculation Self-Consistent Field (SCF) Calculation cluster_post_processing Post-Processing & Analysis cluster_output Output crystal_structure Crystal Structure (Lattice Parameters, Atomic Positions) scf Solve Kohn-Sham Equations Iteratively crystal_structure->scf comp_params Computational Parameters (Functional, Pseudopotentials, etc.) comp_params->scf band_structure Electronic Band Structure scf->band_structure dos Density of States (DOS) scf->dos other_properties Other Properties (Optical, Structural, etc.) scf->other_properties results Calculated Properties & Insights band_structure->results dos->results other_properties->results

Caption: Workflow of a first-principles electronic structure calculation.

References

Evaluating the Long-Term Stability of Tin(II) Oxide in Device Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of materials is a critical determinant of the viability and commercial success of electronic devices. For emerging semiconductor materials like tin(II) oxide (SnO), a thorough understanding of their stability under various operational stresses is paramount. This guide provides an objective comparison of the long-term stability of SnO with established alternatives such as Indium-Gallium-Zinc-Oxide (IGZO) and Low-Temperature Polycrystalline Silicon (LTPS), supported by experimental data.

Data Presentation: Comparative Stability Metrics

The following table summarizes key performance and stability metrics for thin-film transistors (TFTs) based on SnO, IGZO, and LTPS under negative bias illumination stress (NBIS) and positive bias temperature stress (PBTS). Lower threshold voltage shift (ΔVth) values indicate higher stability.

ParameterThis compound (SnO)Indium-Gallium-Zinc-Oxide (IGZO)Low-Temperature Polycrystalline Silicon (LTPS)
Initial Field-Effect Mobility (μFE) ~1-10 cm²/V·s~10-50 cm²/V·s>100 cm²/V·s
ΔVth under NBIS (10,000 s) -0.5 V to -2.5 V (unpassivated)-1.5 V to -3.0 V< -0.5 V
ΔVth under PBTS (10,000 s) +0.5 V to +2.0 V (unpassivated)+1.0 V to +2.5 V< +0.5 V
ΔVth with Passivation (e.g., Al2O3) < -0.5 V (NBIS), < +0.5 V (PBTS)< -1.0 V (NBIS), < +1.0 V (PBTS)Not typically required for stability
Operating Temperature Limit < 200°C (prone to oxidation)~150-200°C> 300°C
Environmental Sensitivity High (sensitive to oxygen and moisture)High (sensitive to moisture)Low

Experimental Protocols

The data presented in this guide is based on standardized stability testing protocols. Below are the detailed methodologies for two key experiments used to evaluate the long-term stability of semiconductor devices.

Negative Bias Illumination Stress (NBIS) Test

Objective: To evaluate the stability of a thin-film transistor under the combined stress of negative gate voltage and light illumination, which is relevant for display applications.

Methodology:

  • Device Preparation: The transistor to be tested is placed in a light-tight, temperature-controlled probe station.

  • Initial Characterization: The initial transfer characteristics (Id-Vg) of the device are measured in the dark to determine the initial threshold voltage (Vth_initial), subthreshold swing (SS), and field-effect mobility (μFE).

  • Stress Application:

    • A constant negative gate voltage (e.g., -20 V) is applied to the gate electrode.

    • The source and drain electrodes are typically grounded.

    • The device is simultaneously illuminated with a calibrated light source (e.g., white LED or a specific wavelength) with a defined intensity (e.g., 2000 lux).

    • The temperature of the device is maintained at a constant value (e.g., 60°C).

  • Intermittent Characterization: The stress is periodically interrupted at predefined time intervals (e.g., 10s, 100s, 1000s, 10000s). At each interval, the light is turned off, and the transfer characteristics are measured again in the dark to determine the Vth at that time point.

  • Data Analysis: The threshold voltage shift (ΔVth) is calculated at each time interval as ΔVth = Vth(t) - Vth_initial. The evolution of ΔVth over time is plotted to assess the device's stability under NBIS.

Positive Bias Temperature Stress (PBTS) Test

Objective: To assess the stability of a thin-film transistor under the combined stress of positive gate voltage and elevated temperature.

Methodology:

  • Device Preparation: The transistor is placed in a temperature-controlled, dark probe station.

  • Initial Characterization: The initial transfer characteristics (Id-Vg) are measured at room temperature to establish baseline parameters (Vth_initial, SS, μFE).

  • Stress Application:

    • A constant positive gate voltage (e.g., +20 V) is applied to the gate electrode.

    • The source and drain electrodes are typically grounded.

    • The temperature of the device is raised to and maintained at a specific stress temperature (e.g., 85°C).

  • Intermittent Characterization: The stress is interrupted at set time points. The device is cooled down to room temperature, and the transfer characteristics are measured to determine the Vth at that time.

  • Data Analysis: The threshold voltage shift (ΔVth) is calculated as a function of stress time: ΔVth = Vth(t) - Vth_initial. This data is then plotted to evaluate the device's stability under PBTS.

Mandatory Visualization

SnO Degradation Pathway

The primary long-term stability challenge for SnO is its inherent thermodynamic instability, leading to oxidation into the more stable SnO₂ phase. This conversion introduces defects and alters the semiconductor's electronic properties.

G SnO SnO (p-type semiconductor) Oxidation Oxidation SnO->Oxidation Ambient Ambient Environment (O₂, H₂O) Ambient->Oxidation Stress Stress Factors (Temperature, Bias Voltage) Stress->Oxidation Defects Formation of Sn⁴⁺ states and Oxygen Vacancies Oxidation->Defects SnO2 SnO₂ Formation (n-type or insulating) Defects->SnO2 Degradation Device Degradation (ΔVth, Reduced Mobility) SnO2->Degradation

Caption: Degradation pathway of SnO in electronic devices.

Experimental Workflow for Stability Evaluation

A systematic workflow is crucial for the accurate and reproducible evaluation of device stability.

G cluster_0 Device Preparation & Initial State cluster_1 Stress Application cluster_2 Data Acquisition & Analysis A Device Fabrication B Initial Electrical Characterization (Id-Vg, Id-Vd) A->B C Select Stress Condition (e.g., NBIS, PBTS, HTRB) B->C D Apply Stress (Voltage, Temperature, Light) C->D E Periodic Interruption of Stress D->E Iterate over time F Measure Electrical Parameters E->F G Calculate Parameter Shift (e.g., ΔVth) F->G H Plot Degradation vs. Time G->H I Determine Degradation Mechanisms & Lifetime Projection H->I Final Analysis

Caption: General experimental workflow for device stability testing.

A Comparative Guide to SnO Characterization: Cross-Validation of TEM and SEM Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of nanoparticle morphology and size is paramount. This guide provides a comparative analysis of two powerful microscopy techniques—Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)—for the characterization of tin(II) oxide (SnO) nanoparticles. By presenting experimental data, detailed protocols, and visual workflows, this document serves as a practical resource for the cross-validation of SnO characterization.

Introduction to Electron Microscopy for Nanoparticle Analysis

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are cornerstone techniques in materials science, offering nanoscale visualization capabilities. TEM operates by transmitting a beam of electrons through an ultrathin specimen to form an image, providing detailed internal structure and high-resolution imaging of individual nanoparticles.[1] In contrast, SEM scans a focused electron beam across the surface of a sample, generating a three-dimensional-like image that reveals surface topography and morphology.[1] The choice between these techniques, or their complementary use, depends on the specific information required for characterization.

Data Presentation: A Quantitative Comparison

Characterization TechniqueParameter MeasuredSnO₂ Sample 1SnO₂ Sample 2SnO₂ Sample 3
TEM Average Particle Size (nm) 3.1 4.9 20-40
XRDCrystallite Size (nm)3.1--
BETParticle Size (nm)4.9--

This data is adapted from a comparative study on SnO₂ nanoparticles and is presented here as a representative example.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable characterization of SnO nanoparticles. Below are generalized protocols for sample preparation and analysis using TEM and SEM.

Transmission Electron Microscopy (TEM) Protocol

Objective: To visualize the size, shape, and internal structure of individual SnO nanoparticles.

Materials:

  • SnO nanoparticle powder

  • Ethanol or other suitable solvent

  • Ultrasonic bath

  • TEM grids (e.g., carbon-coated copper grids)

  • Micropipette

  • Filter paper

Procedure:

  • Dispersion: A small amount of SnO nanoparticle powder is suspended in a suitable solvent such as ethanol.

  • Sonication: The suspension is sonicated for approximately 10-15 minutes to ensure a homogenous dispersion and to break up agglomerates.

  • Grid Preparation: A drop of the nanoparticle suspension is carefully placed onto the surface of a TEM grid using a micropipette.

  • Drying: The solvent is allowed to evaporate completely at room temperature or under a gentle heat lamp, leaving the nanoparticles deposited on the grid.

  • Imaging: The prepared grid is loaded into the TEM for analysis. Images are captured at various magnifications to observe the morphology and size distribution of the nanoparticles. For crystalline samples, selected area electron diffraction (SAED) can be performed to determine the crystal structure.[3]

Scanning Electron Microscopy (SEM) Protocol

Objective: To examine the surface morphology, topography, and aggregation state of SnO nanoparticles.

Materials:

  • SnO nanoparticle powder

  • SEM stubs (aluminum or carbon)

  • Double-sided conductive carbon tape or silver paint

  • Sputter coater with a conductive target (e.g., gold or platinum)

Procedure:

  • Mounting: A small amount of the SnO nanoparticle powder is carefully mounted onto an SEM stub using double-sided conductive carbon tape or a small amount of silver paint.

  • Coating: For non-conductive or poorly conductive samples like SnO, a thin layer of a conductive material (e.g., gold, platinum) is deposited onto the sample surface using a sputter coater. This coating prevents charging effects from the electron beam.

  • Imaging: The coated stub is placed into the SEM chamber. The electron beam is scanned across the sample surface, and the resulting secondary or backscattered electron signals are detected to form an image. The morphology, size, and aggregation of the nanoparticles are observed and recorded.

Visualization of Experimental Workflows

To further elucidate the experimental processes, the following diagrams illustrate the workflows for TEM and SEM characterization of SnO nanoparticles.

TEM_Workflow cluster_prep Sample Preparation cluster_analysis TEM Analysis start SnO Nanoparticle Powder disperse Disperse in Solvent start->disperse sonicate Sonicate to Deagglomerate disperse->sonicate deposit Deposit on TEM Grid sonicate->deposit dry Evaporate Solvent deposit->dry load Load Grid into TEM dry->load image Acquire High-Resolution Images load->image saed Perform SAED (optional) image->saed analyze Analyze Size, Shape, and Crystallinity image->analyze saed->analyze

TEM Experimental Workflow

SEM_Workflow cluster_prep Sample Preparation cluster_analysis SEM Analysis start SnO Nanoparticle Powder mount Mount on SEM Stub start->mount coat Sputter Coat with Conductive Layer mount->coat load Load Stub into SEM coat->load image Acquire Surface Images load->image analyze Analyze Morphology and Aggregation image->analyze

SEM Experimental Workflow

Cross-Validation and Concluding Remarks

Cross-validation using both TEM and SEM provides a more comprehensive understanding of SnO nanoparticles than either technique alone. TEM offers unparalleled resolution for determining the primary particle size and crystal structure, which is critical for understanding the fundamental properties of the nanomaterial.[1] SEM, on the other hand, provides valuable information about the surface morphology and the state of agglomeration or aggregation of the nanoparticles in a larger sample area, which is crucial for understanding the material's bulk behavior and processability.[1]

For instance, TEM might reveal individual, well-defined nanoparticles, while SEM images of the same batch might show that these particles are highly agglomerated. This distinction is vital for applications where dispersion is key. Therefore, a combined approach is highly recommended for a thorough and accurate characterization of SnO nanoparticles, ensuring robust and reliable data for research, development, and quality control purposes.

References

Safety Operating Guide

Proper Disposal Procedures for Tin(II) Oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling Tin(II) oxide (SnO), also known as stannous oxide, adherence to proper disposal protocols is essential to minimize health risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound.

I. Immediate Safety and Handling Precautions

Before beginning any waste collection or disposal procedure, it is imperative to implement the following safety measures.

Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure. When handling this compound, especially in powder form, the following should be worn:

  • Eye Protection: Safety glasses or goggles are mandatory. For operations with a high risk of dust generation, a face shield is recommended.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn. Gloves should be inspected before use and disposed of properly after handling the material.[2]

  • Protective Clothing: A lab coat or chemical-resistant coveralls should be worn to prevent skin contact.[3]

  • Respiratory Protection: All handling of this compound powder should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[2][4] If exposure limits are exceeded, a NIOSH-certified dust respirator should be used.[3][5]

General Handling:

  • Avoid the formation and inhalation of dust.[2][4]

  • Prevent contact with skin and eyes.[2][4]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2]

  • Ensure safety showers and eyewash stations are readily accessible.[5]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a regulated waste stream. Adherence to institutional, local, state, and federal regulations is mandatory.[4][6]

Step 1: Waste Segregation and Collection

  • Isolate the Waste: Do not mix this compound waste with other chemical waste streams, particularly incompatible materials like strong acids or strong oxidizing agents.[1]

  • Collect at the Source: Collect all surplus this compound and materials contaminated with it (e.g., weighing papers, contaminated gloves, spill cleanup debris) at the point of generation.

Step 2: Containerization and Labeling

  • Use Appropriate Containers: Place this compound waste into a suitable, sealable, and non-reactive container. The container must be kept tightly closed to prevent the release of dust.[2][4]

  • Label Clearly: The waste container must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound." Include any other relevant hazard information.

Step 3: Spill Management In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the area and ensure adequate ventilation.[2][4]

  • Wear Full PPE: Don appropriate PPE, including respiratory protection, before attempting cleanup.

  • Contain and Clean: Gently sweep or shovel the spilled solid material.[4][7] A vacuum with a high-efficiency particulate air (HEPA) filter can also be used.[6] Take care to avoid creating dust.[6][8]

  • Package for Disposal: Place the collected material into a suitable, closed, and labeled container for disposal.[2][4]

Step 4: Final Disposal

  • Professional Disposal Service: The primary and recommended method for disposal is to contact a licensed and certified hazardous waste disposal company.[2][4] This ensures the waste is managed in compliance with all environmental regulations.

  • Incineration (Alternative): Some safety data sheets suggest that an alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] This method should only be performed by a qualified waste disposal facility.

  • Regulatory Compliance: Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[9] While not always defined as a hazardous waste under federal RCRA regulations, state or local rules may apply.[8][9]

Safety and Hazard Data Summary

The following table summarizes key quantitative and qualitative data for this compound, providing essential information for risk assessment and handling.

ParameterValue / InformationSource(s)
Physical State Solid, dark grey/black powder[1]
Odor Odorless[1]
Melting Point 1080 °C / 1976 °F[1]
Solubility in Water ca. 0.1 g/L at 25 °C (insoluble)[4]
Primary Hazards May cause respiratory irritation. May cause damage to lungs through prolonged or repeated exposure.[1]
Health Effects Inhalation of dust may lead to a benign pneumoconiosis known as stannosis.[6][7] May cause skin and eye irritation.[3] Harmful if swallowed.[2][3]
Incompatibilities Strong oxidizing agents, strong acids.[1] Air sensitive.[2][4]
RCRA Corrosivity pH (For reference) Aqueous solutions with pH ≤ 2 or ≥ 12.5 are considered corrosive hazardous waste.[10]

Experimental Protocols

While specific experimental protocols for disposal are not cited, the standard procedure for preparing solid chemical waste for disposal by a licensed contractor is detailed below.

Methodology for Packaging this compound Waste for Disposal:

  • Objective: To safely contain and label this compound waste for collection by a professional disposal service.

  • Materials:

    • This compound waste (surplus chemical, contaminated labware, spill debris).

    • Designated hazardous waste container (sealable, compatible material).

    • Hazardous waste labels.

    • Appropriate PPE (gloves, goggles, lab coat).

  • Procedure:

    • Perform all operations within a chemical fume hood to minimize inhalation risk.

    • Carefully transfer the this compound waste into the designated hazardous waste container. For powders, use a scoop or shovel to minimize dust generation.

    • Ensure the container is not overfilled (typically no more than 80% full) to allow for expansion and prevent spills.

    • Securely seal the container lid.

    • Decontaminate the exterior of the container with a damp cloth if necessary, disposing of the cloth as contaminated waste.

    • Affix a completed hazardous waste label to the container, including the accumulation start date and all required information.

    • Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

    • Arrange for pickup by the institution's environmental health and safety office or a licensed waste contractor.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

TinII_Oxide_Disposal_Workflow start Identify this compound Waste safety Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->safety fume_hood Work in Fume Hood safety->fume_hood segregate Segregate Waste (Keep from Incompatibles) fume_hood->segregate containerize Place in a Labeled, Sealed Waste Container segregate->containerize spill_check Spill Occurred? containerize->spill_check spill_procedure Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Contain & Sweep/Shovel 3. Package for Disposal spill_check->spill_procedure Yes storage Store in Designated Satellite Accumulation Area spill_check->storage No spill_procedure->containerize disposal_contact Arrange Pickup by Licensed Hazardous Waste Contractor storage->disposal_contact documentation Complete Waste Manifest & Maintain Records disposal_contact->documentation end_node Disposal Complete documentation->end_node

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Tin(II) oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides immediate and essential safety and logistical information for the handling of Tin(II) oxide (SnO), including detailed operational and disposal plans to promote a safe laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling this compound to minimize exposure and ensure personal safety.[1]

PPE CategorySpecificationRationale
Eye Protection Chemical goggles. Contact lenses should not be worn.[1]Protects eyes from dust particles which may cause irritation.[1]
Hand Protection Neoprene or nitrile rubber gloves.[1]Prevents skin contact which may cause irritation.[1]
Body Protection Wear suitable protective clothing, such as a lab coat.[1][2]Protects skin from accidental spills and contamination.[1]
Respiratory Protection NIOSH-certified dust and mist respirator where exposure through inhalation may occur from use.[1]Prevents inhalation of dust which may cause respiratory tract irritation.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step protocol should be followed:

1. Preparation and Engineering Controls:

  • Ensure that an emergency eye wash fountain and safety shower are immediately accessible in the vicinity of the handling area.[1]

  • Work in a well-ventilated area. The use of a chemical fume hood with local exhaust is recommended to minimize dust exposure.[1][2][3]

  • Before starting, ensure all necessary PPE is donned correctly.

2. Handling the Compound:

  • Avoid the formation of dust when handling this compound.[1][2][3][4][5] Use appropriate tools and techniques to minimize airborne particles.[6]

  • Avoid all unnecessary exposure.[1] Do not breathe the dust.[1][5]

  • Avoid contact with skin and eyes.[1][2][3][5]

  • Keep the container tightly closed when not in use.[1][2][3][4] this compound is air-sensitive.[2][3][4]

3. Post-Handling Procedures:

  • Wash hands and other exposed areas with mild soap and water after handling and before eating, drinking, or smoking.[1]

  • Contaminated clothing should be removed and washed before reuse.[1]

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3][4][5][6]

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position. If the person feels unwell, seek medical advice.[1][4]
Skin Contact Wash the affected area with plenty of soap and water.[1][4] If skin irritation occurs, get medical advice.[3]
Eye Contact Immediately flush the eyes thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1][3]
Ingestion Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2][4] Seek medical advice.[1]

Disposal Plan for this compound

Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.

1. Waste Collection:

  • Collect solid waste and residues in a suitable, closed, and clearly labeled container for disposal.[1][2][4]

  • Do not mix this compound waste with other chemicals.[2]

2. Disposal Procedure:

  • Dispose of the waste at a licensed site.[1]

  • Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company.[2][3]

  • All disposal activities must be conducted in accordance with local, state, and federal regulations.[1][2] Avoid release to the environment.[1]

3. Contaminated PPE:

  • Dispose of contaminated gloves and other disposable PPE as chemical waste in accordance with applicable laws and good laboratory practices.[2][4]

Safety and Handling Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

TinIIOxideWorkflow This compound Safe Handling and Disposal Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE handle_avoid_dust Minimize Dust Formation prep_ppe->handle_avoid_dust prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_eng->handle_avoid_dust handle_avoid_contact Avoid Skin/Eye Contact handle_avoid_dust->handle_avoid_contact handle_close_container Keep Container Sealed handle_avoid_contact->handle_close_container post_wash Wash Hands and Exposed Areas handle_close_container->post_wash post_store Store Properly post_wash->post_store disp_collect Collect in Labeled Container post_store->disp_collect disp_dispose Dispose via Licensed Vendor disp_collect->disp_dispose

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.